Product packaging for Ammonium chloride-15N(Cat. No.:CAS No. 39466-62-1)

Ammonium chloride-15N

Cat. No.: B120650
CAS No.: 39466-62-1
M. Wt: 54.48 g/mol
InChI Key: NLXLAEXVIDQMFP-IEOVAKBOSA-N
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Description

Isotope labelled analogue of Ammonium Chloride, an inorganic compound typically used in flavouring agents and nitrogen source in fertilizers.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula ClH4N B120650 Ammonium chloride-15N CAS No. 39466-62-1

Properties

IUPAC Name

azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/ClH.H3N/h1H;1H3/i;1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXLAEXVIDQMFP-IEOVAKBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[15NH4+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ClH4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

54.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39466-62-1
Record name Ammonium 15N chloride,
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Foundational & Exploratory

Unlocking Cellular Nitrogen Metabolism: A Technical Guide to Ammonium 15N Chloride in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate pathways of nitrogen metabolism is paramount for unraveling disease mechanisms and discovering novel therapeutic targets. Ammonium 15N chloride (¹⁵NH₄Cl) serves as a powerful and versatile tool in these investigations, enabling precise tracing and quantification of nitrogen flux through various cellular processes. This in-depth technical guide explores the core applications of ¹⁵NH₄Cl, providing detailed experimental protocols, quantitative data, and visual workflows to facilitate its effective implementation in your research.

Ammonium 15N chloride is a stable, non-radioactive isotope-labeled compound where the naturally abundant ¹⁴N nitrogen atom is replaced by the heavier ¹⁵N isotope. This mass difference allows for the differentiation and tracking of molecules that incorporate this heavy nitrogen, providing a dynamic view of metabolic pathways. Its primary applications in research encompass metabolic labeling for flux analysis, biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy for structural and dynamic studies, and as an internal standard in mass spectrometry-based quantitative proteomics.

Core Applications and Methodologies

The utility of Ammonium 15N chloride spans across various research domains, from fundamental cell biology to drug discovery and environmental science.

Metabolic Labeling and Isotope Tracing

Metabolic labeling with ¹⁵NH₄Cl is a cornerstone technique for elucidating the flow of nitrogen within a biological system. By providing ¹⁵NH₄Cl as the primary nitrogen source in cell culture media or to whole organisms, researchers can track the incorporation of the ¹⁵N isotope into a wide array of biomolecules, including amino acids, nucleotides, and proteins. This allows for the quantitative analysis of metabolic pathways, determination of nutrient utilization, and assessment of metabolic reprogramming in disease states.

A key application of this is Metabolic Flux Analysis (MFA) , which quantifies the rates of metabolic reactions within a network.[1][2][3] By measuring the isotopic enrichment in intracellular metabolites over time, researchers can build computational models to estimate the flux through various metabolic pathways. This approach has been instrumental in understanding the metabolic adaptations of cancer cells, pathogens, and in the optimization of bioprocesses.

Biomolecular NMR Spectroscopy

For high-resolution structural and dynamic studies of proteins and other biomolecules by NMR spectroscopy, isotopic labeling is often essential. Uniformly labeling a protein with ¹⁵N by expressing it in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source is a standard and cost-effective method.[4][5][6] The ¹⁵N isotope has a nuclear spin of ½, which allows for the use of heteronuclear NMR experiments, such as the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment. This experiment generates a unique signal for each backbone and sidechain amide proton, effectively creating a "fingerprint" of the protein. This enables detailed studies of protein structure, dynamics, protein-ligand interactions, and protein folding.

Quantitative Proteomics and Mass Spectrometry

In mass spectrometry-based proteomics, ¹⁵N-labeled proteins, generated through metabolic labeling with ¹⁵NH₄Cl, can serve as internal standards for accurate protein quantification.[1] This approach, often referred to as stable isotope labeling by amino acids in cell culture (SILAC) when using labeled amino acids, allows for the precise comparison of protein abundance between different experimental conditions. While traditional SILAC relies on labeled amino acids, metabolic labeling with ¹⁵NH₄Cl can be a cost-effective alternative for organisms that can synthesize all their amino acids from a single nitrogen source. The mass shift introduced by the ¹⁵N isotope allows for the differentiation and relative quantification of peptides from different samples within the same mass spectrometry run, minimizing experimental variability.

Quantitative Data at a Glance

The efficiency of ¹⁵N incorporation and the optimal concentration of ¹⁵NH₄Cl can vary depending on the organism and the experimental setup. The following tables provide a summary of typical quantitative parameters for easy comparison.

ParameterEscherichia coliPichia pastorisMammalian Cells (HEK293)Arabidopsis thaliana
Typical ¹⁵NH₄Cl Concentration in Media 1 g/L in M9 minimal media[6][7]5-10 g/L in minimal mediaNot a direct precursor; labeled amino acids are preferred[8][9]Variable, depends on hydroponic or plate-based system
Achieved Isotopic Enrichment >98%[10]>95%30-52% (with labeled amino acids)[8]93-99%[11]
Typical Protein Yield (relative to unlabeled) Can be slightly lower due to metabolic burden[1]Generally comparableDependent on specific protein and labeling strategyNot extensively reported

Detailed Experimental Protocols

Protocol 1: Uniform ¹⁵N Labeling of Proteins in E. coli for NMR Studies

This protocol describes the preparation of M9 minimal medium for the expression of ¹⁵N-labeled proteins in E. coli.

Materials:

  • ¹⁵NH₄Cl (≥98 atom % ¹⁵N)

  • 10x M9 salts solution (autoclaved)

  • 20% (w/v) D-glucose solution (filter-sterilized)

  • 1 M MgSO₄ solution (autoclaved)

  • 1 M CaCl₂ solution (autoclaved)

  • Trace metal solution (filter-sterilized)

  • Appropriate antibiotic stock solution

  • E. coli expression strain transformed with the plasmid of interest

Procedure:

  • Prepare 1 L of 1x M9 minimal medium:

    • To 880 mL of sterile deionized water, add 100 mL of 10x M9 salts.

    • Add 1 g of ¹⁵NH₄Cl and dissolve completely.[6][7]

    • Autoclave the mixture.

  • Add supplements (aseptically):

    • Once the medium has cooled to room temperature, add 20 mL of 20% glucose, 2 mL of 1 M MgSO₄, and 100 µL of 1 M CaCl₂.

    • Add 1 mL of trace metal solution and the appropriate antibiotic.

  • Inoculation and Growth:

    • Inoculate a small volume (e.g., 5 mL) of LB medium with a single colony of the transformed E. coli and grow overnight at 37°C.

    • The next day, use this starter culture to inoculate the 1 L of ¹⁵N-labeled M9 medium.

    • Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction and Harvest:

    • Induce protein expression according to the specific expression system (e.g., add IPTG to a final concentration of 0.1-1 mM).

    • Continue to grow the culture under inducing conditions (e.g., 16-24°C for 16-20 hours).

    • Harvest the cells by centrifugation. The cell pellet containing the ¹⁵N-labeled protein is now ready for purification.

Protocol 2: ¹⁵N Metabolic Flux Analysis in Cultured Cells

This protocol provides a general framework for conducting a ¹⁵N metabolic flux analysis experiment using cultured cells.

Materials:

  • Cell line of interest

  • Culture medium lacking unlabeled nitrogen sources (e.g., custom-formulated DMEM)

  • ¹⁵NH₄Cl (≥98 atom % ¹⁵N)

  • Dialyzed fetal bovine serum (dFBS)

  • Metabolite extraction buffer (e.g., 80% methanol)

  • LC-MS/MS or GC-MS system

Procedure:

  • Cell Culture and Adaptation:

    • Culture cells in standard medium to the desired confluency.

    • Adapt the cells to the custom medium containing dFBS and the unlabeled form of the nitrogen source for at least one cell doubling time.

  • Isotopic Labeling:

    • Replace the medium with the labeling medium containing ¹⁵NH₄Cl as the sole nitrogen source.

    • Incubate the cells for a time course, collecting samples at multiple time points to monitor the incorporation of ¹⁵N into intracellular metabolites. The timing will depend on the pathways of interest, with glycolysis intermediates labeling within minutes, while nucleotides may take several hours.[12]

  • Metabolite Extraction:

    • At each time point, rapidly quench metabolism by aspirating the medium and adding ice-cold extraction buffer.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

  • Sample Analysis:

    • Analyze the metabolite extracts by LC-MS/MS or GC-MS to determine the mass isotopomer distribution of key metabolites.

  • Data Analysis and Flux Calculation:

    • Correct the raw data for natural isotope abundance.

    • Use metabolic flux analysis software to fit the isotopic labeling data to a metabolic network model and calculate the intracellular fluxes.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and the underlying biological pathways, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow_Protein_Labeling cluster_culture Cell Culture & Labeling cluster_purification Purification cluster_analysis Analysis Starter Culture Starter Culture 15N-labeled Media 15N-labeled Media Starter Culture->15N-labeled Media Induction Induction 15N-labeled Media->Induction Cell Harvest Cell Harvest Induction->Cell Harvest Lysis Lysis Cell Harvest->Lysis Chromatography Chromatography Lysis->Chromatography 15N-labeled Protein 15N-labeled Protein Chromatography->15N-labeled Protein NMR Spectroscopy NMR Spectroscopy 15N-labeled Protein->NMR Spectroscopy

Figure 1: Experimental workflow for ¹⁵N protein labeling for NMR.

Experimental_Workflow_MFA Cell Culture Cell Culture Isotopic Labeling (15NH4Cl) Isotopic Labeling (15NH4Cl) Cell Culture->Isotopic Labeling (15NH4Cl) Metabolite Extraction Metabolite Extraction Isotopic Labeling (15NH4Cl)->Metabolite Extraction Mass Spectrometry (LC-MS/MS) Mass Spectrometry (LC-MS/MS) Metabolite Extraction->Mass Spectrometry (LC-MS/MS) Data Analysis Data Analysis Mass Spectrometry (LC-MS/MS)->Data Analysis Metabolic Flux Map Metabolic Flux Map Data Analysis->Metabolic Flux Map

Figure 2: Experimental workflow for ¹⁵N metabolic flux analysis.

Nitrogen_Metabolism cluster_amino_acid_synthesis Amino Acid Synthesis cluster_nucleotide_synthesis Nucleotide Synthesis 15NH4+ 15NH4+ Glutamate Glutamate 15NH4+->Glutamate Glutamine Glutamine Glutamate->Glutamine Alanine Alanine Glutamate->Alanine Aspartate Aspartate Glutamate->Aspartate Other Amino Acids Other Amino Acids Glutamate->Other Amino Acids Glutamine->Other Amino Acids Purines Purines Glutamine->Purines Pyrimidines Pyrimidines Aspartate->Pyrimidines

Figure 3: Simplified pathway of central nitrogen metabolism.

Conclusion

Ammonium 15N chloride is an indispensable tool for researchers seeking to gain a deeper understanding of nitrogen metabolism. Its application in metabolic labeling, biomolecular NMR, and quantitative proteomics provides a multi-faceted approach to investigating cellular function in health and disease. The protocols and data presented in this guide offer a solid foundation for the successful implementation of ¹⁵NH₄Cl-based methodologies in your research, ultimately paving the way for new discoveries and therapeutic advancements.

References

An In-depth Technical Guide to Ammonium 15N Chloride: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Ammonium 15N chloride (¹⁵NH₄Cl). This isotopically labeled compound is a critical reagent in a wide array of research and development applications, particularly in the fields of proteomics, metabolomics, and nuclear magnetic resonance (NMR) spectroscopy. Its use allows for the precise tracking and quantification of nitrogen-containing biomolecules, offering invaluable insights into cellular metabolism, protein structure, and drug-target interactions.

Core Chemical and Physical Properties

Ammonium 15N chloride is a white, crystalline solid that is readily soluble in water.[1] The incorporation of the stable, heavy isotope of nitrogen (¹⁵N) in place of the naturally more abundant ¹⁴N is the key feature of this compound, enabling its use in isotope-labeling studies. The physical and chemical properties are summarized in the tables below.

Table 1: General Chemical Properties of Ammonium 15N Chloride
PropertyValueSource(s)
Chemical Formula ¹⁵NH₄Cl[2]
Molecular Weight 54.48 g/mol [2][3]
CAS Number 39466-62-1[2][3]
Isotopic Enrichment Typically ≥98 atom % ¹⁵N[4][5]
Appearance White crystalline powder, crystals, or chunks[1][4]
Table 2: Physical and Thermochemical Properties of Ammonium 15N Chloride
PropertyValueSource(s)
Melting Point 330-340 °C (sublimes)[5][6]
Solubility Soluble in water and DMSO[6]
Storage Temperature Room temperature[2][4]

Stability and Handling

Proper storage and handling of Ammonium 15N chloride are crucial to maintain its isotopic purity and chemical integrity.

Table 3: Stability and Storage Recommendations
ParameterRecommendationSource(s)
Storage Conditions Store in a tightly sealed container in a dry, well-ventilated area at room temperature. Protect from moisture and light.[2]
Hygroscopicity Hygroscopic; absorbs moisture from the air.[6]
Incompatible Materials Strong acids, strong bases, and strong oxidizing agents.
Hazardous Decomposition Products Upon heating, may decompose to produce nitrogen oxides and hydrogen chloride.

Experimental Protocols

Ammonium 15N chloride is a fundamental reagent for isotope labeling of proteins and other nitrogen-containing biomolecules in various biological systems. Below is a detailed, generalized protocol for the metabolic labeling of proteins in E. coli for subsequent analysis by mass spectrometry or NMR spectroscopy.

Protocol: Metabolic Labeling of E. coli with Ammonium 15N Chloride

Objective: To uniformly label the proteome of E. coli with ¹⁵N for downstream analysis.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Luria-Bertani (LB) medium

  • M9 minimal medium components:

    • 5x M9 salts (Na₂HPO₄, KH₂PO₄, NaCl)

    • Ammonium 15N chloride (¹⁵NH₄Cl)

    • Sterile 20% (w/v) glucose solution

    • Sterile 1 M MgSO₄ solution

    • Sterile 1 M CaCl₂ solution

  • Inducing agent (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG)

  • Appropriate antibiotic for plasmid selection

  • Incubator shaker

  • Spectrophotometer

Methodology:

  • Starter Culture Preparation:

    • Inoculate a single colony of the E. coli expression strain into 5-10 mL of LB medium containing the appropriate antibiotic.

    • Incubate overnight at 37°C with vigorous shaking (200-250 rpm).

  • Adaptation to Minimal Medium (Optional but Recommended):

    • The following day, inoculate 1 mL of the overnight culture into 100 mL of M9 minimal medium containing unlabeled ammonium chloride (¹⁴NH₄Cl).

    • Grow the culture at 37°C with shaking until it reaches mid-log phase (OD₆₀₀ ≈ 0.6-0.8). This step helps the cells adapt to the minimal medium.

  • ¹⁵N Labeling Culture:

    • Prepare 1 L of M9 minimal medium. To the 5x M9 salts, add sterile water, 20 mL of 20% glucose, 2 mL of 1 M MgSO₄, 0.1 mL of 1 M CaCl₂, and the appropriate antibiotic.

    • Crucially, as the sole nitrogen source, add 1 gram of Ammonium 15N chloride.[7]

    • Inoculate the ¹⁵N-M9 medium with the adapted cell culture (from step 2) or the overnight LB culture to an initial OD₆₀₀ of 0.05-0.1.

    • Grow the culture at 37°C with vigorous shaking.

  • Induction of Protein Expression:

    • Monitor the growth of the culture by measuring the OD₆₀₀ periodically.

    • When the culture reaches mid-log phase (OD₆₀₀ ≈ 0.6-0.8), induce protein expression by adding IPTG to a final concentration of 0.1-1 mM (optimize as needed for your protein of interest).

  • Harvesting:

    • Continue to incubate the culture for an additional 3-5 hours (or overnight at a lower temperature, e.g., 18-25°C, depending on the protein) to allow for expression and incorporation of the ¹⁵N label.

    • Harvest the cells by centrifugation at 4°C (e.g., 5000 x g for 15 minutes).

    • Discard the supernatant and store the cell pellet at -80°C until further processing (e.g., protein purification).

  • Downstream Analysis:

    • The ¹⁵N-labeled cell pellet can now be used for protein purification, followed by analysis using techniques such as:

      • Mass Spectrometry: For quantitative proteomics, metabolic flux analysis, and protein turnover studies.[8][9]

      • NMR Spectroscopy: For protein structure determination and dynamics studies.[2][10][11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for metabolic labeling of proteins in E. coli using Ammonium 15N chloride.

MetabolicLabelingWorkflow cluster_preparation Culture Preparation cluster_labeling Labeling and Expression cluster_analysis Analysis Start Start: E. coli Colony LB_Culture Overnight LB Culture Start->LB_Culture M9_Adaptation M9 Medium Adaptation (Optional) LB_Culture->M9_Adaptation N15_Culture Inoculation into ¹⁵N-M9 Medium LB_Culture->N15_Culture Direct Inoculation M9_Adaptation->N15_Culture Adapted Cells Growth Cell Growth to Mid-Log Phase N15_Culture->Growth Induction IPTG Induction Growth->Induction Expression Protein Expression & ¹⁵N Incorporation Induction->Expression Harvest Cell Harvesting Expression->Harvest Purification Protein Purification Harvest->Purification Analysis Downstream Analysis (MS or NMR) Purification->Analysis End End: Data Interpretation Analysis->End

Caption: General workflow for ¹⁵N metabolic labeling of proteins in E. coli.

References

An In-Depth Technical Guide to 15N Isotopic Labeling for Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Nitrogen-15 (¹⁵N) isotopic labeling of proteins, a cornerstone technique in modern structural biology and drug discovery. By replacing the naturally abundant ¹⁴N isotope with the NMR-active ¹⁵N, researchers can unlock a wealth of information about protein structure, dynamics, and interactions at an atomic level. This document details the core principles, experimental methodologies, and key applications of ¹⁵N labeling, with a focus on providing practical data and protocols for professionals in the field.

Core Principles of ¹⁵N Isotopic Labeling

The fundamental principle of ¹⁵N isotopic labeling is the introduction of a nitrogen source enriched with the ¹⁵N isotope into the cellular machinery responsible for protein synthesis. This results in the incorporation of ¹⁵N atoms into the amino acids that constitute the protein of interest. The ¹⁵N nucleus possesses a nuclear spin of ½, making it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy. This allows for the differentiation and tracking of labeled proteins and their constituent atoms.

The primary application of ¹⁵N labeling is in NMR spectroscopy, where it enables the acquisition of heteronuclear correlation spectra, such as the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment. This 2D NMR experiment provides a unique signal for each backbone amide proton-nitrogen pair, effectively generating a "fingerprint" of the protein. Changes in the chemical environment of these amides, caused by ligand binding, conformational changes, or post-translational modifications, can be monitored through shifts in the corresponding peaks in the HSQC spectrum.

Isotopic Labeling Strategies

There are three primary strategies for ¹⁵N isotopic labeling, each offering distinct advantages for specific research questions:

  • Uniform Labeling: This is the most straightforward and cost-effective method, where the organism is grown in a medium containing a ¹⁵N-enriched nitrogen source as the sole source of nitrogen.[1] This leads to the incorporation of ¹⁵N into all nitrogen-containing molecules, including all amino acids in the expressed protein. Uniform ¹⁵N labeling is the standard approach for initial structural characterization and for studying overall protein dynamics.

  • Selective Labeling: In this strategy, only specific types of amino acids are labeled with ¹⁵N. This is achieved by growing the expression host in a minimal medium containing a mix of unlabeled amino acids and one or more desired ¹⁵N-labeled amino acids. Selective labeling is particularly useful for simplifying complex NMR spectra of large proteins, aiding in resonance assignment, and probing the roles of specific residues in protein function and interaction. However, a significant challenge with this method is metabolic scrambling , where the ¹⁵N label from one amino acid can be metabolically converted and incorporated into other amino acid types, complicating spectral interpretation.

  • Reverse Labeling (or Isotope Depletion): This approach is the opposite of selective labeling. The protein is expressed in a medium where all amino acids are ¹⁵N-labeled except for one or a few specific types, which are provided in their unlabeled (¹⁴N) form. This results in the disappearance of signals from the unlabeled residues in the ¹H-¹⁵N HSQC spectrum, which can be a powerful tool for confirming assignments and studying specific regions of a protein without spectral overlap.

Data Presentation: Quantitative Comparison of ¹⁵N Labeling Systems

The choice of expression system is critical for successful and cost-effective ¹⁵N labeling. The following tables summarize key quantitative data for the most common systems: Escherichia coli, Pichia pastoris, and Human Embryonic Kidney (HEK293) cells.

Table 1: Comparison of Protein Yields in Different Expression Systems for ¹⁵N Labeling

Expression SystemTypical Protein Yield (mg/L)Notes
Escherichia coli (M9 minimal media)10 - 100[2]Yield is highly protein-dependent. Optimization of expression conditions (temperature, induction time) is crucial. High-density cultures can significantly increase yields.[3][4]
Pichia pastoris (BMGY/BMMY media)10 - >1000[5]Can achieve very high cell densities, leading to high protein yields, especially for secreted proteins. Fermentation can increase yields by 10-100 fold compared to shake flasks.[2]
HEK293 Cells (Suspension Culture)1 - 120[1][6][7]Lower yields compared to microbial systems but essential for proteins requiring complex post-translational modifications. Transient transfection yields can be variable. Stable cell lines generally provide more consistent, though often lower, yields.

Table 2: Labeling Efficiency in Different Expression Systems

Expression SystemTypical ¹⁵N Labeling EfficiencyFactors Affecting Efficiency
Escherichia coli>95%Purity of ¹⁵N source, complete consumption of any initial unlabeled media.
Pichia pastoris>95%Efficient utilization of the ¹⁵N-labeled nitrogen source in the defined medium.
HEK293 Cells50 - >90%Complex media components can lead to dilution of the ¹⁵N label. Metabolic scrambling can be significant in selective labeling.

Table 3: Estimated Cost Comparison for Uniform ¹⁵N Labeling (per liter of culture)

ComponentE. coli (M9 Media)P. pastoris (Minimal Media)HEK293 Cells (Chemically Defined Media)
¹⁵N Source (e.g., ¹⁵NH₄Cl)~$70 - $140 (for 1-2g)[8][9]~$70 - $140 (for 1-2g)N/A (included in complete media or amino acid mixes)
Rich Media SupplementBioExpress® ¹⁵N (~$63/L)[8][10]Celtone ¹⁵N Powder (~$140/g)[11][12]Commercial ¹⁵N-labeled media (can be >$1000/L)
Estimated Total Cost per Liter ~$100 - $200 ~$150 - $300 >$1000

Note: Prices are estimates based on publicly available information from suppliers like Cambridge Isotope Laboratories and may vary.

Experimental Protocols

This section provides detailed methodologies for uniform ¹⁵N labeling in the three most common expression systems.

Uniform ¹⁵N Labeling of Proteins in Escherichia coli

This protocol is adapted for expression in M9 minimal medium.[13]

Materials:

  • E. coli strain carrying the expression plasmid for the protein of interest.

  • LB medium and appropriate antibiotic.

  • M9 minimal medium salts (5x stock).

  • ¹⁵NH₄Cl (≥98% ¹⁵N enrichment).

  • Glucose (or other carbon source).

  • MgSO₄ (1M stock).

  • CaCl₂ (1M stock).

  • Trace metal solution.

  • IPTG (or other inducer).

Protocol:

  • Starter Culture: Inoculate a single colony of E. coli into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Pre-culture: The next day, inoculate 1 L of M9 minimal medium (containing ¹⁴NH₄Cl) with the overnight starter culture to an OD₆₀₀ of ~0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Cell Harvest and Media Switch: Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes). Discard the supernatant and resuspend the cell pellet in 1 L of pre-warmed M9 minimal medium prepared with ¹⁵NH₄Cl as the sole nitrogen source.

  • Induction: Allow the culture to adapt to the new medium for about 30-60 minutes at 37°C with shaking. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours. Lower temperatures often improve protein solubility.

  • Harvesting: Pellet the cells by centrifugation and store the cell pellet at -80°C until purification.

Uniform ¹⁵N Labeling of Secreted Proteins in Pichia pastoris

This protocol is for expression in Buffered Glycerol-complex Medium (BMGY) and Buffered Methanol-complex Medium (BMMY).[14][15]

Materials:

  • P. pastoris strain carrying the expression plasmid.

  • YPD medium.

  • BMGY medium prepared with ¹⁵N-labeled yeast extract and peptone, or a defined medium with (¹⁵NH₄)₂SO₄ as the nitrogen source.

  • BMMY medium prepared similarly to BMGY, but with methanol instead of glycerol.

  • Methanol.

Protocol:

  • Starter Culture: Inoculate a single colony into 10 mL of YPD and grow overnight at 30°C with shaking.

  • Glycerol Phase (Biomass Accumulation): Inoculate 1 L of BMGY medium with the starter culture to an initial OD₆₀₀ of ~0.1. Grow at 30°C with vigorous shaking until the culture reaches a high cell density (OD₆₀₀ of 2-6).

  • Methanol Induction Phase: Harvest the cells by centrifugation and resuspend the pellet in 200 mL of BMMY medium to an OD₆₀₀ of ~1.0. This step is to induce the AOX1 promoter.

  • Expression: Grow the culture at 30°C with vigorous shaking. Maintain induction by adding methanol to a final concentration of 0.5-1% every 24 hours.

  • Harvesting: For secreted proteins, pellet the cells after 48-72 hours of induction and collect the supernatant which contains the secreted protein. The supernatant can then be used for purification.

Uniform ¹⁵N Labeling of Secreted Proteins in HEK293 Cells

This protocol describes transient transfection of suspension HEK293 cells.[7]

Materials:

  • Suspension-adapted HEK293 cells.

  • Chemically defined, serum-free HEK293 expression medium lacking nitrogen sources (custom formulation).

  • ¹⁵N-labeled amino acid mixture.

  • Expression vector containing the gene of interest.

  • Transfection reagent (e.g., PEI).

Protocol:

  • Cell Culture: Maintain HEK293 cells in suspension culture in the appropriate growth medium.

  • Media Exchange: On the day of transfection, pellet the cells and resuspend them in the custom ¹⁵N-labeling medium supplemented with the ¹⁵N-labeled amino acid mixture to a density of ~1 x 10⁶ cells/mL.

  • Transfection: Prepare the DNA-transfection reagent complexes according to the manufacturer's instructions and add them to the cell suspension.

  • Expression: Culture the transfected cells for 3-5 days. For secreted proteins, the protein of interest will accumulate in the culture medium.

  • Harvesting: Separate the cells from the medium by centrifugation. The supernatant containing the ¹⁵N-labeled secreted protein is then harvested for purification.

Mandatory Visualizations

Signaling Pathway: EGFR-Grb2 Interaction

The interaction between the Epidermal Growth Factor Receptor (EGFR) and the Growth factor receptor-bound protein 2 (Grb2) is a critical step in the activation of the Ras/MAPK signaling pathway. ¹⁵N HSQC NMR has been instrumental in mapping the binding interfaces of these proteins. The following diagram illustrates this interaction.

EGFR_Grb2_Signaling cluster_membrane Plasma Membrane EGFR EGFR EGFR->EGFR Grb2 Grb2 (¹⁵N-labeled) EGFR->Grb2 SH2 domain binding to pY1068/pY1086 (Studied by ¹⁵N HSQC) EGF EGF EGF->EGFR Binding & Dimerization Sos Sos Grb2->Sos SH3 domain interaction Ras Ras Sos->Ras GEF activity MAPK_cascade MAPK Cascade Ras->MAPK_cascade Activation Cellular_Response Cellular Response (Proliferation, Survival) MAPK_cascade->Cellular_Response

Caption: EGFR-Grb2 signaling pathway elucidated using ¹⁵N isotopic labeling.

Experimental Workflow: Protein Structure Determination by NMR

The determination of a protein's three-dimensional structure using NMR spectroscopy is a multi-step process that heavily relies on isotopic labeling. The following workflow outlines the key stages.

NMR_Structure_Workflow cluster_sample_prep 1. Sample Preparation cluster_data_acq 2. NMR Data Acquisition cluster_data_analysis 3. Data Analysis & Structure Calculation cluster_validation 4. Structure Validation & Refinement Expression Protein Expression (¹⁵N and/or ¹³C labeling) Purification Protein Purification Expression->Purification Sample_Prep NMR Sample Preparation (~0.5-1 mM protein) Purification->Sample_Prep HSQC 2D ¹H-¹⁵N HSQC (Fingerprint & Quality Check) Sample_Prep->HSQC Triple_Resonance 3D Triple Resonance Expts. (HNCA, HN(CO)CA, HNCACB, etc.) HSQC->Triple_Resonance NOESY 3D NOESY Expts. (¹⁵N-edited NOESY-HSQC) Triple_Resonance->NOESY Assignment Resonance Assignment (Backbone & Sidechain) NOESY->Assignment Restraints Generate Distance & Dihedral Angle Restraints from NOEs Assignment->Restraints Structure_Calc Structure Calculation (e.g., CYANA, XPLOR-NIH) Restraints->Structure_Calc Validation Structure Quality Assessment (e.g., PROCHECK) Structure_Calc->Validation Refinement Structure Refinement Validation->Refinement PDB_Deposit PDB Deposition Refinement->PDB_Deposit

Caption: Workflow for protein structure determination using ¹⁵N labeling and NMR.

Conclusion

¹⁵N isotopic labeling is an indispensable tool for researchers, scientists, and drug development professionals seeking to understand protein structure, function, and dynamics at a molecular level. While the initial investment in isotopes and specialized equipment can be significant, the wealth of information obtained from NMR and mass spectrometry studies of ¹⁵N-labeled proteins is unparalleled. The choice of labeling strategy and expression system should be carefully considered based on the specific research goals, the properties of the protein of interest, and the available resources. This guide provides a foundational understanding and practical data to aid in the successful implementation of ¹⁵N isotopic labeling in your research endeavors.

References

Ammonium 15N chloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides key technical specifications for Ammonium-15N chloride, a stable isotope-labeled compound.

Ammonium-15N chloride serves as a critical reagent in various scientific applications. It is frequently utilized as a tracer and an internal standard for quantitative analyses using nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS)[1]. Its applications extend to use as a medium supplement for the incorporation of 15N in proteins for NMR spectroscopy and in assaying nitrogen loss in marine sediment[2].

Chemical Properties and Identifiers

The fundamental chemical identifiers and properties for Ammonium-15N chloride are summarized in the table below for easy reference.

IdentifierValue
CAS Number 39466-62-1[1][3][4]
Molecular Weight 54.48[1][3][4]
Chemical Formula 15NH₄Cl[2][3][4]
Synonyms 15N Labeled ammonium chloride, Azanium chloride[2][3][4]
Physical Form Solid[1][4], powder, crystals or chunks
Melting Point 340 °C (sublimates)[4]

This isotopically labeled compound is an autophagy and lysosome inhibitor[1]. It can induce intracellular alkalization and metabolic acidosis, which in turn affects enzymatic activity within biological systems[1].

References

Principle of Metabolic Labeling with ¹⁵N Isotopes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis workflows for metabolic labeling with the stable isotope of nitrogen, ¹⁵N. This powerful technique is a cornerstone of quantitative proteomics, enabling precise measurement of protein abundance, turnover, and dynamics in complex biological systems.

Core Principles of ¹⁵N Metabolic Labeling

Metabolic labeling with ¹⁵N relies on the in vivo incorporation of a "heavy", non-radioactive isotope of nitrogen (¹⁵N) into the entire proteome of an organism or cell culture. This is achieved by providing a sole source of nitrogen in the growth medium that is highly enriched with ¹⁵N, typically in the form of ¹⁵NH₄Cl or ¹⁵N-labeled amino acids.[1]

As cells grow and synthesize new proteins, they utilize this heavy nitrogen source, resulting in proteins where the naturally abundant ¹⁴N atoms are replaced by ¹⁵N. This mass shift, while not affecting the biochemical properties of the proteins, makes them distinguishable by mass spectrometry from their "light" counterparts grown in a medium with natural abundance ¹⁴N.[2][3]

The fundamental workflow involves two cell populations: a "heavy" labeled experimental group and a "light" unlabeled control group. After the experimental treatment, the two cell populations are mixed, and their proteins are extracted, digested into peptides, and analyzed by mass spectrometry. Because the light and heavy peptides are chemically identical, they co-elute during liquid chromatography. The mass spectrometer, however, can distinguish them based on their mass-to-charge (m/z) ratio. The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two samples.[4][5]

Data Presentation: Quantitative Insights

A key outcome of ¹⁵N metabolic labeling experiments is the generation of quantitative data on protein expression changes. This data is typically presented in tables that summarize the identified proteins, their relative abundance ratios, and statistical significance.

Table 1: Example of Protein Quantification Data from a ¹⁵N Metabolic Labeling Experiment

Protein IDGene NameDescriptionLog₂(Heavy/Light) Ratiop-valueNumber of Peptides Quantified
P01234ABC1ATP-binding cassette sub-family A member 11.580.00115
Q56789XYZ2Hypothetical protein XYZ-0.850.0238
P98765TUV3Tubulin alpha-1A chain0.050.95022
O12345EFG4Elongation factor 1-alpha 12.100.000518

Table 2: Typical ¹⁵N Labeling Efficiencies in Different Model Organisms

Organism/Cell LineLabeling DurationTypical ¹⁵N Enrichment (%)Reference
E. coliOvernight culture>98%[6]
Arabidopsis thaliana14 days93-99%[4]
HEK293 Cells5-6 cell doublings>95%[5]
Rat (in vivo)Two generations~94% in all tissues[7]

Experimental Protocols

Detailed methodologies are crucial for successful ¹⁵N metabolic labeling experiments. Below are representative protocols for different model systems.

¹⁵N Metabolic Labeling of E. coli

This protocol is adapted for labeling proteins expressed in E. coli for quantitative proteomics.

1. Preparation of M9 Minimal Medium:

  • Prepare a 10x M9 salt solution containing: 60 g/L Na₂HPO₄, 30 g/L KH₂PO₄, and 5 g/L NaCl.

  • For the ¹⁵N-labeled medium, use 1 g/L ¹⁵NH₄Cl (98-99% enrichment) as the sole nitrogen source. For the ¹⁴N medium, use 1 g/L of natural abundance NH₄Cl.

  • Autoclave the 10x M9 salt solution.

  • Prepare sterile stock solutions of 20% (w/v) glucose, 1 M MgSO₄, and 1 M CaCl₂.

2. Cell Culture and Labeling:

  • Inoculate a single colony of the desired E. coli strain into 5 mL of LB medium and grow overnight.

  • The next day, inoculate 1 L of M9 minimal medium (containing either ¹⁴NH₄Cl or ¹⁵NH₄Cl, 20 mL of 20% glucose, 2 mL of 1 M MgSO₄, and 0.1 mL of 1 M CaCl₂) with the overnight culture.

  • Grow the cultures at 37°C with shaking until they reach an optical density at 600 nm (OD₆₀₀) of 0.6-0.8.

  • If applicable, induce protein expression with IPTG.

  • Continue to grow the cells for the desired period to allow for protein expression and labeling.

3. Sample Preparation for Mass Spectrometry:

  • Harvest the cells by centrifugation.

  • Lyse the cells using an appropriate method (e.g., sonication) in a lysis buffer containing protease inhibitors.

  • Quantify the protein concentration in each lysate (e.g., using a BCA assay).

  • Mix the ¹⁴N- and ¹⁵N-labeled proteomes in a 1:1 ratio based on protein concentration.

  • Perform in-solution or in-gel digestion of the mixed protein sample with trypsin.

  • Desalt the resulting peptide mixture using a C18 solid-phase extraction column.

¹⁵N Metabolic Labeling of Mammalian Cells (HEK293)

This protocol provides a general framework for labeling mammalian cells, such as HEK293, which requires a more complex medium.

1. Preparation of ¹⁵N-Labeling Medium:

  • Use a commercially available SILAC-rated DMEM or RPMI-1640 medium that lacks specific amino acids (e.g., lysine and arginine).

  • Supplement the medium with dialyzed fetal bovine serum.

  • For the "heavy" medium, add ¹⁵N-labeled essential amino acids. For a complete labeling approach, a mixture of all essential amino acids with ¹⁵N-labeling would be used.

  • For the "light" medium, add the corresponding natural abundance amino acids.

2. Cell Culture and Labeling:

  • Culture HEK293 cells in the respective light or heavy medium for at least 5-6 cell doublings to ensure complete incorporation of the labeled amino acids.

  • Monitor cell growth and morphology to ensure that the labeling medium does not adversely affect cell health.

3. Sample Preparation for Mass Spectrometry:

  • Harvest the light and heavy cell populations.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate.

  • Combine the light and heavy lysates in a 1:1 protein ratio.

  • Proceed with protein digestion (in-solution or in-gel) and peptide desalting as described for the E. coli protocol.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_light Control Condition cluster_heavy Experimental Condition light_culture Cell Culture (14N Medium) light_harvest Harvest & Lyse light_culture->light_harvest mix Mix 1:1 Ratio light_harvest->mix heavy_culture Cell Culture (15N Medium) heavy_harvest Harvest & Lyse heavy_culture->heavy_harvest heavy_harvest->mix digest Protein Digestion (e.g., Trypsin) mix->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis lcms->data

Caption: General experimental workflow for quantitative proteomics using ¹⁵N metabolic labeling.

Data Analysis Pipeline

data_analysis_workflow raw_data Raw MS Data (.raw, .mzXML) peak_detection Peak Detection & Feature Finding raw_data->peak_detection db_search Database Search (e.g., Mascot, Sequest) peak_detection->db_search quantification Quantification (Heavy/Light Ratios) db_search->quantification stat_analysis Statistical Analysis (p-value, FDR) quantification->stat_analysis protein_table Protein Quantification Table stat_analysis->protein_table

Caption: A typical bioinformatics workflow for analyzing data from ¹⁵N metabolic labeling experiments.

Principle of Quantification in Mass Spectrometry

ms_quantification cluster_ms Mass Spectrum axis ratio Ratio = Intensity(Heavy) / Intensity(Light)

Caption: Schematic representation of how light and heavy peptide pairs are quantified in a mass spectrum.

References

An In-Depth Technical Guide to the Safe Handling and Application of Ammonium 15N Chloride in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ammonium 15N chloride (¹⁵NH₄Cl), a stable isotope-labeled compound essential for a variety of research applications. Detailed information on its safe handling, storage, and disposal is presented, alongside its chemical and physical properties. Furthermore, this guide offers detailed experimental protocols for its use in metabolic labeling for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)-based metabolic flux analysis, providing a critical resource for researchers in proteomics, metabolomics, and drug development.

Safety and Handling

Ammonium 15N chloride, while not highly reactive, requires careful handling in a laboratory setting to mitigate potential hazards. The primary routes of exposure are ingestion, inhalation, and eye contact.

1.1. Hazard Identification and Classification

Ammonium 15N chloride is classified as follows:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][2][3][4][5]

  • Eye Irritation (Category 2A/2), H319: Causes serious eye irritation.[1][2][3][4][5]

  • Hazardous to the aquatic environment, Chronic (Category 2), H411: Toxic to aquatic life with long lasting effects.[1][3]

1.2. Personal Protective Equipment (PPE)

To ensure safe handling, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are recommended.[3]

  • Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes must be worn to prevent skin contact.[3]

  • Respiratory Protection: In cases of inadequate ventilation or when dust formation is likely, a NIOSH-approved respirator should be used.[3]

1.3. First Aid Measures

In the event of exposure, the following first aid procedures should be followed:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists.[2]

  • After Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[2]

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

1.4. Storage and Disposal

Proper storage and disposal are crucial to maintain the integrity of the compound and ensure laboratory safety.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Ammonium 15N chloride is hygroscopic and should be protected from moisture.[5]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to be released into the environment.[1]

1.5. Accidental Release Measures

In case of a spill, follow these steps:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate personal protective equipment.

  • Avoid generating dust.

  • Carefully sweep or scoop up the spilled material and place it into a suitable container for disposal.[1]

  • Clean the spill area with soap and water.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Ammonium 15N chloride is provided in the table below for easy reference.

PropertyValueReference
CAS Number 39466-62-1[2][6][7]
Molecular Formula ¹⁵NH₄Cl[8]
Molecular Weight 54.48 g/mol [6][7][8]
Appearance White crystalline solid[6]
Melting Point 340 °C (sublimes)[6]
Solubility Soluble in water and DMSO[9]
Isotopic Purity Typically ≥98 atom % ¹⁵N[6]
Storage Temperature Room temperature[6]

Experimental Protocols

Ammonium 15N chloride is a versatile tool in biological research, primarily used for introducing a stable nitrogen isotope into biomolecules for analysis by NMR and mass spectrometry.

3.1. Detailed Methodology for ¹⁵N Metabolic Labeling of Proteins in E. coli for NMR Spectroscopy

This protocol describes the uniform labeling of a target protein with ¹⁵N by expressing it in E. coli grown in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.

Materials:

  • ¹⁵NH₄Cl

  • M9 minimal medium components

  • Glucose (or other carbon source)

  • Trace metals solution

  • Vitamins solution

  • Appropriate antibiotic

  • E. coli strain carrying the expression plasmid for the target protein

  • LB medium

  • Shaking incubator

  • Spectrophotometer

  • Centrifuge and centrifuge bottles

Procedure:

  • Starter Culture: Inoculate a single colony of the E. coli expression strain into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Pre-culture: The next day, inoculate 50 mL of M9 minimal medium (containing standard ¹⁴NH₄Cl) with the overnight starter culture to an OD₆₀₀ of ~0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Adaptation to Minimal Medium: Pellet the cells from the pre-culture by centrifugation (e.g., 5000 x g for 10 minutes).

  • Resuspension in ¹⁵N Medium: Discard the supernatant and resuspend the cell pellet in 1 L of M9 minimal medium prepared with 1 g/L of ¹⁵NH₄Cl as the sole nitrogen source. This medium should also contain glucose, trace metals, vitamins, and the appropriate antibiotic.

  • Induction: Grow the culture at the optimal temperature for protein expression (e.g., 18-37°C) with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding the appropriate inducer (e.g., IPTG).

  • Expression: Continue to grow the culture for the desired period to allow for protein expression (typically 4-16 hours).

  • Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.

  • Protein Purification: Purify the ¹⁵N-labeled protein from the cell pellet using standard chromatography techniques.

3.2. Detailed Methodology for ¹⁵N-Based Metabolic Flux Analysis using Mass Spectrometry

This protocol provides a general workflow for tracing nitrogen metabolism in cultured cells using ¹⁵NH₄Cl and analyzing the incorporation of ¹⁵N into intracellular metabolites by mass spectrometry.

Materials:

  • ¹⁵NH₄Cl

  • Cell culture medium lacking standard ammonium chloride

  • Cultured cells of interest

  • 6-well or 12-well cell culture plates

  • Ice-cold 0.9% NaCl solution

  • Ice-cold 80% methanol

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

  • Vacuum concentrator or nitrogen evaporator

  • LC-MS or GC-MS system

Procedure:

  • Cell Seeding: Seed the cells of interest in culture plates and grow them in their standard growth medium until they reach the desired confluency (typically mid-log phase).

  • Medium Exchange: Aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Labeling: Add pre-warmed culture medium containing a defined concentration of ¹⁵NH₄Cl as the primary nitrogen source. The concentration will depend on the specific cell line and experimental goals.

  • Time-Course Incubation: Incubate the cells for a series of time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the kinetics of ¹⁵N incorporation. The 0-minute time point serves as an unlabeled control.

  • Metabolite Quenching and Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold 0.9% NaCl to remove any remaining extracellular labeled medium.

    • Add a sufficient volume of ice-cold 80% methanol to each well to quench metabolism and extract intracellular metabolites.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Sample Processing:

    • Vortex the tubes and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extracts using a vacuum concentrator or under a stream of nitrogen.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS or GC-MS analysis.

    • Analyze the samples to determine the mass isotopologue distribution of key nitrogen-containing metabolites (e.g., amino acids, nucleotides).

  • Data Analysis:

    • Correct the raw mass isotopologue distributions for the natural abundance of heavy isotopes.

    • Use the corrected data to calculate the fractional enrichment of ¹⁵N in each metabolite over time.

    • Input the fractional enrichment data into a metabolic flux analysis software package to model and quantify the fluxes through the relevant metabolic pathways.[10]

Visualizations

4.1. Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of Ammonium 15N chloride in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Waste Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssessment->SelectPPE Weighing Weigh in Ventilated Area (Fume Hood or Vented Enclosure) SelectPPE->Weighing Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving CollectWaste Collect Contaminated Materials Dissolving->CollectWaste Spill Accidental Spill Evacuate Evacuate Area Spill->Evacuate Notify Notify Supervisor Evacuate->Notify Cleanup Clean Up with Spill Kit Notify->Cleanup Cleanup->CollectWaste LabelWaste Label as Hazardous Waste CollectWaste->LabelWaste Dispose Dispose via EHS Guidelines LabelWaste->Dispose

Caption: Safe handling workflow for Ammonium 15N chloride.

4.2. Experimental Workflow for ¹⁵N Labeling

The diagram below outlines the typical experimental workflow for producing a ¹⁵N-labeled protein for NMR analysis.

N15LabelingWorkflow cluster_growth Cell Growth and Expression cluster_purification Protein Purification cluster_analysis Analysis Starter Overnight Starter Culture (LB Medium) Preculture Pre-culture in M9 (¹⁴NH₄Cl) Starter->Preculture Adaptation Cell Harvest and Resuspension Preculture->Adaptation Expression Expression in M9 (¹⁵NH₄Cl) Adaptation->Expression Harvest Harvest Cells Expression->Harvest Lysis Cell Lysis Harvest->Lysis Purification Chromatographic Purification Lysis->Purification QC Purity and Concentration Check Purification->QC NMR NMR Spectroscopy QC->NMR

Caption: Experimental workflow for ¹⁵N protein labeling.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Natural Abundance of ¹⁵N and its Significance in Labeling

Nitrogen, a fundamental constituent of proteins and nucleic acids, is essential for all known forms of life. The stable, non-radioactive isotope of nitrogen, ¹⁵N, has become an indispensable tool in a wide array of scientific disciplines, from environmental science to advanced drug development. Its low natural abundance and unique physical properties allow it to be used as a tracer to elucidate complex biological pathways, quantify metabolic fluxes, and understand the mechanisms of drug action. This technical guide provides a comprehensive overview of the natural abundance of ¹⁵N, its significance in isotopic labeling, and detailed protocols for its application.

Natural Abundance of Nitrogen Isotopes

Nitrogen exists in nature as two stable isotopes: ¹⁴N and ¹⁵N. The vast majority of nitrogen is ¹⁴N, with ¹⁵N being a rare isotope.[1] The relative abundance of these isotopes is a critical baseline for all ¹⁵N labeling studies.

IsotopeProtonsNeutronsNatural Abundance (Mole Fraction)Nuclear Spin (I)
¹⁴N 77~99.62%1
¹⁵N 78~0.38%1/2

Table 1: Natural Abundance and Properties of Stable Nitrogen Isotopes.[1]

The variation in the natural abundance of ¹⁵N is often expressed using the delta (δ) notation in parts per thousand (per mil, ‰) relative to the international standard, which is atmospheric N₂.

δ¹⁵N (‰) = [ (R_sample / R_standard) - 1 ] * 1000

where R is the ratio of ¹⁵N/¹⁴N.

Significance of ¹⁵N in Isotopic Labeling

The low natural abundance of ¹⁵N allows for the preparation of highly enriched compounds where ¹⁴N is replaced by ¹⁵N. These labeled molecules can be introduced into biological systems and traced without the safety concerns associated with radioactive isotopes.[2] The key to its utility lies in the ability to distinguish between the labeled and unlabeled molecules using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4]

Key Applications:

  • Metabolic Studies and Flux Analysis: ¹⁵N-labeled compounds are used as tracers to study metabolic pathways, such as amino acid and nucleotide metabolism.[4][5] By tracking the incorporation of ¹⁵N into various biomolecules, researchers can map the flow of nitrogen and quantify the rates of metabolic reactions.[6]

  • Quantitative Proteomics: In proteomics, ¹⁵N labeling is a robust method for the relative and absolute quantification of proteins.[3] A common approach involves growing cells in a medium where the sole nitrogen source is enriched with ¹⁵N, leading to the incorporation of the heavy isotope into all newly synthesized proteins.[3]

  • Structural Biology: The nuclear spin of 1/2 for ¹⁵N makes it ideal for NMR studies.[7] Unlike ¹⁴N, which has a nuclear spin of 1 and a quadrupole moment that leads to broader line widths, ¹⁵N provides narrower line widths and clearer signals, which is advantageous for determining the structure and dynamics of proteins and nucleic acids.[1]

  • Drug Development: In pharmaceutical research, ¹⁵N labeling is used in pharmacokinetic and pharmacodynamic (PK/PD) studies to trace the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[3] It also aids in target validation and biomarker discovery by elucidating the interactions between drugs and their protein targets.[3][7]

  • Environmental and Agricultural Science: ¹⁵N-labeled fertilizers are used to track nitrogen uptake by plants, its distribution in the soil and water, and to study nitrogen cycling in ecosystems.[4]

Experimental Protocols

3.1. ¹⁵N Metabolic Labeling of E. coli for Quantitative Proteomics

This protocol details the metabolic labeling of E. coli with ¹⁵N using a minimal medium for subsequent quantitative proteomics analysis.[3]

1. Preparation of M9 Minimal Medium:

  • Prepare a 10x M9 salt solution containing: 60 g/L Na₂HPO₄, 30 g/L KH₂PO₄, and 5 g/L NaCl.
  • For the ¹⁵N-labeled medium, prepare a separate 10x M9 salt solution using 5 g/L ¹⁵NH₄Cl (98-99% enrichment) as the sole nitrogen source. For the control ¹⁴N medium, use 5 g/L ¹⁴NH₄Cl.[3]
  • Autoclave the 10x M9 salt solutions.
  • Prepare the following sterile stock solutions: 20% (w/v) glucose, 1 M MgSO₄, and 1 M CaCl₂.

2. Cell Culture and Labeling:

  • Inoculate a single colony of the desired E. coli strain into 5 mL of LB medium and grow overnight at 37°C with shaking.
  • The next day, inoculate 1 L of M9 minimal medium (containing either ¹⁴NH₄Cl or ¹⁵NH₄Cl, 20 mL of 20% glucose, 2 mL of 1 M MgSO₄, and 0.1 mL of 1 M CaCl₂) with the overnight culture.[3]
  • Grow the cultures at 37°C with shaking until they reach an optical density at 600 nm (OD₆₀₀) of 0.6-0.8.
  • If required, induce protein expression (e.g., with IPTG) and continue to grow the cells for the desired period to allow for protein expression and labeling.

3. Sample Preparation for Mass Spectrometry:

  • Harvest the cells by centrifugation.
  • Lyse the cells using an appropriate method (e.g., sonication) in a lysis buffer containing protease inhibitors.
  • Quantify the protein concentration in each lysate (e.g., using a BCA assay).
  • Mix the ¹⁴N- and ¹⁵N-labeled proteomes in a 1:1 ratio based on protein concentration.[3]
  • Perform in-solution or in-gel digestion of the mixed protein sample with trypsin.
  • Desalt the resulting peptide mixture using a C18 solid-phase extraction column.
  • The sample is now ready for LC-MS/MS analysis.

3.2. Expression of ¹⁵N Labeled Protein for NMR Studies

This protocol is for expressing a ¹⁵N labeled protein in E. coli for NMR analysis.[8]

1. Media and Culture Preparation:

  • Prepare M9 media without NH₄Cl in sterile shaker flasks.
  • Transform E. coli (e.g., BL21(DE3) strain) with the plasmid containing the gene of interest.
  • Inoculate 5 mL of a rich medium (e.g., 2xTY) with a single colony of freshly transformed cells and grow overnight.
  • In the late afternoon of the following day, inoculate a pre-culture of M9 media (supplemented with ¹⁵NH₄Cl, vitamins, glucose, trace elements, and the appropriate antibiotic) with a 1:100 inoculum of the rich media culture. Grow this overnight.

2. Main Culture and Induction:

  • The next day, inoculate the main 1 L M9 culture (supplemented as above with 1 g of ¹⁵NH₄Cl) with a 1:100 inoculum from the overnight M9 pre-culture (i.e., 10 mL).[8]
  • Grow the main culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
  • Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the culture, typically at a lower temperature (e.g., 18-25°C) for several hours or overnight.

3. Protein Purification and Sample Preparation for NMR:

  • Harvest the cells and purify the protein using a standard protocol for the protein of interest.
  • The final protein sample should be at a concentration of approximately 0.5 – 1 mM in a low salt buffer (e.g., 25 mM phosphate buffer, pH 6.5 or lower).[8]
  • The sample must contain a deuterated solvent, typically 5-10% D₂O, for the NMR spectrometer's lock system.[8]
  • A reference compound such as 0.1 mM DSS may be added for chemical shift referencing.
  • The final sample volume should be around 400-600 µL.

Visualizing Workflows and Pathways

4.1. General Workflow for Stable Isotope Labeling

The following diagram illustrates a typical experimental workflow for a stable isotope labeling study, from cell culture to data analysis.

G cluster_experiment Experimental Phase cluster_analysis Analytical Phase Culture Cell Culture/ Organism Growth Labeling Introduction of ¹⁵N-labeled Substrate Culture->Labeling Harvest Sample Harvesting & Quenching Labeling->Harvest Extraction Metabolite/Protein Extraction Harvest->Extraction Analysis MS or NMR Analysis Extraction->Analysis DataProc Raw Data Processing Analysis->DataProc Quant Quantification & Flux Calculation DataProc->Quant BioInterp Biological Interpretation Quant->BioInterp

A typical experimental workflow for a stable isotope labeling study.

4.2. Simplified Nitrogen Metabolism Pathway

This diagram shows a simplified pathway of nitrogen assimilation where an external ¹⁵N source is incorporated into central metabolites.

G ext_N External ¹⁵N Source (e.g., ¹⁵NH₄⁺) glutamine Glutamine ext_N->glutamine Glutamine Synthetase glutamate Glutamate glutamate->glutamine glutamine->glutamate other_aa Other Amino Acids glutamine->other_aa nucleotides Nucleotides glutamine->nucleotides akg α-Ketoglutarate akg->glutamate Glutamate Synthase proteins ¹⁵N-Labeled Proteins other_aa->proteins nucleic_acids ¹⁵N-Labeled Nucleic Acids nucleotides->nucleic_acids

Simplified overview of ¹⁵N incorporation into central nitrogen metabolism.

References

A Technical Guide to Ammonium 15N Chloride: Sourcing and Purity for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of high-quality isotopic labeling reagents is paramount for the accuracy and reproducibility of experimental results. Ammonium 15N chloride (¹⁵NH₄Cl) is a critical source of the stable isotope nitrogen-15, widely employed in techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to elucidate molecular structures and metabolic pathways. This guide provides an in-depth overview of supplier information, available purities, and a general protocol for its use in protein labeling.

Supplier and Purity Overview

The selection of a suitable Ammonium 15N chloride supplier depends on several factors, including the required isotopic and chemical purity, the quantity needed, and available documentation such as Certificates of Analysis (CoA). Below is a summary of prominent suppliers and the typical purities they offer.

SupplierIsotopic Purity (atom % ¹⁵N)Chemical PurityNotes
Cambridge Isotope Laboratories, Inc. (CIL) 99%[1][2][3][4][5]98%[6][7]A leading producer of stable isotopes and stable isotope-labeled compounds.[8] Offers various package sizes.
Sigma-Aldrich (Merck) ≥98%≥99% (CP)Provides detailed product specifications and safety information.
Eurisotop 99%[6][7]98%[6][7]A subsidiary of CIL, serving as a leading supplier in Europe.[9]
MedchemExpress Not explicitly stated, but offer ¹⁵N labeled Ammonium Chloride[10]Not explicitly statedFocuses on providing stable isotopes for pharmaceutical research and development.[10]
Fisher Scientific Distributes products from other manufacturers like Cambridge Isotope Laboratories.[1][2]Varies by manufacturerA major distributor of a wide range of laboratory supplies, including isotopically labeled compounds.[11]
Santa Cruz Biotechnology Not explicitly stated for this specific product, but offers a range of isotopically labeled compounds.[12][13]Not explicitly statedProvides compounds for research use.[12]
United States Biological Not explicitly statedHighly Purified[14]Offers an isotope-labeled analogue of Ammonium Chloride for research purposes.[14]
IsotopeShop.com ≥99%[15]≥99% (CP)[15]Guarantees quality and competitive pricing.[15]

Note: Isotopic purity refers to the percentage of nitrogen atoms that are the ¹⁵N isotope, while chemical purity indicates the percentage of the compound that is ammonium chloride. "CP" stands for Chemically Pure. Researchers should always refer to the lot-specific Certificate of Analysis for precise purity information.

Experimental Protocol: A General Workflow for ¹⁵N Protein Labeling

Ammonium 15N chloride is frequently used as the sole nitrogen source in minimal media for the expression of isotopically labeled proteins in bacterial systems like E. coli. This enables the uniform incorporation of the ¹⁵N isotope into all nitrogen-containing biomolecules, including amino acids and, consequently, the protein of interest. Such labeling is essential for a variety of biomolecular NMR experiments.

Key Experimental Steps:

  • Preparation of Minimal Media: A defined minimal medium (e.g., M9 medium) is prepared, which contains a carbon source (like glucose), salts, and trace elements. Critically, the standard nitrogen source (Ammonium Chloride) is replaced with Ammonium 15N chloride.

  • Starter Culture: A starter culture of the bacterial strain containing the expression plasmid for the protein of interest is grown overnight in a rich medium (e.g., LB).

  • Adaptation and Inoculation: The cells from the starter culture are harvested, washed with the ¹⁵N-minimal medium to remove any residual ¹⁴N-containing compounds, and then used to inoculate the main culture of ¹⁵N-minimal medium.

  • Protein Expression: The culture is grown to a suitable optical density (OD₆₀₀), and protein expression is induced (e.g., with IPTG). The cells continue to grow and produce the ¹⁵N-labeled protein.

  • Cell Harvesting and Protein Purification: After a period of induction, the cells are harvested by centrifugation. The ¹⁵N-labeled protein is then purified from the cell lysate using standard chromatography techniques.

  • Analysis: The purified, labeled protein is then ready for analysis by techniques such as NMR spectroscopy or mass spectrometry.[2][16]

Visualizing Workflows and Logical Relationships

To aid in the decision-making and experimental planning processes, the following diagrams, created using the DOT language, illustrate key workflows.

SupplierSelection cluster_research_needs Define Research Needs cluster_supplier_evaluation Evaluate Suppliers cluster_decision Decision Purity Required Isotopic & Chemical Purity SupplierA Supplier A Purity->SupplierA Compare Specs Quantity Required Quantity SupplierB Supplier B Quantity->SupplierB Check Availability Documentation Need for CoA, etc. SupplierC Supplier C Documentation->SupplierC Review Docs Selection Select Optimal Supplier SupplierA->Selection SupplierB->Selection SupplierC->Selection

Caption: Workflow for selecting a suitable Ammonium 15N chloride supplier.

ProteinLabelingWorkflow Start Prepare 15N Minimal Media StarterCulture Grow Starter Culture (14N) Start->StarterCulture Adaptation Wash & Inoculate Main Culture (15N) StarterCulture->Adaptation Induction Induce Protein Expression Adaptation->Induction Harvest Harvest Cells Induction->Harvest Purification Purify 15N-Labeled Protein Harvest->Purification Analysis NMR / Mass Spectrometry Analysis Purification->Analysis

Caption: Experimental workflow for ¹⁵N protein labeling.

References

The Power of Nitrogen-15: A Technical Guide to 15N-Labeled Compounds in Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular metabolism, understanding the dynamic flow of molecules is paramount. Stable isotope labeling has emerged as a cornerstone technique for tracing metabolic pathways and quantifying fluxes within complex biological systems. Among the available stable isotopes, Nitrogen-15 (¹⁵N) offers a unique and powerful lens through which to view the anabolism and catabolism of a vast array of nitrogen-containing compounds, including amino acids, nucleotides, and other essential biomolecules.[1] This technical guide provides an in-depth exploration of the applications of ¹⁵N-labeled compounds in metabolomics, offering detailed experimental protocols, data interpretation strategies, and a look into its critical role in drug discovery and development. By replacing the naturally abundant ¹⁴N with the heavier, non-radioactive ¹⁵N isotope, researchers can effectively tag and track the journey of nitrogen atoms through metabolic networks using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Core Applications of ¹⁵N Labeling in Metabolomics

The versatility of ¹⁵N labeling lends itself to a wide range of applications in metabolomics, each providing unique insights into cellular function.

  • Metabolic Flux Analysis (MFA): ¹⁵N-MFA is a powerful technique to quantitatively measure the rates (fluxes) of metabolic reactions. By introducing a ¹⁵N-labeled substrate into a biological system and monitoring the incorporation of the isotope into downstream metabolites over time, researchers can elucidate the dynamics of metabolic pathways.[2] This is particularly valuable in understanding how cells reprogram their metabolism in response to genetic or environmental changes, such as in cancer.[2]

  • Metabolite Identification and Pathway Elucidation: Stable isotope labeling is instrumental in confirming the elemental composition of unknown metabolites.[3] The predictable mass shift caused by the incorporation of ¹⁵N atoms helps in the confident identification of novel nitrogen-containing compounds and the delineation of their biosynthetic pathways.[3][4]

  • Quantitative Metabolomics: ¹⁵N-labeled compounds serve as ideal internal standards for the absolute quantification of metabolites in complex biological samples.[5][6][7] By spiking a known amount of a ¹⁵N-labeled metabolite analog into a sample, variations in sample preparation and analytical instrumentation can be normalized, leading to more accurate and robust quantification.[8]

  • Drug Discovery and Development: The use of ¹⁵N labeling is integral throughout the drug development pipeline.[1] It aids in target identification and validation by revealing how drug candidates affect metabolic pathways.[1] Furthermore, ¹⁵N-labeled drugs can be used in pharmacokinetic and pharmacodynamic (PK/PD) studies to trace their absorption, distribution, metabolism, and excretion (ADME).[1]

Experimental Workflow for ¹⁵N-Based Metabolomics

A typical workflow for a metabolomics study using ¹⁵N-labeled compounds involves several key stages, from experimental design to data analysis.

G cluster_0 Experimental Design cluster_1 Sample Preparation cluster_2 Analytical Phase cluster_3 Data Analysis A Selection of 15N-Labeled Tracer (e.g., 15N-Glutamine, 15N-Cystine) B Cell Culture & Labeling A->B C Metabolism Quenching (e.g., Cold Methanol) B->C D Metabolite Extraction C->D E LC-MS or NMR Analysis D->E F Isotopologue Distribution Analysis E->F G Fractional Enrichment Calculation F->G H Metabolic Flux Modeling G->H G cluster_0 Glutamine Metabolism Glutamine 15N-Glutamine Glutamate 15N-Glutamate Glutamine->Glutamate Glutaminase Nucleotides Nucleotide Biosynthesis Glutamine->Nucleotides aKG alpha-Ketoglutarate Glutamate->aKG Glutamate Dehydrogenase/ Transaminases Other_AA Other Amino Acids (e.g., Proline, Aspartate) Glutamate->Other_AA GSH Glutathione Biosynthesis Glutamate->GSH TCA TCA Cycle aKG->TCA

References

Methodological & Application

Application Notes and Protocols for Quantitative Proteomics using Ammonium ¹⁵N Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with stable isotopes is a powerful technique for accurate quantitative proteomics. The use of Ammonium ¹⁵N chloride as the sole nitrogen source for cell culture allows for the global incorporation of the heavy ¹⁵N isotope into the entire proteome. This enables the differentiation of proteins from two distinct cell populations (e.g., control vs. treated) when analyzed by mass spectrometry. The relative quantification of proteins is achieved by comparing the signal intensities of the ¹⁴N (light) and ¹⁵N (heavy) labeled peptides. This approach minimizes experimental variability as the cell populations can be combined at an early stage of the sample preparation process.

These application notes provide detailed protocols for ¹⁵N metabolic labeling of mammalian cells using Ammonium ¹⁵N chloride, sample preparation, and data analysis workflows. Additionally, we present examples of how this technique can be applied to study key signaling pathways relevant to drug development and biomedical research.

Experimental Workflows

A general workflow for a quantitative proteomics experiment using ¹⁵N metabolic labeling is depicted below. This process involves labeling two cell populations, one with ¹⁴N and the other with ¹⁵N Ammonium Chloride, followed by experimental treatment, cell lysis, protein extraction, and digestion. The resulting peptide mixtures are then combined and analyzed by LC-MS/MS for protein identification and quantification.

Quantitative_Proteomics_Workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Mass Spectrometry & Data Analysis Control_Cells Control Cells (¹⁴N Medium) Cell_Lysis Cell Lysis & Protein Extraction Control_Cells->Cell_Lysis Harvest Treated_Cells Treated Cells (¹⁵N Medium) Treated_Cells->Cell_Lysis Harvest Protein_Digestion Protein Digestion (Trypsin) Cell_Lysis->Protein_Digestion Combine Lysates (1:1) Peptide_Cleanup Peptide Cleanup Protein_Digestion->Peptide_Cleanup LC_MSMS LC-MS/MS Analysis Peptide_Cleanup->LC_MSMS Protein_ID Protein Identification LC_MSMS->Protein_ID Quantification Relative Quantification (¹⁴N/¹⁵N Ratios) Protein_ID->Quantification

Quantitative proteomics workflow using ¹⁵N metabolic labeling.

Detailed Experimental Protocols

Protocol 1: ¹⁵N Metabolic Labeling of Mammalian Cells

This protocol is adapted from established metabolic labeling procedures and is suitable for adherent mammalian cell lines.

Materials:

  • Mammalian cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Light ammonium chloride (¹⁴NH₄Cl)

  • Heavy ammonium chloride (¹⁵NH₄Cl, >99% isotopic purity)

  • Phosphate-buffered saline (PBS)

  • Cell culture flasks or plates

Procedure:

  • Prepare Labeling Media: Prepare two types of custom growth media. For the "light" medium, supplement basal medium (lacking ammonium chloride) with ¹⁴NH₄Cl as the sole nitrogen source at the standard concentration. For the "heavy" medium, use ¹⁵NH₄Cl. Both media should be supplemented with dFBS and other necessary components (e.g., glucose, antibiotics).

  • Cell Adaptation: Culture the cells in the "light" medium for at least two passages to ensure they are fully adapted to the custom medium.

  • Labeling: Split the adapted cells into two populations. Continue to culture one population in the "light" medium (control). Culture the second population in the "heavy" medium (experimental).

  • Incorporation Check: To ensure complete incorporation of the ¹⁵N label, culture the cells in the "heavy" medium for at least 5-6 cell doublings. The efficiency of incorporation can be checked by a preliminary mass spectrometry analysis of a small sample.

  • Experimental Treatment: Once labeling is complete, apply the experimental treatment (e.g., drug compound, growth factor) to the "heavy" labeled cells. The "light" labeled cells will serve as the control.

  • Harvesting: After the desired treatment period, wash the cells with ice-cold PBS and harvest them using a cell scraper or trypsinization. Centrifuge the cell suspensions to pellet the cells and store the pellets at -80°C until further processing.

Protocol 2: Protein Extraction and Tryptic Digestion

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade modified trypsin

  • Ammonium bicarbonate

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Cell Lysis: Resuspend the "light" and "heavy" cell pellets in lysis buffer. Incubate on ice for 30 minutes with periodic vortexing.

  • Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the "light" and "heavy" lysates using a BCA assay.

  • Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.

  • Reduction and Alkylation: Add DTT to the combined lysate to a final concentration of 10 mM and incubate at 56°C for 1 hour. Cool to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes.

  • Digestion: Dilute the sample with ammonium bicarbonate (50 mM, pH 8) to reduce the concentration of denaturants. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Desalting: Acidify the digest with formic acid to a final concentration of 0.1%. Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.

  • Lyophilization and Storage: Lyophilize the desalted peptides and store them at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Data Acquisition and Analysis

Instrumentation:

  • High-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.

Procedure:

  • LC Separation: Reconstitute the dried peptides in a solution of 0.1% formic acid. Load the peptides onto a C18 reverse-phase column and separate them using a gradient of increasing acetonitrile concentration.

  • MS Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. Acquire a full MS scan followed by MS/MS scans of the most intense precursor ions.

  • Data Analysis:

    • Database Search: Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins by searching the MS/MS spectra against a protein sequence database.

    • Quantification: The software will identify and quantify the "light" (¹⁴N) and "heavy" (¹⁵N) peptide pairs based on their mass difference. The ratio of the intensities of the heavy to light peptides is calculated for each identified peptide.

    • Protein Ratios: Protein abundance ratios are then calculated by averaging the ratios of their constituent peptides.

    • Statistical Analysis: Perform statistical analysis to identify proteins with significantly altered abundance between the control and treated samples.

Application Example: Investigating Signaling Pathways

Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for drug development. Quantitative proteomics using ¹⁵N labeling can be employed to study the global protein expression changes in response to EGFR activation or inhibition.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival TGF_beta_Signaling_Pathway cluster_n Nucleus TGFb TGF-β TGFbRII TGFβRII TGFb->TGFbRII Binds TGFbRI TGFβRI TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates Complex SMAD Complex SMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Gene_Expression Gene_Expression Complex->Gene_Expression Regulates Nucleus Nucleus

Application Notes and Protocols: Ammonium 15N Chloride in NMR Spectroscopy for Protein Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins at atomic resolution in solution. Isotopic labeling of proteins with NMR-active nuclei, such as Nitrogen-15 (¹⁵N), is a cornerstone of modern biomolecular NMR. Ammonium ¹⁵N chloride (¹⁵NH₄Cl) serves as the primary and most cost-effective source for uniformly enriching proteins with the ¹⁵N isotope.[1][2] This enrichment is essential because the natural abundance of ¹⁵N is only about 0.37%, which is too low for sensitive NMR detection in complex macromolecules.[3][4]

By incorporating ¹⁵N, researchers can employ a suite of heteronuclear NMR experiments, most notably the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment.[1][5] The ¹H-¹⁵N HSQC spectrum provides a unique "fingerprint" of a protein, with each peak corresponding to a specific amide group in the protein backbone (and some side chains).[5][6] This allows for the assessment of protein folding, purity, and stability, and serves as the foundation for more complex 3D and 4D NMR experiments used for complete structure determination and dynamics studies.[1][5]

These application notes provide a comprehensive overview and detailed protocols for the use of Ammonium ¹⁵N chloride in preparing isotopically labeled proteins for NMR structural analysis.

Section 1: Principle of ¹⁵N Labeling and NMR Detection

The fundamental principle behind ¹⁵N labeling is the introduction of the ¹⁵N isotope into all nitrogen-containing molecules within a protein expression host, typically Escherichia coli. This is achieved by growing the bacteria in a minimal medium where the sole nitrogen source is ¹⁵NH₄Cl.[1][3] The bacteria will then incorporate ¹⁵N into amino acids, which are subsequently used for protein synthesis, resulting in a uniformly ¹⁵N-labeled protein.[6]

The ¹⁵N nucleus has a nuclear spin of 1/2, which gives rise to sharp NMR signals, unlike the more abundant ¹⁴N isotope (spin = 1) that experiences quadrupolar broadening, rendering it largely invisible in high-resolution NMR.[4] The ¹H-¹⁵N HSQC experiment exploits the covalent bond between the backbone amide proton (¹H) and its directly attached nitrogen (¹⁵N). Magnetization is transferred from the sensitive ¹H nucleus to the ¹⁵N nucleus and back, allowing for indirect detection of the nitrogen chemical shift with the high sensitivity of proton detection.[5] The resulting 2D spectrum displays correlations between the chemical shifts of the amide proton and its attached nitrogen, providing a highly resolved map of the protein backbone.

Logical Workflow for Protein ¹⁵N Labeling and NMR Analysis

G cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification cluster_nmr NMR Spectroscopy cloning Gene of Interest in Expression Vector transformation Transformation into E. coli (e.g., BL21(DE3)) cloning->transformation starter_culture Starter Culture (Rich Medium, e.g., LB) transformation->starter_culture main_culture Main Culture (Minimal Medium + ¹⁵NH₄Cl) starter_culture->main_culture induction Induction of Protein Expression (e.g., IPTG) main_culture->induction cell_lysis Cell Lysis induction->cell_lysis chromatography Purification (e.g., Ni-NTA, Size Exclusion) cell_lysis->chromatography labeled_protein Purified ¹⁵N-Labeled Protein chromatography->labeled_protein sample_prep NMR Sample Preparation labeled_protein->sample_prep nmr_acq NMR Data Acquisition (e.g., ¹H-¹⁵N HSQC) sample_prep->nmr_acq data_proc Data Processing and Analysis nmr_acq->data_proc structure Protein Structure and Dynamics data_proc->structure G H_start ¹H (z-magnetization) H_xy ¹H (xy-plane) H_start->H_xy 90°(¹H) pulse N_xy ¹⁵N (xy-plane) H_xy->N_xy INEPT (J-coupling) H_detect ¹H Signal (Detection) H_xy->H_detect t₂ acquisition N_xy->H_xy Reverse INEPT N_xy->N_xy t₁ evolution (¹⁵N chemical shift)

References

Application Notes and Protocols for Preparing M9 Minimal Media with ¹⁵N Ammonium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

M9 minimal media is a chemically defined medium used for the cultivation of E. coli and other microorganisms.[1] It is particularly valuable in molecular biology and biotechnology for applications requiring isotopic labeling of proteins and nucleic acids.[2][3] By substituting the standard nitrogen source, ammonium chloride (NH₄Cl), with its stable isotope, ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl), researchers can produce proteins enriched with ¹⁵N. This isotopic labeling is essential for a variety of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, which are pivotal in structural biology, metabolic studies, and drug development.[2][3][4] This document provides detailed protocols and application notes for the preparation and use of M9 minimal media containing ¹⁵N ammonium chloride for the expression of isotopically labeled proteins.

Applications in Research and Drug Development

The use of ¹⁵N-labeled proteins expressed in M9 minimal media has significant applications in various scientific fields:

  • Structural Biology: ¹⁵N labeling is a cornerstone of protein NMR spectroscopy.[3][4] It allows for the determination of three-dimensional protein structures, the study of protein dynamics, and the characterization of protein-ligand interactions at an atomic level. This information is critical for understanding protein function and for rational drug design.

  • Metabolic Flux Analysis: By tracing the incorporation of ¹⁵N from ammonium chloride into various nitrogen-containing metabolites, researchers can elucidate metabolic pathways and quantify metabolic rates.[2][4] This is particularly useful in understanding cellular metabolism in both normal and disease states.

  • Drug Discovery and Development: In drug development, ¹⁵N labeling can be used to study the pharmacokinetics and mechanism of action of drug candidates.[4] By monitoring the interaction of a labeled protein with a potential drug molecule, scientists can gain insights into binding affinity and target engagement.

  • Quantitative Proteomics: ¹⁵N metabolic labeling enables the accurate quantification of protein abundance, synthesis, and turnover.[2][5] This is a powerful tool for identifying biomarkers and understanding the cellular response to various stimuli or drug treatments.

Quantitative Data: M9 Minimal Media Composition

The following table summarizes the components required for the preparation of 1 liter of M9 minimal media. The primary difference in preparing ¹⁵N-labeled media is the substitution of standard ammonium chloride with ¹⁵N-labeled ammonium chloride.

ComponentStock Solution ConcentrationVolume for 1L of MediaFinal ConcentrationNotes
5x M9 Salts (without NH₄Cl)5x200 mL1xPrepare a 5x stock solution containing Na₂HPO₄, KH₂PO₄, and NaCl. Autoclave to sterilize. Some protocols include NH₄Cl in the 10x or 5x stock, but for labeling it is prepared separately.[6][7][8]
¹⁵N Ammonium Chloride (¹⁵NH₄Cl)10 g/L100 mL (of 10x stock) or 1g direct addition1 g/LThis is the sole nitrogen source for isotopic labeling.[9][10] It should be prepared as a separate sterile stock solution or added as a sterile powder. The isotopic purity should be ≥98 atom % ¹⁵N.[11]
Glucose (Dextrose)20% (w/v)20 mL0.4% (w/v)The primary carbon source. Must be sterilized separately by filtration, as autoclaving can cause caramelization.[8][12] For dual labeling, ¹³C-glucose can be used.[12]
Magnesium Sulfate (MgSO₄)1 M2 mL2 mMProvides essential magnesium ions. Sterilize separately by autoclaving or filtration.[6][8]
Calcium Chloride (CaCl₂)1 M0.1 mL0.1 mMProvides essential calcium ions. Sterilize separately by autoclaving or filtration.[6][8] A white precipitate may form upon addition.[7]
Trace Elements Solution100x10 mL1xOptional, but recommended for improved cell growth. Contains various metal ions.[8][10]
Thiamine (Vitamin B1)1 mg/mL1 mL1 µg/mLOptional, for auxotrophic strains. Filter sterilize.[8][10]
Biotin1 mg/mL1 mL1 µg/mLOptional, for auxotrophic strains. Filter sterilize.[8][10]
Sterile Deionized Water-Up to 1 L-Use high-purity water and sterilize by autoclaving.

Experimental Protocols

This section provides a detailed step-by-step protocol for preparing 1 liter of M9 minimal media with ¹⁵N ammonium chloride.

1. Preparation of Stock Solutions

It is recommended to prepare concentrated stock solutions of the individual components, sterilize them separately, and then mix them under sterile conditions to create the final medium.

  • 5x M9 Salts Solution (without NH₄Cl) - 1 L:

    • To 800 mL of deionized water, add:

      • 64 g Na₂HPO₄·7H₂O (or 33.9 g anhydrous Na₂HPO₄)[6][13]

      • 15 g KH₂PO₄[6][13]

      • 2.5 g NaCl[6][13]

    • Stir until all salts are completely dissolved.

    • Adjust the volume to 1 L with deionized water.

    • Sterilize by autoclaving at 121°C for 15 minutes.

  • 10x ¹⁵N Ammonium Chloride Solution (10 g/L) - 100 mL:

    • Dissolve 1 g of ¹⁵NH₄Cl in 100 mL of deionized water.

    • Sterilize by passing through a 0.22 µm filter.

  • 20% (w/v) Glucose Solution - 100 mL:

    • Dissolve 20 g of D-glucose in 100 mL of deionized water.

    • Sterilize by passing through a 0.22 µm filter. Do not autoclave.

  • 1 M MgSO₄ Solution - 100 mL:

    • Dissolve 24.65 g of MgSO₄·7H₂O in 100 mL of deionized water.

    • Sterilize by autoclaving or filtration.

  • 1 M CaCl₂ Solution - 100 mL:

    • Dissolve 14.7 g of CaCl₂·2H₂O in 100 mL of deionized water.

    • Sterilize by autoclaving or filtration.

2. Preparation of 1 L of ¹⁵N M9 Minimal Media

  • In a sterile 2 L flask, add 748 mL of sterile deionized water.

  • Aseptically add 200 mL of the sterile 5x M9 salts solution.

  • Aseptically add 2 mL of the sterile 1 M MgSO₄ solution.

  • Aseptically add 20 mL of the sterile 20% glucose solution.

  • Aseptically add 100 mL of the sterile 10x ¹⁵N ammonium chloride solution.

  • Aseptically add 0.1 mL of the sterile 1 M CaCl₂ solution.

  • If required, add any other supplements such as vitamins, trace elements, or antibiotics.

  • Mix the final solution gently. The media is now ready for inoculation.

3. Protocol for Protein Expression

  • Inoculate a small volume (e.g., 5 mL) of a rich medium like LB with a single colony of the E. coli expression strain containing the plasmid of interest. Grow overnight at 37°C with shaking.

  • The next day, use this starter culture to inoculate a larger volume of ¹⁵N M9 minimal media (e.g., 1 L). A 1:100 dilution is a common starting point.[9]

  • Grow the culture at the appropriate temperature (e.g., 37°C) with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches the mid-log phase (typically 0.6-0.8).[8]

  • Induce protein expression by adding the appropriate inducer (e.g., IPTG).

  • Continue to incubate the culture for the desired period (e.g., 3-4 hours or overnight at a lower temperature) to allow for protein expression and incorporation of ¹⁵N.

  • Harvest the cells by centrifugation. The cell pellet can then be stored at -80°C or used immediately for protein purification.

Visualizations

Workflow for Preparing ¹⁵N-Labeled M9 Minimal Media

M9_Preparation_Workflow cluster_stocks Preparation of Sterile Stock Solutions cluster_sterilization Sterilization cluster_assembly Aseptic Assembly of Final Medium M9_Salts 5x M9 Salts (w/o NH4Cl) Autoclave Autoclave M9_Salts->Autoclave NH4Cl 10x 15N NH4Cl Filter Filter Sterilize NH4Cl->Filter Glucose 20% Glucose Glucose->Filter MgSO4 1M MgSO4 MgSO4->Autoclave CaCl2 1M CaCl2 CaCl2->Autoclave Final_Mix Final 15N M9 Minimal Media Autoclave->Final_Mix Filter->Final_Mix Sterile_Water Sterile H2O Sterile_Water->Final_Mix Inoculation Protein Expression Final_Mix->Inoculation Inoculation & Growth

Caption: Workflow for the preparation of ¹⁵N-labeled M9 minimal media.

Signaling Pathway of Isotopic Labeling in E. coli

Isotope_Labeling_Pathway cluster_synthesis Biosynthesis ext Extracellular 15N Ammonium Chloride mem Cell Membrane ext->mem Transport intra Intracellular 15N Ammonium Pool mem->intra amino_acids 15N-Labeled Amino Acids intra->amino_acids Amino Acid Synthesis protein 15N-Labeled Protein amino_acids->protein Translation nucleotides 15N-Labeled Nucleotides

References

Application Notes and Protocols: Metabolic Labeling of Mammian Cells with ¹⁵N Ammonium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with stable isotopes is a powerful technique for quantitative analysis of proteins and metabolites in mammalian cells.[1][2][3] Replacing the naturally abundant ¹⁴N with the heavy isotope ¹⁵N allows for the differentiation and tracking of molecules using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4] ¹⁵N ammonium chloride (¹⁵NH₄Cl) serves as a cost-effective and versatile precursor for introducing the heavy isotope into the cellular proteome and metabolome.[5][6] This approach is instrumental in quantitative proteomics, metabolic flux analysis, and pharmacokinetic studies, offering critical insights for basic research and drug development.[4][7][8]

This document provides detailed protocols for the metabolic labeling of mammalian cells using ¹⁵N ammonium chloride, along with application notes relevant to researchers in academia and the pharmaceutical industry.

Principle of ¹⁵N Metabolic Labeling

The fundamental principle of ¹⁵N metabolic labeling lies in the replacement of the natural light nitrogen (¹⁴N) with a heavy, non-radioactive isotope (¹⁵N) in cellular macromolecules. When mammalian cells are cultured in a medium where the primary nitrogen sources are substituted with their ¹⁵N-labeled counterparts, the cells incorporate the heavy isotope into newly synthesized amino acids, proteins, and other nitrogen-containing biomolecules. This results in a mass shift for these molecules, which can be accurately detected and quantified by mass spectrometry. By comparing the mass spectra of labeled ("heavy") and unlabeled ("light") samples, researchers can determine the relative abundance of proteins and track the metabolic fate of nitrogen-containing compounds.[9]

Applications

  • Quantitative Proteomics: Enables the precise measurement of changes in protein expression levels between different experimental conditions.[1][10][11] This is particularly valuable for understanding disease mechanisms, identifying drug targets, and discovering biomarkers.[3]

  • Protein Turnover Studies: Allows for the determination of protein synthesis and degradation rates, providing insights into dynamic cellular processes.

  • Metabolic Flux Analysis: Facilitates the tracing of nitrogen through various metabolic pathways, helping to elucidate cellular metabolism and its response to external stimuli or genetic modifications.[3][4]

  • Drug Development: In drug development, ¹⁵N labeling is used to study pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and mechanisms of action.[4][7] It aids in identifying drug metabolites and understanding how a drug interacts with its target proteins and influences cellular pathways.[12]

Data Presentation: Quantitative Insights

The efficiency of ¹⁵N incorporation is a critical parameter for the success of metabolic labeling experiments. The following table summarizes typical labeling efficiencies and key quantitative parameters.

ParameterTypical ValueCell Type/OrganismNotes
¹⁵N Labeling Efficiency 93-99%Arabidopsis thalianaDependent on labeling duration and nitrogen availability.[1][13]
¹⁵N Enrichment in Mouse Brain ~95%MouseAchieved with an optimized two-generation labeling protocol.[14]
¹⁵N Enrichment in Mouse Liver ~91%MouseHigher protein turnover leads to faster and higher enrichment.[14]
Mass Shift per ¹⁵N Atom ~0.997 DaN/AThe precise mass difference between ¹⁵N and ¹⁴N.
Typical Number of Cell Doublings for Full Labeling At least 5Mammalian Cell LinesEnsures near-complete incorporation of the heavy isotope.[15][16]

Experimental Protocols

Protocol 1: Preparation of ¹⁵N Labeling Medium

This protocol describes the preparation of a custom ¹⁵N-labeled cell culture medium using dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled amino acids.

Materials:

  • Basal medium powder (e.g., DMEM, RPMI-1640) lacking amino acids.

  • ¹⁵N Ammonium Chloride (¹⁵NH₄Cl), >98% isotopic purity.[5]

  • Dialyzed Fetal Bovine Serum (dFBS).

  • Amino acid stock solutions (unlabeled, except for those being replaced if not using ¹⁵NH₄Cl as the sole nitrogen source).

  • Sterile, deionized water.

  • Sterile filtration unit (0.22 µm).

Procedure:

  • Prepare the basal medium according to the manufacturer's instructions, omitting the standard nitrogen-containing components that will be replaced.

  • Dissolve the ¹⁵N ammonium chloride in sterile water to create a concentrated stock solution. The final concentration in the medium will typically range from 0.8 to 2 mM, depending on the cell line's requirements.

  • Add the ¹⁵N ammonium chloride stock solution to the basal medium.

  • Supplement the medium with other required amino acids from stock solutions if the basal medium powder lacks them.

  • Add dialyzed FBS to the desired final concentration (e.g., 10%).

  • Adjust the pH of the final medium to the appropriate level (typically 7.2-7.4).

  • Sterilize the complete ¹⁵N labeling medium by passing it through a 0.22 µm filter.

  • Store the prepared medium at 4°C.

Protocol 2: Metabolic Labeling of Adherent Mammalian Cells

Materials:

  • Adherent mammalian cell line of interest.

  • Complete ¹⁵N labeling medium (from Protocol 1).

  • Standard complete cell culture medium (for initial cell growth).

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA.

  • Cell culture flasks or plates.

Procedure:

  • Culture the cells in their standard growth medium until they reach approximately 70-80% confluency.

  • Aspirate the standard medium and wash the cells twice with sterile PBS to remove any residual unlabeled amino acids.

  • Add the pre-warmed ¹⁵N labeling medium to the cells.

  • Culture the cells in the ¹⁵N labeling medium for at least five to six cell doublings to ensure maximal incorporation of the heavy isotope.[15][16] The exact duration will depend on the cell line's doubling time.

  • Passage the cells as needed during the labeling period, always using the ¹⁵N labeling medium.

  • After the labeling period, the cells are ready for the experimental treatment (e.g., drug exposure).

Protocol 3: Sample Preparation for Mass Spectrometry

Materials:

  • Labeled and unlabeled cell pellets.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Dithiothreitol (DTT).

  • Iodoacetamide (IAA).

  • Trypsin (mass spectrometry grade).

  • C18 solid-phase extraction (SPE) columns.

Procedure:

  • Harvest the labeled ("heavy") and unlabeled ("light") cells and wash them with cold PBS.

  • Lyse the cells in a suitable lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Mix the "heavy" and "light" protein lysates in a 1:1 ratio based on protein amount.[3]

  • Reduce the disulfide bonds in the mixed protein sample by adding DTT and incubating.

  • Alkylate the cysteine residues by adding IAA and incubating in the dark.

  • Digest the proteins into peptides overnight using trypsin.

  • Desalt the resulting peptide mixture using C18 SPE columns.

  • The purified peptides are now ready for analysis by LC-MS/MS.[3]

Visualizations

Experimental Workflow

Experimental_Workflow A Cell Culture (Unlabeled) B Metabolic Labeling with ¹⁵N Ammonium Chloride A->B Switch to ¹⁵N Medium C Experimental Treatment (e.g., Drug Addition) B->C D Cell Lysis and Protein Extraction C->D E Protein Quantification and Mixing (1:1) D->E F Protein Digestion (Trypsin) E->F G LC-MS/MS Analysis F->G H Data Analysis and Quantification G->H

Caption: Experimental workflow for quantitative proteomics using ¹⁵N metabolic labeling.

Nitrogen Metabolism Pathway

Nitrogen_Metabolism NH4 ¹⁵N Ammonium Chloride (¹⁵NH₄⁺) Glutamate ¹⁵N-Glutamate NH4->Glutamate Glutamate Dehydrogenase Glutamine ¹⁵N-Glutamine Glutamate->Glutamine Glutamine Synthetase OtherAAs Other ¹⁵N-Amino Acids Glutamate->OtherAAs Transaminases Glutamine->OtherAAs Nitrogen Donor Proteins ¹⁵N-Labeled Proteins OtherAAs->Proteins Protein Synthesis AlphaKG α-Ketoglutarate AlphaKG->Glutamate

Caption: Key pathways for the incorporation of ¹⁵N from ammonium chloride into amino acids and proteins.[17][18][19]

Data Analysis Logic

Data_Analysis MS Mass Spectrometry Data (Light and Heavy Peptide Pairs) ID Peptide Identification MS->ID Quant Quantification of Peak Intensities MS->Quant Ratio Calculate Heavy/Light Ratios for each Peptide ID->Ratio Quant->Ratio ProteinRatio Aggregate Peptide Ratios to Protein Ratios Ratio->ProteinRatio Stats Statistical Analysis (e.g., t-test) ProteinRatio->Stats Result Differentially Expressed Proteins Stats->Result

Caption: Logical flow of data analysis for quantitative proteomics with ¹⁵N labeling.[1]

Troubleshooting

IssuePossible CauseSuggested Solution
Low ¹⁵N Incorporation Insufficient labeling time.Increase the number of cell doublings in the ¹⁵N medium.[15][16]
Contamination with unlabeled amino acids from serum.Use dialyzed fetal bovine serum.
Metabolic scrambling of the label.[20][21]This is an inherent biological process. Analysis software can often account for this.
Cell Growth Inhibition Toxicity of ¹⁵N ammonium chloride at high concentrations.Optimize the concentration of ¹⁵NH₄Cl for the specific cell line.
Incomplete medium formulation.Ensure all essential nutrients are present in the custom medium.
Inaccurate Quantification Incomplete protein digestion.Optimize digestion conditions (enzyme:substrate ratio, incubation time).
Inaccurate protein quantification before mixing.Use a reliable protein assay and ensure equal mixing of light and heavy samples.[3]
Inconsistent labeling efficiency across experiments.Maintain consistent cell culture and labeling conditions.[1]

Conclusion

Metabolic labeling of mammalian cells with ¹⁵N ammonium chloride is a robust and versatile method for quantitative studies of the proteome and metabolome. Its application in basic research and drug development continues to provide valuable insights into complex biological systems. By following the detailed protocols and considering the potential challenges outlined in these application notes, researchers can successfully implement this powerful technique to advance their scientific investigations.

References

Application Notes & Protocols: A Step-by-Step Guide for 15N Labeling for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope labeling is a powerful technique in quantitative proteomics, enabling the accurate comparison of protein abundance between different samples. 15N labeling, a form of metabolic labeling, involves the incorporation of the heavy nitrogen isotope (15N) into the entire proteome of a cell or organism. This is achieved by providing a 15N-labeled nitrogen source in the growth medium.[1] The resulting "heavy" proteome can then be distinguished from a "light" (14N) proteome by mass spectrometry due to the mass shift caused by the incorporated 15N atoms. This allows for the precise relative quantification of proteins when samples are mixed, as the chemically identical "light" and "heavy" peptides co-elute during chromatography and are detected simultaneously by the mass spectrometer.[2][3] 15N labeling is a versatile method applicable to a wide range of organisms, from microorganisms to multicellular organisms like Caenorhabditis elegans and Drosophila.[1]

Labeling Strategies

The two primary strategies for 15N labeling are metabolic labeling and the use of 15N-labeled protein standards.

  • Metabolic Labeling: This is the most common approach, where cells or organisms are cultured in a medium containing a 15N-labeled nitrogen source.[1] This results in the in vivo incorporation of 15N into all newly synthesized proteins.[1]

    • Uniform 15N Labeling: This method utilizes a single 15N-labeled nitrogen source, such as 15N-labeled ammonium salt, to label the entire proteome. This is a cost-effective method for comprehensive proteome analysis.[4]

    • Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC): In this variation, specific 15N-labeled amino acids (e.g., arginine and lysine) are used in the cell culture medium.[5][6] This is a widely used technique that provides precise quantification, as the mass difference between heavy and light peptides is well-defined.[4][6]

  • 15N-Labeled Protein Standards: In this strategy, purified 15N-labeled proteins or peptides of known concentration are spiked into an unlabeled sample.[7][8] These standards are particularly useful for absolute quantification of specific proteins.[8]

Experimental Protocols

This protocol provides a general framework for the uniform 15N labeling of adherent mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM) lacking the standard nitrogen source

  • 15N-labeled nitrogen source (e.g., 15N ammonium chloride)

  • Dialyzed fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • Trypsin (mass spectrometry grade)

  • Reagents for peptide cleanup (e.g., C18 spin columns)

Procedure:

  • Adaptation to Heavy Medium:

    • Culture cells in standard medium to ~80% confluency.

    • Prepare the "heavy" medium by supplementing the base medium with the 15N-labeled nitrogen source and dialyzed FBS.

    • Subculture the cells into the heavy medium. It is crucial to passage the cells for several doublings (typically 5-6) in the heavy medium to ensure complete incorporation of the 15N label. Labeling efficiency should be monitored.

  • Cell Harvest and Lysis:

    • Once labeling is complete, wash the cells with ice-cold PBS.

    • Lyse the cells directly on the plate using lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the "heavy" (15N-labeled) and "light" (unlabeled control) lysates using a standard protein assay.

  • Sample Mixing and Protein Digestion:

    • Mix equal amounts of protein from the heavy and light samples.

    • Perform in-solution or in-gel digestion of the mixed protein sample with trypsin.

  • Peptide Cleanup and Mass Spectrometry Analysis:

    • Desalt the resulting peptide mixture using C18 spin columns.

    • Analyze the peptides by LC-MS/MS.

This protocol outlines the steps for SILAC labeling using 15N-labeled arginine and lysine.

Materials:

  • SILAC-compatible cell culture medium (lacking arginine and lysine)

  • "Light" L-Arginine and L-Lysine

  • "Heavy" 15N-labeled L-Arginine and L-Lysine

  • Dialyzed FBS

  • Other materials as listed in Protocol 1

Procedure:

  • Preparation of SILAC Media:

    • Prepare "light" medium by supplementing the SILAC base medium with light arginine and lysine.

    • Prepare "heavy" medium by supplementing the SILAC base medium with heavy 15N-labeled arginine and lysine.

    • Both media should be supplemented with dialyzed FBS.

  • Cell Culture and Labeling:

    • Culture two separate populations of cells. One population is grown in the "light" medium, and the other in the "heavy" medium.

    • As with uniform labeling, cells should be cultured for at least 5-6 doublings to achieve complete labeling.[5]

  • Sample Preparation and Analysis:

    • Follow steps 2-5 from Protocol 1 for cell harvest, lysis, protein quantification, sample mixing, digestion, and mass spectrometry analysis.

Quantitative Data Summary

The following table summarizes key quantitative parameters for different 15N labeling strategies.

Labeling StrategyTypical Labeling EfficiencyTime Required for LabelingApplicabilityKey AdvantagesKey Disadvantages
Uniform 15N Metabolic Labeling >95%[3][9]Dependent on organism's doubling time (days to weeks)Microorganisms, cell culture, whole organisms (e.g., plants, flies, worms)[1]Cost-effective for whole proteome analysis.[4]Complex mass shifts for peptides; data analysis can be challenging.[2][10][11]
SILAC >98%[5]5-6 cell doublingsCell cultureWell-defined mass shifts for peptides, simplifying data analysis.[4]Higher cost due to labeled amino acids; potential for amino acid conversion.[4]
15N-Labeled Protein/Peptide Standards N/A (used as internal standards)N/AAny sample typeEnables absolute quantification of target proteins.[8]Requires synthesis and purification of labeled standards; not suitable for global proteomics.

Note: Labeling efficiency can be influenced by factors such as the duration of labeling and the availability of the nitrogen source. It is recommended to determine the labeling efficiency for each experiment.[2][10]

Mandatory Visualizations

Experimental_Workflow cluster_labeling 1. Metabolic Labeling cluster_processing 2. Sample Processing cluster_analysis 3. Data Acquisition & Analysis Light_Culture Unlabeled (14N) Culture Harvest Cell Harvest & Lysis Light_Culture->Harvest Heavy_Culture 15N-Labeled Culture Heavy_Culture->Harvest Quantify Protein Quantification Harvest->Quantify Mix Mix 1:1 Quantify->Mix Digest Protein Digestion Mix->Digest Cleanup Peptide Cleanup Digest->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data_Analysis Data Analysis & Quantification LCMS->Data_Analysis

Caption: General workflow for 15N metabolic labeling in quantitative proteomics.

Caption: Principle of SILAC for quantitative proteomics.

References

Application Notes and Protocols: Incorporating 15N Ammonium Chloride in Insect Cell Culture for Isotopic Labeling of Recombinant Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The production of isotopically labeled proteins is essential for a range of modern structural biology and drug discovery techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and quantitative mass spectrometry. While bacterial expression systems are commonly used for isotopic labeling, the production of complex eukaryotic proteins often necessitates a eukaryotic expression system, such as the Baculovirus Expression Vector System (BEVS) in insect cells. This is due to the requirement for proper protein folding, disulfide bond formation, and post-translational modifications.

Traditionally, uniform labeling in insect cells has relied on expensive, commercially available media containing 15N-labeled amino acids. A more cost-effective approach is the use of a custom-formulated medium where 15N Ammonium Chloride serves as the primary source of the heavy nitrogen isotope. Insect cells can efficiently incorporate the 15N from ammonium chloride into a wide range of amino acids through their metabolic pathways, leading to effective labeling of the target recombinant protein.

These application notes provide detailed protocols for the preparation of 15N-labeled insect cell culture medium using Ammonium Chloride, the adaptation of Spodoptera frugiperda (Sf9) cells to this medium, and the subsequent expression and analysis of 15N-labeled recombinant proteins.

Data Presentation

The following tables summarize quantitative data related to the use of 15N Ammonium Chloride in insect cell culture for recombinant protein production.

Table 1: Comparison of Sf9 Cell Growth and Viability in Standard and 15N-Labeling Media

ParameterStandard Medium (e.g., Sf-900™ II)15N-Labeling Medium (with 250 mg/L 15NH4Cl)Reference
Maximum Cell Density (cells/mL) 2.0 - 2.5 x 10^6Comparable to standard media[General cell culture guidelines]
Cell Viability at Harvest > 90%Comparable to standard media[General cell culture guidelines]
Doubling Time (hours) ~24 hoursComparable to standard media[General cell culture guidelines]

Table 2: 15N Incorporation Efficiency and Protein Yield

ParameterValueConditionsReference
15N Incorporation Efficiency ~80%Uniform labeling with 250 mg/L 15NH4Cl[1]
Recombinant Protein Yield Comparable to expression in full mediaUniform labeling with 250 mg/L 15NH4Cl[1]
Recombinant Protein Yield (mCherry) ~15 mg/L (Sf9)Standard unlabeled media[2]
Recombinant Protein Yield (generic) Up to 50% of total cell proteinBEVS in insect cells[General BEVS information]

Experimental Protocols

Preparation of 15N-Labeling Insect Cell Culture Medium

This protocol outlines the preparation of a custom insect cell culture medium supplemented with 15N Ammonium Chloride. This medium is designed to support the growth of Sf9 cells and facilitate the efficient incorporation of 15N for isotopic labeling of recombinant proteins.

Materials:

  • Grace's Insect Medium, powder, without amino acids and nitrogen sources

  • 15N Ammonium Chloride (15NH4Cl), >98% isotopic purity

  • Essential and non-essential amino acids (unlabeled)

  • Vitamins and other media components as required by the specific cell line

  • Fetal Bovine Serum (FBS), dialyzed (optional, for serum-dependent cultures)

  • Pluronic F-68

  • Sterile, ultrapure water

  • Sterile filtration unit (0.22 µm)

  • Sterile storage bottles

Procedure:

  • Reconstitute Basal Medium: In a sterile container, dissolve the powdered Grace's Insect Medium in 80% of the final volume of sterile, ultrapure water.

  • Add Unlabeled Amino Acids: Add the unlabeled essential and non-essential amino acids to the reconstituted medium, according to the desired formulation. Ensure complete dissolution.

  • Add 15N Ammonium Chloride: Prepare a stock solution of 15N Ammonium Chloride in sterile, ultrapure water. Add the stock solution to the medium to achieve a final concentration of 250 mg/L (~5 mM). This concentration has been shown to be effective for labeling without significantly impacting cell health[1].

  • Add Other Components: Add vitamins, Pluronic F-68 (typically to 0.1%), and any other required supplements to the medium.

  • Adjust pH and Osmolality: Adjust the pH of the medium to 6.2 - 6.4 using sterile 1N NaOH or 1N HCl. Check and adjust the osmolality to the appropriate range for Sf9 cells (typically 345-380 mOsm/kg).

  • Final Volume and Sterilization: Bring the medium to the final volume with sterile, ultrapure water. Sterilize the complete medium by passing it through a 0.22 µm sterile filter.

  • Storage: Store the prepared 15N-labeling medium at 4°C, protected from light.

Adaptation of Sf9 Cells to 15N-Labeling Medium

A gradual adaptation process is recommended to minimize cellular stress when transitioning Sf9 cells to the custom 15N-labeling medium.

Procedure:

  • Initial Culture: Start with a healthy, actively growing culture of Sf9 cells in standard, unlabeled medium (e.g., Sf-900™ II) with a viability of >95%.

  • First Passage (75:25): At the time of subculturing, seed the cells into a mixture of 75% standard medium and 25% 15N-labeling medium at a density of 0.5 x 10^6 cells/mL.

  • Monitor Growth: Culture the cells at 27°C with shaking at 130-140 rpm. Monitor cell density and viability daily.

  • Subsequent Passages: Once the cell density reaches 2.0-2.5 x 10^6 cells/mL and viability is >90%, subculture the cells into a medium with an increased proportion of the 15N-labeling medium (e.g., 50:50, then 25:75).

  • Full Adaptation (100%): After successfully culturing the cells in a 25:75 mixture, subculture them into 100% 15N-labeling medium.

  • Stabilization: Continue to culture the cells in 100% 15N-labeling medium for at least three passages to ensure they are fully adapted and stable before proceeding with protein expression experiments.

Recombinant Protein Expression and 15N Labeling

This protocol describes the infection of adapted Sf9 cells with a recombinant baculovirus for the expression of the 15N-labeled target protein.

Procedure:

  • Cell Culture Expansion: Expand the adapted Sf9 cells in the 15N-labeling medium to the desired volume for protein expression.

  • Cell Seeding: Seed the adapted Sf9 cells at a density of 1.5 - 2.0 x 10^6 cells/mL in the 15N-labeling medium.

  • Baculovirus Infection: Infect the cell culture with the recombinant baculovirus at an optimized Multiplicity of Infection (MOI).

  • Incubation: Incubate the infected culture at 27°C with shaking for 48-72 hours. The optimal harvest time should be determined empirically for each target protein.

  • Cell Harvest: Harvest the cells by centrifugation at 1,000 x g for 15 minutes at 4°C.

  • Protein Purification: The 15N-labeled recombinant protein can then be purified from the cell pellet or the supernatant (for secreted proteins) using standard chromatography techniques.

Visualizations

Experimental Workflow for 15N Labeling in Insect Cells

G cluster_prep Medium Preparation & Cell Adaptation cluster_expression Protein Expression cluster_downstream Downstream Processing & Analysis prep_medium Prepare 15N-Labeling Medium (with 15N Ammonium Chloride) adapt_cells Adapt Sf9 Cells to 15N-Labeling Medium prep_medium->adapt_cells expand_culture Expand Adapted Sf9 Cell Culture adapt_cells->expand_culture infect_cells Infect with Recombinant Baculovirus expand_culture->infect_cells harvest_cells Harvest Cells (48-72h post-infection) infect_cells->harvest_cells purify_protein Purify 15N-Labeled Recombinant Protein harvest_cells->purify_protein analyze_protein Analyze by NMR or Mass Spectrometry purify_protein->analyze_protein

Caption: Workflow for producing 15N-labeled proteins in insect cells.

Ammonium Metabolism and 15N Incorporation Pathway in Insect Cells

G cluster_pathway Key Metabolic Enzymes NH4Cl 15N Ammonium Chloride (15NH4+) Glutamine 15N-Glutamine NH4Cl->Glutamine ATP Glutamate Glutamate Glutamate->Glutamine Other_AAs Other 15N-Amino Acids Glutamate->Other_AAs Glutamine->Glutamate α-ketoglutarate Glutamine->Other_AAs Protein 15N-Labeled Recombinant Protein Other_AAs->Protein Protein Synthesis GS Glutamine Synthetase (GS) GltS Glutamate Synthase (GOGAT) Transaminases Transaminases

Caption: Incorporation of 15N from ammonium chloride into amino acids.

Conclusion

The use of 15N Ammonium Chloride as a nitrogen source for the metabolic labeling of recombinant proteins in insect cells presents a viable and cost-effective alternative to commercially available labeled media. The protocols provided herein offer a framework for researchers to produce high-quality, isotopically labeled proteins for advanced structural and functional studies. Successful implementation of these methods can significantly contribute to the progress of drug discovery and development projects by enabling detailed characterization of complex therapeutic protein targets.

References

Quantifying Nitrogen Flux: Application Notes and Protocols for 15N Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to quantifying nitrogen flux using 15N stable isotope tracer studies. This powerful technique offers precise insights into the dynamics of nitrogen metabolism, making it an invaluable tool in various research fields, including cellular metabolism, drug development, and agricultural science.[1][2] By tracing the incorporation of the stable, non-radioactive isotope 15N into various biomolecules, researchers can elucidate metabolic pathways and quantify the rates of nitrogen-containing compound synthesis and transformation.[1][2]

Core Concepts of 15N Tracer Studies

Nitrogen is a fundamental component of essential biomolecules such as amino acids, proteins, and nucleic acids. The most abundant isotope of nitrogen is 14N (99.635% natural abundance), while 15N is present in a much smaller proportion (0.365%).[2] This low natural abundance allows for the effective use of 15N-enriched compounds as tracers. When a biological system is supplied with a 15N-labeled substrate, the labeled nitrogen atoms are incorporated into various metabolic pools. By using sensitive analytical techniques like mass spectrometry, the enrichment of 15N in different metabolites can be measured over time, enabling the calculation of nitrogen flux through specific metabolic pathways.[1][3]

Data Presentation: Quantitative Insights into Nitrogen Flux

The quantitative data derived from 15N tracer studies are crucial for understanding the dynamics of nitrogen metabolism. The following tables provide examples of how such data can be presented to facilitate comparison and interpretation.

Table 1: Isotopic Abundance and Properties of Nitrogen Isotopes [2]

IsotopeNatural Abundance (%)Nuclear Spin (I)
14N99.6351
15N0.3651/2

Table 2: Example of 15N Enrichment in Key Amino Acids in Cultured Mammalian Cells

This table illustrates the percentage of 15N enrichment in specific amino acids over a time course after introducing a 15N-labeled precursor.

Amino Acid0 hours (% 15N)6 hours (% 15N)12 hours (% 15N)24 hours (% 15N)
Glutamate0.3725.855.280.5
Glutamine0.3740.175.992.3
Aspartate0.3715.638.465.7
Alanine0.3710.225.145.9

Table 3: Calculated Nitrogen Flux Rates in a Hypothetical Drug Treatment Study

This table demonstrates how 15N tracer data can be used to assess the impact of a drug on nitrogen metabolism by comparing flux rates between control and treated cells. Flux rates are presented in arbitrary units (e.g., nmol/10^6 cells/hour).

Metabolic FluxControl (Flux Rate)Drug-Treated (Flux Rate)Fold Change
Glutamine Uptake50.235.1-0.70
Glutamine -> Glutamate45.830.5-0.67
Glutamate -> Proline10.55.2-0.50
Glutamate -> Aspartate15.318.9+1.24

Table 4: Nitrogen Uptake and Assimilation in Plants Treated with Different Nitrogen Sources [4][5]

This table shows the percentage of nitrogen derived from the fertilizer (% Ndff) in different parts of a plant after the application of 15N-labeled urea.[5]

Plant PartConventional Urea (% Ndff)Nano Urea (% Ndff)
Roots0.300.38
Stem0.350.42
Leaves0.400.50
Total Plant 0.36 0.43

Experimental Workflows and Signaling Pathways

Visualizing experimental workflows and the underlying biological pathways is essential for a clear understanding of 15N tracer studies. The following diagrams, generated using Graphviz (DOT language), illustrate key processes.

experimental_workflow cluster_prep Sample Preparation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation A Cell Culture / Organism Growth B Introduction of 15N-labeled Substrate A->B C Time-course Sampling B->C D Metabolic Quenching (e.g., cold methanol) C->D E Metabolite Extraction D->E F Sample Derivatization (for GC-MS) E->F G Mass Spectrometry (GC-MS or LC-MS/MS) F->G H 15N Enrichment Calculation G->H I Metabolic Flux Analysis H->I J Biological Interpretation I->J

Caption: General experimental workflow for a 15N tracer study.

nitrogen_assimilation_pathway cluster_uptake Nitrogen Uptake cluster_assimilation Primary Assimilation cluster_downstream Downstream Metabolism NO3_ext Nitrate (extracellular) NO3_int Nitrate (intracellular) NO3_ext->NO3_int NRT NH4_ext Ammonium (extracellular) NH4_int Ammonium (intracellular) NH4_ext->NH4_int AMT NO2 Nitrite NO3_int->NO2 Nitrate Reductase NO2->NH4_int Nitrite Reductase Glutamine Glutamine NH4_int->Glutamine Glutamine Synthetase (GS) Glutamate Glutamate Glutamate->Glutamine Amino_Acids Other Amino Acids Glutamate->Amino_Acids Transaminases Glutamine->Glutamate GOGAT Glutamine->Amino_Acids Nucleotides Nucleotides Glutamine->Nucleotides Proteins Proteins Amino_Acids->Proteins

Caption: Simplified plant nitrogen assimilation pathway.

Experimental Protocols

Detailed and standardized protocols are critical for the success and reproducibility of 15N tracer studies. The following sections provide step-by-step methodologies for key experiments.

Protocol 1: 15N Labeling of Mammalian Cells in Culture

This protocol outlines the general procedure for labeling adherent mammalian cells with a 15N-labeled amino acid, such as glutamine.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium

  • 15N-labeled amino acid (e.g., L-[5-15N]glutamine)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol, ice-cold

  • Cell scrapers

  • Centrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and grow in standard medium until they reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare the 15N-labeling medium by supplementing the base medium (lacking the amino acid to be labeled) with the 15N-labeled amino acid at the desired concentration and dialyzed FBS.

  • Initiation of Labeling: At the start of the experiment (t=0), aspirate the standard medium from the cells, wash once with sterile PBS, and add the pre-warmed 15N-labeling medium.

  • Time-Course Incubation: Incubate the cells for the desired time points (e.g., 0, 2, 6, 12, 24 hours). The 0-hour time point serves as the unlabeled control.

  • Metabolic Quenching and Cell Harvesting:

    • At each time point, place the culture plate on ice.

    • Quickly aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.

    • Scrape the cells and transfer the cell suspension to a pre-chilled centrifuge tube.

  • Metabolite Extraction:

    • Vortex the cell suspension vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Storage: Store the metabolite extracts at -80°C until analysis.

Protocol 2: Sample Preparation and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the derivatization of amino acids and their subsequent analysis by GC-MS to determine 15N enrichment.

Materials:

  • Metabolite extracts from Protocol 1

  • Derivatization reagents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

  • GC-MS system with appropriate column

  • Internal standards (optional, for absolute quantification)

Procedure:

  • Sample Drying: Evaporate the solvent from the metabolite extracts to dryness using a vacuum concentrator or a stream of nitrogen gas.

  • Derivatization:

    • To the dried metabolite pellet, add the derivatization reagent (e.g., 50 µL of MTBSTFA with 1% TBDMSCI).

    • Incubate the mixture at a specific temperature and time (e.g., 70°C for 1 hour) to allow for complete derivatization of the amino acids.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Separate the derivatized amino acids on a suitable capillary column using a defined temperature gradient.

    • The mass spectrometer is operated in either full scan mode to identify all detectable metabolites or in selected ion monitoring (SIM) mode for targeted analysis of specific amino acids.

  • Data Acquisition: Acquire mass spectra for each eluting peak. The mass spectra will show the mass-to-charge (m/z) ratios of the molecular ions and their fragments.

  • Data Analysis:

    • Identify the peaks corresponding to the derivatized amino acids based on their retention times and mass spectra.

    • Determine the isotopic distribution for each amino acid. The incorporation of 15N will result in a shift in the mass of the molecule and its fragments by one or more mass units.

    • Calculate the percentage of 15N enrichment by comparing the peak areas of the labeled (M+1, M+2, etc.) and unlabeled (M) ions after correcting for the natural abundance of other heavy isotopes (e.g., 13C).

Protocol 3: Total Nitrogen Isotope Analysis by Isotope Ratio Mass Spectrometry (IRMS)

This protocol is for the analysis of the bulk 15N enrichment in solid samples like dried plant material or cell pellets.

Materials:

  • Dried and homogenized solid samples

  • Tin capsules

  • Elemental Analyzer (EA) coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS)

  • Isotopic standards

Procedure:

  • Sample Weighing: Accurately weigh a small amount of the dried and finely ground sample (typically 1-5 mg) into a tin capsule.

  • Sample Encapsulation: Crimp the tin capsule to enclose the sample and form a small, tight ball.

  • EA-IRMS Analysis:

    • Place the encapsulated samples into the autosampler of the elemental analyzer.

    • The EA combusts the sample at a high temperature (typically >1000°C) in the presence of oxygen. This process converts all nitrogen in the sample to N2 gas.

    • The resulting gases are then passed through a reduction furnace and a series of traps to remove other combustion products and purify the N2 gas.

    • The purified N2 gas is introduced into the IRMS.

  • Isotope Ratio Measurement:

    • The IRMS ionizes the N2 gas and separates the different isotopologues (14N14N, 14N15N, and 15N15N) based on their mass-to-charge ratios (m/z 28, 29, and 30).

    • The detector measures the ion currents for each isotopologue.

  • Data Calculation:

    • The instrument software calculates the 15N/14N ratio of the sample.

    • The results are typically expressed in delta (δ) notation in per mil (‰) relative to a standard (atmospheric N2) or as atom percent 15N.

    • By running calibrated isotopic standards alongside the samples, the measurements can be accurately normalized.

Applications in Drug Development

15N tracer studies are increasingly being utilized in the pharmaceutical industry to accelerate drug development.[1] These studies can provide critical information on:

  • Target Engagement and Mechanism of Action: By tracing the flow of nitrogen through metabolic pathways, researchers can determine if a drug candidate is hitting its intended target and modulating a specific metabolic process.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): 15N-labeled drugs can be used to study their absorption, distribution, metabolism, and excretion (ADME) profiles.[6]

  • Biomarker Discovery: Changes in nitrogen flux in response to drug treatment can lead to the discovery of novel biomarkers for assessing drug efficacy and patient response.[1]

  • Toxicity Assessment: Alterations in nitrogen metabolism can be an early indicator of drug-induced toxicity.

References

Application Notes: Unveiling Protein-Ligand Interactions with 15N Labeling and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile biophysical technique that provides detailed insights into the structure, dynamics, and interactions of biological macromolecules at an atomic level.[1][2] When combined with isotopic labeling, specifically the incorporation of the stable isotope ¹⁵N, NMR becomes an exceptionally sensitive tool for characterizing protein-ligand interactions, a cornerstone of drug discovery and fundamental biological research.[3][4][5] This approach, primarily through the analysis of Chemical Shift Perturbations (CSPs), allows researchers to identify binding events, map the interaction interface on the protein surface, and determine the binding affinity (dissociation constant, K D ).[3][6][7]

Principle of the Technique

The underlying principle of using ¹⁵N labeling to study protein-ligand interactions lies in the detection of changes in the chemical environment of the protein's backbone amide groups upon ligand binding.[8][9] Each amino acid residue (except proline) in a protein has a backbone amide group containing a nitrogen atom and a directly bonded proton ('H). In a two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiment, each of these amide groups gives rise to a unique cross-peak in the spectrum, effectively creating a fingerprint of the protein's folded state.[10]

When a ligand binds to the protein, it perturbs the local electronic environment of the amino acid residues at the binding site and potentially those in distant, allosterically affected regions.[7][9] This perturbation causes a change in the resonance frequencies (chemical shifts) of the involved amide ¹H and ¹⁵N nuclei, leading to a shift in the position of the corresponding peaks in the ¹H-¹⁵N HSQC spectrum.[3][9] By comparing the spectra of the protein in its free and ligand-bound states, these Chemical Shift Perturbations (CSPs) can be identified and quantified.

The magnitude of the CSP for a particular residue is indicative of its proximity to the binding site or its involvement in a conformational change upon ligand binding.[7][9] By titrating the ¹⁵N-labeled protein with increasing concentrations of the unlabeled ligand, one can monitor the progressive shifting of the peaks.[3][6] The exchange rate between the free and bound states of the protein determines the appearance of the spectra during the titration.[7] In the fast exchange regime, where the binding and unbinding rates are faster than the NMR timescale, a single, population-averaged peak is observed to move from the position of the free form to that of the bound form.[3][7] This allows for the determination of the dissociation constant (K D ) by fitting the chemical shift changes as a function of ligand concentration to a binding isotherm.[1][7][11]

Key Advantages of ¹⁵N Labeling for NMR Interaction Studies:

  • Atomic Resolution: Provides information on the interaction at the level of individual amino acid residues.[3]

  • Identification of Binding Site: Allows for the precise mapping of the ligand binding site on the protein surface.[6][7]

  • Determination of Binding Affinity: Enables the quantitative measurement of the dissociation constant (K D ), providing a measure of the binding strength.[1][7][11]

  • Versatility: Applicable to a wide range of protein-ligand interactions, including those with weak affinities.[1][3]

  • No Protein Crystallization Required: As a solution-state technique, it does not require the often-challenging step of protein crystallization.

  • Information on Dynamics: Can provide insights into conformational changes and allosteric effects upon ligand binding.[9]

Data Presentation: Quantitative Analysis of Protein-Ligand Interactions

The quantitative data derived from ¹⁵N HSQC titration experiments are crucial for a thorough understanding of the protein-ligand interaction. The following tables provide a structured summary of typical data obtained and analyzed.

Table 1: Chemical Shift Perturbation (CSP) Data for a Titration Point

Residue NumberAmino Acidδ¹H_free (ppm)δ¹⁵N_free (ppm)δ¹H_bound (ppm)δ¹⁵N_bound (ppm)Δδ¹H (ppm)Δδ¹⁵N (ppm)Combined CSP (ppm)
12Val8.52120.38.55120.80.030.50.080
25Gly8.98108.79.15109.10.170.40.179
47Leu7.89125.18.05125.00.16-0.10.161
56Ala8.12122.58.13122.50.010.00.010
88Phe7.65118.97.88119.50.230.60.250
91Lys8.33121.28.40121.30.070.10.072

Combined CSP is often calculated using a weighted formula, e.g., CSP = [(Δδ¹H)² + (α * Δδ¹⁵N)²]¹/², where α is a weighting factor (typically ~0.14-0.2) to account for the different chemical shift ranges of ¹H and ¹⁵N.[7]

Table 2: Dissociation Constant (K D ) Determination from Titration Data

Residue NumberK D (μM)R² of Fit
1255.30.985
2549.80.992
4752.10.989
8850.50.995
Average 51.9 ± 2.5

The K D is determined by fitting the chemical shift changes of significantly perturbed residues to a 1:1 binding model.

Experimental Protocols

Protocol 1: Expression and ¹⁵N Labeling of a Recombinant Protein in E. coli

This protocol outlines the general steps for producing a uniformly ¹⁵N-labeled protein using E. coli expression systems.

1. Transformation: a. Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding the protein of interest.[12] b. Plate the transformed cells on an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.

2. Starter Culture: a. Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic. b. Grow the culture overnight at 37°C with shaking (220 rpm).

3. Main Culture in Minimal Medium: a. The next day, prepare 1 L of M9 minimal medium. A typical recipe includes Na₂HPO₄, KH₂PO₄, and NaCl.[13] b. Autoclave the M9 salts solution. c. Aseptically add sterile stock solutions of MgSO₄, CaCl₂, glucose (as the carbon source), and the sole nitrogen source, ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl).[12][13][14] Add the appropriate antibiotic. d. Inoculate the 1 L M9 medium with the overnight starter culture to an initial OD₆₀₀ of ~0.1. e. Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

4. Protein Expression: a. Induce protein expression by adding a suitable inducer, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG), to a final concentration of 0.5-1 mM. b. Reduce the temperature to 18-25°C and continue to grow the culture for another 16-24 hours.

5. Cell Harvesting and Protein Purification: a. Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). b. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization). c. Clarify the lysate by centrifugation to remove cell debris. d. Purify the ¹⁵N-labeled protein from the supernatant using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).

6. Sample Preparation for NMR: a. Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5).[12] The buffer components should ideally not have protons that would interfere with the protein signals. b. Concentrate the protein to a final concentration of 0.1-1 mM.[12][15] c. Add 5-10% D₂O to the final sample for the NMR instrument's lock system.[12] d. Transfer the sample to a high-quality NMR tube.[13]

Protocol 2: ¹H-¹⁵N HSQC Titration Experiment

This protocol describes the process of acquiring a series of ¹H-¹⁵N HSQC spectra to monitor the interaction between a ¹⁵N-labeled protein and an unlabeled ligand.[6]

1. Initial Protein Spectrum: a. Prepare a sample of the ¹⁵N-labeled protein at a known concentration (e.g., 100 µM) in the appropriate NMR buffer. b. Record a high-quality ¹H-¹⁵N HSQC spectrum of the free protein. This will serve as the reference spectrum.

2. Ligand Stock Solution: a. Prepare a concentrated stock solution of the unlabeled ligand in the same NMR buffer used for the protein. The concentration should be high enough (e.g., 10-50 times the protein concentration) to avoid significant dilution of the protein sample during the titration.

3. Titration Steps: a. Add a small aliquot of the ligand stock solution to the protein sample to achieve a specific protein:ligand molar ratio (e.g., 1:0.25, 1:0.5, 1:1, 1:2, 1:5, 1:10, etc.).[3] b. Gently mix the sample and allow it to equilibrate for a few minutes. c. Record a ¹H-¹⁵N HSQC spectrum for each titration point.

4. Data Processing and Analysis: a. Process all the HSQC spectra identically using NMR processing software (e.g., NMRPipe, TopSpin). b. Overlay the spectra to visually inspect the chemical shift perturbations.[3] c. For each significantly perturbed peak, pick the peak positions (¹H and ¹⁵N chemical shifts) at each titration point. d. Calculate the combined chemical shift perturbation (CSP) for each affected residue at each titration point using the formula mentioned in the Data Presentation section. e. Plot the CSP values as a function of the ligand concentration for several well-resolved and significantly perturbed residues. f. Fit the binding curves to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (K D ).

Visualizations

Experimental_Workflow cluster_protein_production Protein Production & Labeling cluster_nmr_experiment NMR Experiment & Data Analysis Transformation 1. Transformation of E. coli StarterCulture 2. Starter Culture (LB Medium) Transformation->StarterCulture MainCulture 3. Main Culture (M9 Minimal Medium + 15NH4Cl) StarterCulture->MainCulture Induction 4. Induction of Protein Expression MainCulture->Induction Harvesting 5. Cell Harvesting Induction->Harvesting Purification 6. Protein Purification Harvesting->Purification NMR_Sample_Prep 7. NMR Sample Preparation Purification->NMR_Sample_Prep HSQC_Free 8. Record 1H-15N HSQC (Free Protein) NMR_Sample_Prep->HSQC_Free Titration 9. Titrate with Ligand HSQC_Free->Titration HSQC_Bound 10. Record 1H-15N HSQC Series Titration->HSQC_Bound Data_Processing 11. Data Processing & Peak Picking HSQC_Bound->Data_Processing CSP_Analysis 12. CSP Analysis & Kd Determination Data_Processing->CSP_Analysis

Caption: Workflow for studying protein-ligand interactions.

CSP_Analysis Free_Protein Free Protein ¹H-¹⁵N HSQC Spectrum Peak at (δH_free, δN_free) CSP Chemical Shift Perturbation (CSP) Δδ = [(ΔδH)² + (αΔδN)²]¹/² Free_Protein->CSP Titration with Ligand Bound_Protein Bound Protein ¹H-¹⁵N HSQC Spectrum Peak at (δH_bound, δN_bound) Bound_Protein->CSP

Caption: Principle of Chemical Shift Perturbation (CSP) analysis.

Data_Analysis_Pipeline Raw_Data Raw NMR Data (FID) Processing Fourier Transform & Phasing Raw_Data->Processing Peak_Picking Peak Picking & Referencing Processing->Peak_Picking Assignment Resonance Assignment (if available) Peak_Picking->Assignment CSP_Calculation Calculate CSPs for each residue Assignment->CSP_Calculation Binding_Site_Mapping Map significant CSPs onto protein structure CSP_Calculation->Binding_Site_Mapping Kd_Fitting Fit titration curves to determine Kd CSP_Calculation->Kd_Fitting

Caption: Data analysis pipeline for NMR titration experiments.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield of 15N Labeled Protein Expression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with low yields of 15N labeled protein expression in E. coli.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield of 15N labeled protein?

A1: Low yields in 15N labeled protein expression often stem from a combination of factors. The most common issues include:

  • Suboptimal Growth Conditions: Minimal media used for isotopic labeling can be stressful for E. coli, leading to slower growth and lower cell densities.[1][2]

  • Protein Toxicity: The overexpressed protein may be toxic to the host cells, inhibiting growth and protein production.[3][4][5]

  • Leaky Expression: Basal expression of the target protein before induction can be detrimental to cell health, especially if the protein is toxic.[1][4]

  • Poor Protein Solubility: The expressed protein may form insoluble aggregates known as inclusion bodies.[6][7]

  • Codon Bias: The gene of interest may contain codons that are rare in E. coli, leading to translational stalling.[8][9]

  • Inefficient Isotope Incorporation: Incomplete labeling with 15N can affect downstream applications and may indicate issues with the media or protocol.[10][11]

Q2: How can I increase cell density in minimal media for 15N labeling?

A2: Achieving a higher cell density is crucial for improving protein yield. Consider the following strategies:

  • Media Optimization: Ensure your M9 minimal media is well-buffered to prevent acidification, which can inhibit growth.[2][12] Supplementing the media with trace metals and vitamins can also improve cell health.[1][2]

  • Pre-culture in Rich Media: Grow an initial culture in a rich medium like LB to a healthy density, then transfer the cells to the 15N-labeled minimal medium for induction.[1][2] This approach, known as the "dense cell culture" method, can significantly boost yields.

  • Optimize Glucose and Nitrogen Source Concentration: Testing different concentrations of glucose and 15NH4Cl can lead to improved yields. For example, increasing glucose from 2 g/L to 4 g/L has been shown to increase yield over five-fold in some cases.[1]

Q3: My protein is toxic to the cells. What can I do?

A3: Protein toxicity is a common hurdle. Here are some approaches to mitigate its effects:

  • Use a Tightly Regulated Promoter: Employ expression systems with low basal expression, such as the T7 promoter system in pET vectors, to prevent pre-induction toxicity.[1][4]

  • Choose a Suitable E. coli Strain: Strains like C41(DE3) and C43(DE3) are derivatives of BL21(DE3) that are more tolerant to the expression of toxic proteins.[4][5]

  • Lower Induction Temperature: Reducing the temperature (e.g., to 18-25°C) after induction slows down protein synthesis, which can help prevent the accumulation of toxic protein and promote proper folding.[4][8]

  • Reduce Inducer Concentration: Using a lower concentration of the inducer (e.g., IPTG) can decrease the rate of protein expression, lessening the metabolic burden on the cells.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your 15N labeled protein expression experiments.

IssuePossible CauseRecommended Solution
No or very low protein expression Ineffective Induction: The inducer might not be working, or the concentration is incorrect.- Verify the inducer (e.g., IPTG) is fresh and at the correct concentration.- Check that your plasmid and E. coli strain are compatible for induction.
Leaky Expression and Plasmid Loss: Pre-induction expression of a toxic protein can lead to cell death or plasmid loss.[1]- Use a tightly regulated promoter system.- Add glucose to the growth media to repress the lac promoter before induction.
Incorrect Gene Sequence or Frame-shift Mutation: Errors in the cloned gene can prevent translation.- Sequence your plasmid to confirm the integrity of the gene and that it is in the correct reading frame.
Protein is found in inclusion bodies High Expression Rate: Rapid protein synthesis can overwhelm the cell's folding machinery.[6]- Lower the induction temperature (e.g., 18-25°C).- Reduce the inducer concentration.
Incorrect Disulfide Bond Formation: The reducing environment of the E. coli cytoplasm is not conducive to disulfide bond formation.[9]- Co-express with chaperones like DsbA or DsbC.- Target the protein to the periplasm, which has a more oxidizing environment.
Hydrophobic Protein: Membrane proteins or proteins with hydrophobic patches are prone to aggregation.- Use solubility-enhancing fusion tags like GST, MBP, or SUMO.[6]
Low 15N incorporation efficiency Contamination with 14N: The pre-culture in rich media can be a source of 14N.- Thoroughly wash the cells to remove the rich medium before transferring to the 15N-labeled minimal medium.
Incomplete Isotope Exchange: The cells may not have had enough time to incorporate the 15N before protein expression is induced.- Allow for a period of adaptation in the 15N medium before adding the inducer.
Purity of 15N Source: The 15NH4Cl may not be of sufficient purity.- Ensure you are using a high-purity (e.g., >98%) 15N source.[10]

Experimental Protocols

General Protocol for 15N Protein Labeling in E. coli

This protocol is a starting point and may require optimization for your specific protein.

Day 1: Transformation

  • Transform your expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Plate the transformed cells on a minimal medium plate containing the appropriate antibiotic.

  • Incubate overnight at 37°C.[13]

Day 2: Pre-culture

  • Pick a single colony and inoculate a 5 mL starter culture of rich medium (e.g., LB) with the appropriate antibiotic.

  • Grow overnight at 37°C with shaking.[14]

Day 3: Expression and Labeling

  • Inoculate 1 L of M9 minimal medium (containing 1 g/L 15NH4Cl as the sole nitrogen source) with the overnight culture (a 1:100 dilution is common).[14][15]

  • Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

  • Cool the culture to the desired induction temperature (e.g., 20°C).

  • Induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.1-1 mM).

  • Continue to incubate with shaking for the desired expression time (e.g., 4-16 hours).[13]

  • Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.

M9 Minimal Media Preparation (per 1 Liter)
ComponentAmountNotes
10x M9 Salts100 mLPrepare a sterile 10x stock solution.
1 M MgSO42 mLAutoclave separately.
1 M CaCl20.1 mLAutoclave separately.
20% Glucose20 mLFilter-sterilize. This is the primary carbon source.
15NH4Cl1 gDissolve in water and filter-sterilize. This is the sole nitrogen source for labeling.[14]
Trace Elements Solution (100x)10 mLFilter-sterilize.[13]
Thiamine (1 mg/mL)1 mLFilter-sterilize.
Biotin (1 mg/mL)1 mLFilter-sterilize.
Antibiotic(s)As requiredAdd just before use.
Sterile H2Oto 1 L

Visualizations

ExpressionWorkflow cluster_prep Preparation cluster_expression Expression & Labeling cluster_harvest Harvesting Transformation Transformation PreCulture Overnight Pre-culture (Rich Media) Transformation->PreCulture Inoculation Inoculation into 15N Minimal Media PreCulture->Inoculation Growth Growth to Mid-log Phase (OD600 0.6-0.8) Inoculation->Growth Induction Induction (e.g., IPTG) Growth->Induction Expression Protein Expression (Lower Temperature) Induction->Expression Harvest Cell Harvesting (Centrifugation) Expression->Harvest Storage Cell Pellet Storage (-80°C) Harvest->Storage

Caption: General workflow for 15N labeled protein expression in E. coli.

TroubleshootingTree Start Low Protein Yield CheckExpression Protein Detected? Start->CheckExpression CheckSolubility Protein Soluble? CheckExpression->CheckSolubility Yes NoExpression No/Low Expression CheckExpression->NoExpression No InclusionBodies Inclusion Bodies CheckSolubility->InclusionBodies No SolubleLowYield Soluble but Low Yield CheckSolubility->SolubleLowYield Yes Solution_NoExpression Optimize Induction Check for Toxicity Verify Plasmid NoExpression->Solution_NoExpression Solution_InclusionBodies Lower Temperature Reduce Inducer Conc. Use Solubilizing Tags InclusionBodies->Solution_InclusionBodies Solution_SolubleLowYield Optimize Media Increase Cell Density Check Codon Usage SolubleLowYield->Solution_SolubleLowYield

Caption: Decision tree for troubleshooting low 15N labeled protein yield.

References

Technical Support Center: Troubleshooting Incomplete ¹⁵N Labeling in Protein NMR

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with incomplete ¹⁵N labeling of proteins for NMR studies.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of incomplete ¹⁵N labeling?

Incomplete ¹⁵N labeling in recombinant protein expression, primarily in E. coli, can stem from several factors:

  • Contamination with Unlabeled Nitrogen Sources: The most frequent cause is the presence of unlabeled nitrogen sources in the growth medium. This can include complex media components like yeast extract or peptone, or even trace amounts of ammonia in water or other reagents.

  • Metabolic Scrambling: Endogenous transaminases in the host organism can shuffle the ¹⁵N label from the supplied ¹⁵NH₄Cl to other nitrogen-containing molecules, and subsequently, unlabeled nitrogen from other sources can be incorporated into the amino acids used for protein synthesis.[1][2]

  • Insufficient ¹⁵N Source: The amount of the ¹⁵N-labeled nitrogen source (e.g., ¹⁵NH₄Cl) may be insufficient for the entire culture growth and protein expression phase, leading to the cells utilizing unlabeled nitrogenous compounds.

  • Leaky Protein Expression: If protein expression begins before the complete consumption of unlabeled nitrogen from the initial growth phase (e.g., in rich media before switching to minimal media), the resulting protein will have a mixed labeling pattern.[3][4]

  • Poor Cell Health and Low Protein Yield: Suboptimal growth conditions can lead to poor cell health and lower protein expression yields. This can indirectly affect labeling efficiency as cells may scavenge alternative nitrogen sources.[3][4]

Q2: How can I assess the percentage of ¹⁵N incorporation?

The most accurate method for quantifying the degree of ¹⁵N incorporation is mass spectrometry (MS) .[1][5][6]

  • Methodology: The protein of interest is typically digested into smaller peptides (e.g., using trypsin), and the resulting peptide mixture is analyzed by MS.

  • Analysis: The isotopic distribution of the peptide peaks in the mass spectrum is compared between the ¹⁵N-labeled sample and an unlabeled (¹⁴N) control. The mass shift of the labeled peptides, which is dependent on the number of nitrogen atoms, allows for the calculation of the labeling efficiency.[7] Software tools can be used to simulate theoretical isotopic patterns for different enrichment levels and find the best fit to the experimental data.[5][6]

Q3: What is the minimum acceptable level of ¹⁵N enrichment for NMR studies?

While the highest possible enrichment (ideally >95%) is desirable for optimal sensitivity in NMR experiments, useful data can often be obtained with lower labeling levels. The acceptable level depends on the specific NMR experiment and the protein itself. For many standard experiments like a ¹H-¹⁵N HSQC, even labeling levels around 80-90% can provide good quality spectra. However, for more demanding experiments or for larger proteins, higher enrichment is crucial.

Q4: Can I use ¹⁵N-labeled amino acids instead of ¹⁵NH₄Cl?

Yes, using ¹⁵N-labeled amino acids can be a strategy, particularly for selective labeling of specific residue types.[8] This can be useful for simplifying complex NMR spectra. However, this approach is generally more expensive than using ¹⁵NH₄Cl for uniform labeling. Additionally, metabolic scrambling can still be an issue, potentially leading to the transfer of the ¹⁵N label to other amino acid types.[1][2]

Troubleshooting Guide

Issue 1: Low ¹⁵N Incorporation Detected by Mass Spectrometry

If you have confirmed low ¹⁵N enrichment, consider the following troubleshooting steps, progressing from the simplest to the more involved.

start Low 15N Incorporation Detected check_media Verify Minimal Media Composition start->check_media check_preculture Optimize Pre-culture Conditions check_media->check_preculture If media is correct success Improved 15N Labeling check_media->success If media was contaminated optimize_growth Adjust Growth and Induction Parameters check_preculture->optimize_growth If pre-culture is optimized check_preculture->success If pre-culture was the issue check_expression Troubleshoot Protein Expression Levels optimize_growth->check_expression If labeling is still low optimize_growth->success If growth conditions improved labeling consider_strain Consider Different E. coli Strains check_expression->consider_strain If expression is low check_expression->success If expression improvement solved the issue cell_free Evaluate Cell-Free Expression consider_strain->cell_free If issues persist consider_strain->success If new strain is effective cell_free->success

Caption: A flowchart for troubleshooting low ¹⁵N incorporation.

Troubleshooting Step Potential Cause Recommended Action
1. Verify Media Composition Contamination with unlabeled nitrogen.Ensure that you are using a true minimal medium (e.g., M9 medium) with ¹⁵NH₄Cl as the sole nitrogen source.[9][10] Verify that all stock solutions (e.g., trace metals, glucose) are free from ammonium salts or other nitrogen-containing compounds. Use high-purity water.
2. Optimize Pre-culture and Inoculum Carryover of rich media.Grow the pre-culture in minimal medium containing ¹⁵NH₄Cl to adapt the cells.[11] If starting from a rich medium (like LB), ensure the cells are thoroughly pelleted and washed with M9 salts before inoculating the main ¹⁵N-labeled culture to remove any residual unlabeled nutrients.
3. Adjust Growth and Induction Leaky expression before full adaptation.Ensure the cell density is appropriate before induction (e.g., OD₆₀₀ of 0.6-0.8). A common strategy is to grow a larger culture in rich medium, then pellet the cells and resuspend them in ¹⁵N minimal medium for the expression phase.[3]
4. Increase ¹⁵N Source Concentration Insufficient ¹⁵N source.While 1 g/L of ¹⁵NH₄Cl is standard for M9 media, for very high-density cultures or highly expressing proteins, you may need to increase this concentration to ensure it is not depleted.[10]
5. Consider Different Host Strains Host metabolism affecting labeling.Some E. coli strains may have different metabolic fluxes that could contribute to scrambling. Strains like BL21(DE3) are commonly used. If you suspect metabolic issues, trying a different expression host could be beneficial.[4]
6. Evaluate Cell-Free Expression In-vivo metabolic issues are intractable.Cell-free protein expression systems offer greater control over the reaction components, significantly reducing metabolic scrambling.[2][12] This can be a more expensive but highly effective solution for achieving clean and complete labeling.
Issue 2: Good ¹⁵N Incorporation but Low Protein Yield

Low protein yield can make it difficult to obtain a sufficiently concentrated sample for NMR, even if the labeling is efficient.

yield Low Protein Yield toxicity Protein Toxicity yield->toxicity expression_rate Suboptimal Expression Rate yield->expression_rate folding Improper Protein Folding yield->folding media_comp Minimal Media Composition yield->media_comp toxicity_sol Lower Induction Temp Use Tightly Regulated Promoter toxicity->toxicity_sol expression_rate_sol Optimize IPTG Concentration Test Different Induction Times expression_rate->expression_rate_sol folding_sol Co-express Chaperones Test Solubility Tags folding->folding_sol media_comp_sol Supplement with Vitamins/Trace Elements Increase Glucose Concentration media_comp->media_comp_sol

Caption: Factors contributing to low protein yield and their potential solutions.

Parameter to Optimize Recommended Actions
Expression Temperature Lowering the expression temperature (e.g., from 37°C to 18-25°C) can slow down protein synthesis, which often improves protein folding and solubility, leading to higher yields of functional protein.[3]
Inducer Concentration The concentration of the inducer (e.g., IPTG) can be titrated to find the optimal level that balances high-level expression with cell health and protein solubility.
Time of Harvest Harvest time post-induction can significantly impact yield. A time course experiment (e.g., harvesting at 3, 6, 12, and 24 hours post-induction) can identify the point of maximal accumulation of the target protein.[3]
Media Supplements While using minimal media, ensure it is properly supplemented with essential ions (e.g., Mg²⁺, Ca²⁺) and trace elements. Some protocols also recommend adding vitamins.[10][13]
Codon Usage If expressing a eukaryotic protein in E. coli, rare codons in your gene can stall translation and reduce yield. Consider using a host strain that co-expresses tRNAs for rare codons (e.g., Rosetta strains) or synthesizing a codon-optimized gene.
Solubility Tags Fusing a highly soluble protein tag (e.g., MBP, GST) to your protein of interest can sometimes dramatically improve its expression and solubility.

Experimental Protocols

Protocol 1: Standard ¹⁵N Labeling in M9 Medium

This protocol is a standard starting point for uniform ¹⁵N labeling of proteins expressed in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid.

  • LB or similar rich medium.

  • M9 salts (5x stock solution).

  • ¹⁵NH₄Cl (Ammonium-15N chloride).

  • Glucose (20% sterile solution).

  • MgSO₄ (1 M sterile solution).

  • CaCl₂ (1 M sterile solution).

  • Trace metal solution (sterile).

  • Appropriate antibiotic.

  • IPTG (1 M sterile solution).

Procedure:

  • Day 1 (Pre-culture): Inoculate a single colony of transformed E. coli into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Day 2 (Main Culture Growth):

    • Prepare 1 L of M9 minimal medium in a sterile 2 L baffled flask. To the M9 salts, add:

      • 1 g ¹⁵NH₄Cl.[13]

      • 20 mL of 20% glucose.[13]

      • 2 mL of 1 M MgSO₄.[13]

      • 100 µL of 1 M CaCl₂.

      • 1 mL of trace metal solution.

      • The appropriate antibiotic.

    • Inoculate the 1 L of ¹⁵N-M9 medium with 10 mL of the overnight pre-culture.[13]

    • Grow the culture at 37°C with vigorous shaking (220-250 rpm).

  • Induction:

    • Monitor the optical density at 600 nm (OD₆₀₀).

    • When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression:

    • Reduce the temperature to a level optimal for your protein's expression and solubility (e.g., 20°C).

    • Continue to shake the culture for the desired expression time (e.g., 16-20 hours).

  • Harvest:

    • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

    • Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 2: Quantifying ¹⁵N Incorporation using Mass Spectrometry

Procedure:

  • Protein Purification: Purify a small amount of the ¹⁵N-labeled protein and an unlabeled (¹⁴N) control sample grown in standard M9 medium with ¹⁴NH₄Cl.

  • Sample Preparation:

    • Take an equal amount of the labeled and unlabeled protein (e.g., 10-20 µg).

    • Perform an in-solution or in-gel tryptic digest.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify peptides from your protein of interest in the MS1 spectra.

    • For a given peptide, compare the isotopic envelope of the ¹⁴N sample with the ¹⁵N sample.

    • The mass of the ¹⁵N-labeled peptide will be shifted by approximately 0.997 Da for each nitrogen atom it contains, assuming 100% incorporation.

    • Use software to calculate the centroid of the isotopic distribution for the labeled peptide and compare it to the theoretical mass for 100% incorporation to determine the actual labeling percentage.[5][6]

References

Technical Support Center: Optimizing 15N Enrichment for Accurate Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 15N metabolic labeling for quantitative proteomics experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during 15N metabolic labeling experiments and data analysis.

Issue 1: Incomplete 15N Labeling Leading to Inaccurate Quantification

  • Symptoms:

    • Observed protein/peptide ratios are skewed or inconsistent across replicates.[1]

    • The isotopic distribution of labeled peptides in the mass spectrum is broader than expected and shows significant peaks at masses lower than the fully labeled peptide.[1][2][3]

    • Software analysis flags poor correlation between theoretical and experimental isotopic patterns.[1]

  • Possible Causes:

    • Insufficient labeling time: The organism or cell culture has not had enough time to fully incorporate the 15N isotope.[1] For example, in Arabidopsis plants, labeling for 14 days can achieve 93-99% efficiency.[3][4]

    • Depletion of 15N source: The 15N-containing nutrient source in the growth medium has been depleted.[1]

    • Slow protein turnover: Certain tissues or organisms may have slow protein turnover rates, leading to lower enrichment.[1][5]

    • Contamination: Contamination with natural abundance (14N) nitrogen sources.[1]

    • Metabolic Scrambling: Amino groups from the 15N-labeled amino acids are transferred to other, unlabeled amino acids, diluting the enrichment of the target amino acids.[6]

  • Solutions:

    • Determine Labeling Efficiency: It is crucial to determine the actual 15N incorporation efficiency before proceeding with quantitative analysis.[1][4] This can be achieved by analyzing the isotopic distribution of several abundant peptides.

    • Correct for Incomplete Labeling in Software: Use the determined labeling efficiency (e.g., 97%) as a parameter in your quantification software. The software will then adjust the calculated peptide ratios to account for the incomplete labeling.[1][4]

    • Optimize Labeling Protocol:

      • Increase the duration of labeling.[1]

      • Ensure a consistent and adequate supply of the 15N-labeled nutrient.[1]

      • For organisms with slow protein turnover, consider labeling for multiple generations.[1]

      • In cases of metabolic scrambling, using a 10-fold excess of unlabeled amino acids relative to the specific 15N-labeled amino acid can help prevent scrambling.[7]

Issue 2: Incorrect Monoisotopic Peak Assignment for 15N-Labeled Peptides

  • Symptoms:

    • Poor quality of peptide quantification, indicated by high variance or outlier ratios.[1]

    • Low cosine similarity scores or other quality metrics for peptide pair matching in your analysis software.[1][4]

    • Visual inspection of the mass spectra shows that the software may have picked an incorrect peak as the monoisotopic peak for the heavy-labeled peptide.[1][4]

  • Possible Causes:

    • The isotopic clusters of heavy-labeled peptides are often broader due to incomplete labeling, making it challenging for software to correctly identify the monoisotopic peak.[1][2][3]

    • Co-elution with other peptides can interfere with the isotopic pattern.[2][3]

    • Low signal-to-noise ratio for the peptide of interest.[1]

  • Solutions:

    • Manual Validation: Visually inspect the mass spectra for peptides with questionable quantification. Compare the experimental isotopic distribution with the theoretical distribution to confirm the correct monoisotopic peak.[1]

    • Utilize Quality Scores: Pay close attention to quality scores provided by your software, such as the Cosine Similarity (CS) score in Protein Prospector, which can indicate poor matches.[1][4]

    • High-Resolution Mass Spectrometry: Acquiring data with high resolution in both MS1 and MS2 scans is crucial for resolving complex spectra and improving the accuracy of peak assignment.[1][2][3]

    • Software Parameter Optimization: Ensure that the mass tolerance and other search parameters in your software are set appropriately for your instrument and data.[1]

Frequently Asked Questions (FAQs)

Q1: Why is it critical to determine the 15N labeling efficiency?

A1: Incomplete 15N labeling is a common issue where a fraction of the nitrogen atoms in your "heavy" labeled proteins are still 14N.[1] This directly impacts the isotopic distribution of your labeled peptides in the mass spectrometer, leading to a distribution of peaks instead of a single, well-defined "heavy" peak.[1] If your quantification software assumes 100% labeling, it will incorrectly calculate the abundance of the heavy peptide, resulting in inaccurate protein ratios.[1] Therefore, determining and correcting for the actual labeling efficiency is essential for accurate quantification.[1][4]

Q2: What is a typical 15N labeling efficiency to aim for?

A2: A high labeling efficiency is desirable for accurate quantification. Researchers typically aim for >95% enrichment.[1][3][4] However, the achievable efficiency can vary depending on the organism, cell line, and experimental conditions. For example, in Arabidopsis, 14 days of labeling can result in 93-99% efficiency.[3][4] It is more important to accurately determine the labeling efficiency and correct for it in your data analysis than to necessarily achieve >99% enrichment.

Q3: How does metabolic scrambling of 15N labels occur and how can it be addressed?

A3: Metabolic scrambling happens when the 15N-labeled amino group from a supplemented amino acid is metabolically transferred to other amino acids that were not intended to be labeled.[6] This can reduce the 15N content in the targeted amino acids and introduce 15N into non-target amino acids, complicating the mass spectra.[6] To minimize this, one strategy is to provide an excess of unlabeled amino acids in the growth media along with the specific 15N-labeled amino acid.[7] Tandem mass spectrometry (MS/MS) can also be used to confirm the location of the heavy isotope labels within the peptides.[6]

Q4: What are the advantages of using high-resolution mass spectrometry for 15N labeling experiments?

A4: High-resolution mass spectrometry is highly recommended for 15N labeling studies. High resolution in the MS1 scan helps to reduce the overlap of isotopic clusters from co-eluting peptides, which improves the accuracy of quantification.[2][3] High mass accuracy in the MS2 scan helps to reduce the false discovery rate (FDR) in peptide identification, which can be higher for 15N-labeled peptides due to the presence of more isobaric amino acid forms.[2] A mass accuracy of 1 ppm or better can be required to distinguish the correct combination of 13C and 15N enrichment in doubly labeled experiments.[8]

Data Presentation

Table 1: Impact of Correcting for Incomplete Labeling on Protein Ratios

This table illustrates the importance of correcting for a 95% labeling efficiency on the calculated protein ratios (Light/Heavy). Failing to correct for incomplete labeling can lead to an underestimation of the true protein abundance changes.[1]

True L/H RatioMeasured L/H Ratio (Assuming 100% Labeling)Corrected L/H Ratio (Assuming 95% Labeling)
1.01.01.0
2.01.92.0
5.04.55.0
0.50.530.5
0.20.220.2

Table 2: Typical 15N Enrichment Levels in Different Systems

These values can vary depending on the specific experimental conditions.

Organism/SystemTypical Enrichment (%)Reference
E. coli>98%[8][9]
Arabidopsis thaliana93-99% (after 14 days)[3][4]
Mammalian Cells (SILAC)>95%[10][11]
Mice (in vivo)>90% (variable by tissue)[5][12]

Experimental Protocols

Protocol: Determination of 15N Labeling Efficiency

This protocol outlines the steps to determine the 15N labeling efficiency of your samples.[1]

  • Data Acquisition: Acquire high-resolution mass spectra of your 15N-labeled protein digest.[1]

  • Peptide Identification: Perform a database search to identify peptides from your sample.[1]

  • Select Peptides for Analysis: Choose several (e.g., 8-10) abundant peptides with good signal-to-noise ratios. Peptides with a mass less than 1500 m/z are preferable as their monoisotopic peak is typically the most intense.[1]

  • Isotopic Profile Analysis: For each selected peptide, compare the experimental isotopic distribution to theoretical distributions generated at different enrichment levels (e.g., 90% to 100% in 0.1% increments).[6][8][13]

  • Calculate Labeling Efficiency: The labeling efficiency is the theoretical enrichment level that provides the best fit to the experimental data.[6][8][13] This can be done using software tools that calculate a goodness-of-fit score, such as the Pearson product-moment correlation coefficient or root-mean-square error (RMSE).[8][13] The average efficiency across the selected peptides should be used for correction during quantification.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis & Quantification cell_culture 1. Cell Culture/ Organism Growth (with 15N source) protein_extraction 2. Protein Extraction cell_culture->protein_extraction digestion 3. Protein Digestion (e.g., Trypsin) protein_extraction->digestion lc_ms 4. LC-MS/MS Analysis (High Resolution) digestion->lc_ms Peptide Mixture database_search 5. Database Search & Peptide Identification lc_ms->database_search efficiency_determination 6. Determine 15N Labeling Efficiency database_search->efficiency_determination Identified Peptides quantification 7. Quantitative Analysis (with efficiency correction) efficiency_determination->quantification data_interpretation 8. Data Interpretation quantification->data_interpretation troubleshooting_logic cluster_incomplete_labeling Incomplete Labeling Issues cluster_peak_assignment Peak Assignment Errors start Inaccurate Quantification? check_spectra Broad Isotopic Distribution? start->check_spectra Yes check_quality_scores Low Quality Scores (e.g., Cosine Similarity)? start->check_quality_scores Yes check_time Optimize Labeling Time/Conditions check_spectra->check_time Yes determine_efficiency Determine & Correct for Labeling Efficiency check_time->determine_efficiency end Accurate Quantification determine_efficiency->end Resolved manual_validation Manually Validate Spectra check_quality_scores->manual_validation Yes optimize_ms Use High-Resolution MS & Optimize Parameters manual_validation->optimize_ms optimize_ms->end Resolved

References

common contaminants in Ammonium 15N chloride and their effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ammonium ¹⁵N Chloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of ¹⁵N-labeled ammonium chloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in commercial Ammonium ¹⁵N Chloride?

While manufacturers strive for high purity, several types of contaminants can be present in Ammonium ¹⁵N Chloride. These can be broadly categorized as:

  • Isotopic Impurities: The most common isotopic impurity is the ¹⁴N-containing ammonium chloride, leading to incomplete labeling. High-purity sources are generally >99% ¹⁵N enriched.

  • Chemical Impurities:

    • Other Salts: Sodium chloride (NaCl) is a principal impurity that can be introduced during the manufacturing process.

    • Heavy Metals: Trace amounts of metal ions such as iron (Fe), calcium (Ca), and magnesium (Mg) can be present.

    • Other Nitrogenous Compounds: Trace levels of ¹⁵N-labeled nitrate and nitrite can sometimes be found, which may have implications for specific biological assays.[1][2]

Q2: How does incomplete ¹⁵N labeling affect my quantitative proteomics data?

Incomplete ¹⁵N labeling means that a portion of the nitrogen atoms in your "heavy" labeled proteins will still be ¹⁴N. This directly impacts the isotopic distribution of your peptides in the mass spectrometer. Instead of a single, well-defined "heavy" peak, you will observe a distribution of peaks. If your analysis software assumes 100% labeling, it will incorrectly calculate the abundance of the heavy peptide, leading to inaccurate protein ratios.[3]

Q3: Can trace metal ion contaminants from Ammonium ¹⁵N Chloride affect my NMR experiments?

Yes, paramagnetic metal ions, even at trace levels, can have a detrimental effect on NMR spectra. They can cause significant line broadening of NMR signals, making it difficult to obtain high-resolution data. This is particularly problematic for protein NMR, where sharp signals are essential for structure determination and dynamics studies.

Q4: Are nitrate and nitrite impurities a concern in metabolic labeling experiments?

Yes, if you are studying nitrogen metabolism or pathways where nitrate and nitrite are intermediates or signaling molecules, their presence as contaminants can be a significant issue. The microbial assimilation of bioavailable ¹⁵N-labeled nitrate and nitrite can lead to the inflation or false detection of rates in nitrogen fixation or assimilation studies.[2]

Troubleshooting Guides

Issue 1: Poor Isotopic Enrichment in Labeled Proteins

Symptoms:

  • Mass spectrometry data shows a broad isotopic distribution for labeled peptides, with significant peaks corresponding to lower-than-expected masses.

  • Quantification of protein expression levels is inconsistent or inaccurate.[3]

  • NMR spectra of the labeled protein show low signal intensity or overlapping peaks that are difficult to resolve.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Labeling 1. Verify the isotopic purity of the Ammonium ¹⁵N Chloride. Request a certificate of analysis from the supplier. High-level labeling requires ¹⁵N salt with >99% purity.[4] 2. Optimize the labeling protocol. Increase the duration of labeling. For organisms with slow protein turnover, multiple generations of labeling may be necessary.[3] 3. Ensure an adequate and consistent supply of the ¹⁵N-labeled nutrient. Depletion of the ¹⁵N source in the growth medium can lead to the incorporation of ¹⁴N from other sources.
Contamination with ¹⁴N Sources 1. Check all media components for unlabeled nitrogen sources. Some yeast extracts or other complex media components can contain unlabeled amino acids. 2. Use a minimal media recipe where Ammonium ¹⁵N Chloride is the sole nitrogen source.
Incorrect Monoisotopic Peak Assignment 1. Manually validate the mass spectra for key peptides to ensure the software is correctly identifying the monoisotopic peak of the heavy-labeled peptide.[3] 2. Use high-resolution mass spectrometry for both MS1 and MS2 scans to better resolve complex isotopic patterns.[4]
Issue 2: Poor Quality NMR Spectra

Symptoms:

  • Broad NMR signals, leading to loss of resolution.

  • Low signal-to-noise ratio.

  • Difficulty in tuning and matching the NMR probe.[5]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Salt Concentration 1. Reduce the total ionic strength of the sample. High salt concentrations (generally >100mM) can degrade spectral quality.[5][6] 2. Desalt the purified protein sample using dialysis or size-exclusion chromatography into a low-salt NMR buffer.
Paramagnetic Metal Ion Contamination 1. Treat the purified protein solution with a chelating agent like EDTA, followed by dialysis or buffer exchange to remove the metal-EDTA complex. 2. For his-tagged proteins purified via immobilized metal affinity chromatography (IMAC), residual metal ions can be removed using a specialized resin.[7][8]
Issue 3: Inaccurate Results in Nitrogen Metabolism Studies

Symptoms:

  • Unexpectedly high rates of nitrogen assimilation or fixation.[2]

  • Detection of ¹⁵N incorporation into nitrogenous compounds that are not part of the expected metabolic pathway.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Nitrate/Nitrite Contamination 1. Test the Ammonium ¹⁵N Chloride source for nitrate and nitrite impurities. This can be done using specific colorimetric assays or by ion chromatography. 2. If contaminants are present, consider purifying the Ammonium ¹⁵N Chloride or sourcing it from a different supplier with a higher purity guarantee.

Experimental Protocols

Protocol 1: Determination of ¹⁵N Labeling Efficiency

This protocol outlines the steps to determine the actual ¹⁵N incorporation efficiency in your protein samples using mass spectrometry.

  • Data Acquisition: Acquire high-resolution mass spectra of your ¹⁵N-labeled protein digest.

  • Peptide Identification: Perform a database search to identify peptides from your sample.

  • Select Peptides for Analysis: Choose 8-10 abundant peptides with good signal-to-noise ratios. Peptides with a mass of less than 1500 m/z are preferable as their monoisotopic peak is typically the most intense.[3]

  • Isotopic Distribution Analysis:

    • Use a tool (e.g., the "MS-Isotope" module in Protein Prospector) to generate theoretical isotopic distributions for a selected peptide at different ¹⁵N enrichment levels (e.g., 95%, 97%, 99%).[4]

    • Visually compare the experimental isotopic cluster of your peptide with the generated theoretical patterns.[3]

    • The theoretical pattern that most closely matches the experimental data will give you the labeling efficiency.

  • Average the Results: Calculate the average labeling efficiency from the selected peptides to get an overall efficiency for the experiment.

Protocol 2: Removal of Heavy Metal Ions from Protein Samples for NMR

This protocol describes a general method for removing contaminating metal ions from a purified protein sample.

  • Prepare Chelating Agent: Prepare a stock solution of 0.5 M EDTA, pH 8.0.

  • Treat Protein Sample: Add the EDTA stock solution to your protein sample to a final concentration of 1-5 mM. Incubate at 4°C for 1-2 hours with gentle mixing.

  • Remove Metal-EDTA Complex:

    • Dialysis: Dialyze the protein sample against a large volume of metal-free buffer (e.g., 25 mM phosphate buffer, 50 mM NaCl, pH 7.0) overnight at 4°C. Change the buffer 2-3 times.

    • Size-Exclusion Chromatography (SEC): Alternatively, use a desalting column to perform a buffer exchange into the final metal-free NMR buffer.

  • Verify Metal Removal: If possible, use techniques like atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS) to confirm the removal of metal ions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting start Start with Ammonium 15N Chloride media Prepare 15N-labeled minimal media start->media culture Culture cells/organism media->culture purity_check Check 15N Purity media->purity_check harvest Harvest cells and lyse culture->harvest protocol_opt Optimize Labeling Protocol culture->protocol_opt purify Purify 15N-labeled protein harvest->purify nmr NMR Spectroscopy purify->nmr ms Mass Spectrometry purify->ms metal_removal Remove Metal Ions purify->metal_removal desalting Desalt Sample purify->desalting

Caption: Experimental workflow for using Ammonium ¹⁵N Chloride and key troubleshooting checkpoints.

troubleshooting_logic cluster_nmr NMR Issues cluster_ms Mass Spec Issues cluster_causes Potential Causes start Problem Encountered broad_peaks Broad Peaks start->broad_peaks low_sn Low S/N start->low_sn poor_enrichment Poor Isotopic Enrichment start->poor_enrichment quant_error Quantification Errors start->quant_error metals Metal Ion Contamination broad_peaks->metals high_salt High Salt Concentration broad_peaks->high_salt low_sn->high_salt incomplete_labeling Incomplete Labeling poor_enrichment->incomplete_labeling n_source_contam 14N Source Contamination poor_enrichment->n_source_contam quant_error->incomplete_labeling

Caption: Logic diagram for troubleshooting common issues in NMR and Mass Spectrometry.

References

Technical Support Center: Minimizing Metabolic Scrambling of ¹⁵N Labels

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing metabolic scrambling of ¹⁵N labels in cell culture. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their stable isotope labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is metabolic scrambling of ¹⁵N labels?

A1: Metabolic scrambling refers to the process where the ¹⁵N isotope from a specifically labeled amino acid is transferred to other amino acids through various metabolic pathways.[1] This occurs when cells metabolize the labeled amino acid, removing the alpha-amine group and incorporating it into the cellular nitrogen pool. This ¹⁵N can then be used to synthesize other amino acids, leading to unintended labeling and complicating data analysis in techniques like NMR spectroscopy and quantitative proteomics.

Q2: Which amino acids are most susceptible to metabolic scrambling?

A2: The susceptibility of amino acids to scrambling varies. Studies in HEK293 cells have shown that some amino acids experience significant scrambling, while others remain relatively stable.[1]

  • High Scrambling: Alanine (A), Aspartate (D), Glutamate (E), Isoleucine (I), Leucine (L), Valine (V)[1]

  • Minimal Scrambling: Cysteine (C), Phenylalanine (F), Histidine (H), Lysine (K), Methionine (M), Asparagine (N), Arginine (R), Threonine (T), Tryptophan (W), Tyrosine (Y)[1]

  • Interconversion: Glycine (G) and Serine (S) can interconvert.[1]

Q3: What are the primary causes of ¹⁵N scrambling in cell culture?

A3: The primary causes of ¹⁵N scrambling are cellular metabolic processes, particularly transamination reactions. Key factors include:

  • High Metabolic Activity of Cells: Actively dividing and metabolizing cells have a higher flux through amino acid synthesis and degradation pathways.

  • Glutamine Metabolism: Glutamine is a major nitrogen donor in many biosynthetic pathways.[2][3] Labeled glutamine can be rapidly converted to glutamate, which then serves as a precursor for other amino acids, distributing the ¹⁵N label.[2]

  • Concentration of Labeled Amino Acids: High concentrations of a labeled amino acid can increase the likelihood of it being catabolized rather than directly incorporated into proteins.[1]

  • Cell Type: Different cell lines have distinct metabolic profiles, leading to varying degrees of scrambling.

Q4: How does metabolic scrambling affect my experimental results?

A4: Metabolic scrambling can significantly impact the accuracy and interpretation of your data:

  • In NMR Spectroscopy: Scrambling leads to the appearance of unexpected peaks in HSQC spectra, making spectral assignment difficult and ambiguous.[1]

  • In Quantitative Proteomics (e.g., SILAC): Scrambling can lead to inaccurate quantification of proteins. If the heavy-labeled peptide has its label distributed to other amino acids, the mass shift will not be as expected, and the software may fail to correctly identify and quantify the peptide pair.[4][5] This can result in high variance and outlier ratios in your quantitative data.[4]

Troubleshooting Guides

Issue 1: Excessive unexpected peaks in ¹⁵N-HSQC NMR spectra.

This is a common indication of significant metabolic scrambling.

Potential Cause Troubleshooting Step Expected Outcome
High concentration of the labeled amino acid. Reduce the concentration of the ¹⁵N-labeled amino acid in the culture medium.Lowering the concentration can decrease the amount of the amino acid available for catabolism, thus reducing scrambling.[1]
The chosen labeled amino acid is highly prone to scrambling. If possible, choose a different amino acid for labeling that is known to have minimal scrambling (e.g., Lys, Arg, Phe).[1]Reduced appearance of unexpected peaks in the NMR spectrum.
High metabolic rate of the cell line. Optimize cell culture conditions to potentially slow down metabolism, for example, by slightly reducing the culture temperature (if compatible with your cell line).This can reduce the overall flux through metabolic pathways that contribute to scrambling.
Glutamine as the source of scrambling. If not labeling glutamine itself, ensure its concentration in the medium is optimized. In some cases, reducing glutamine concentration may help, but this must be balanced with maintaining cell viability.Reduced transfer of ¹⁵N from other labeled amino acids.
Issue 2: Poor quantification and high variance in SILAC experiments.

This can be caused by incomplete labeling or scrambling affecting the mass spectra of heavy-labeled peptides.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Labeling. Increase the duration of labeling to allow for complete incorporation of the heavy amino acid. For rapidly dividing cells, ensure multiple cell doublings have occurred in the labeling medium.Achieve labeling efficiency of >95% to ensure accurate quantification.[4]
Metabolic Scrambling. Use amino acids less prone to scrambling for SILAC, such as ¹³C₆,¹⁵N₂-Lysine. The larger mass shift can also help in better separation from background noise.[]Clearer separation of light and heavy peptide pairs in the mass spectrum and more accurate quantification.
Incorrect Monoisotopic Peak Assignment by Software. Manually inspect the mass spectra of poorly quantified peptides. Compare the experimental isotopic distribution with the theoretical distribution to ensure the correct monoisotopic peak is being selected by the software.[4]Improved accuracy of peptide quantification.
Media Composition. Ensure the complete removal of unlabeled amino acids from the culture medium to prevent dilution of the labeled amino acids.[]Higher labeling efficiency and more reliable quantification.

Experimental Protocols

Protocol 1: Minimizing Isoleucine and Valine Scrambling in HEK293 Cells

This protocol is adapted from a study demonstrating that tuning culture conditions can suppress scrambling of Isoleucine (Ile) and Valine (Val).[1]

Objective: To reduce the metabolic scrambling of ¹⁵N-labeled Isoleucine and Valine during protein expression in HEK293 cells.

Methodology:

  • Cell Culture: Grow HEK293F cells in suspension culture.

  • Transfection: Transiently transfect the cells with the expression plasmid for the protein of interest.

  • Labeling Medium Preparation: Prepare a culture medium containing all necessary unlabeled amino acids, with the exception of the amino acid to be labeled (Ile or Val).

  • Reduced Concentration Labeling: Supplement the medium with the ¹⁵N-labeled amino acid (either Isoleucine or Valine) at a reduced concentration of 25 mg/L. For comparison, a control experiment can be run with a concentration of 100 mg/L.[1]

  • Protein Expression and Purification: Culture the cells under standard conditions to allow for protein expression. Harvest the cells and purify the protein of interest.

  • Analysis: Analyze the purified protein by NMR spectroscopy (e.g., ¹H-¹⁵N HSQC) to assess the degree of scrambling by comparing the number of observed peaks to the expected number for that amino acid type.

Quantitative Data Summary:

Labeled Amino AcidConcentration (mg/L)Degree of Scrambling
¹⁵N-Isoleucine100High
¹⁵N-Isoleucine25Minimal
¹⁵N-Valine100High
¹⁵N-Valine25Minimal

Data adapted from studies in HEK293 cells.[1]

Visualizations

Metabolic_Scrambling_Pathway cluster_extracellular Extracellular Medium cluster_cell Cell 15N_AA_in ¹⁵N-Labeled Amino Acid (e.g., ¹⁵N-Gln) 15N_AA_pool Intracellular ¹⁵N-AA Pool 15N_AA_in->15N_AA_pool Uptake Protein_Synth Protein Synthesis 15N_AA_pool->Protein_Synth Direct Incorporation Metabolism Amino Acid Catabolism 15N_AA_pool->Metabolism Excess AA Labeled_Protein ¹⁵N-Labeled Protein (Desired Outcome) Protein_Synth->Labeled_Protein 15N_Amine_Pool ¹⁵N α-Amine Pool (e.g., from Glutamate) Metabolism->15N_Amine_Pool Transamination Other_AA_Synth Synthesis of Other Amino Acids 15N_Amine_Pool->Other_AA_Synth ¹⁵N Transfer Scrambled_AA Scrambled ¹⁵N-AAs Other_AA_Synth->Scrambled_AA Scrambled_Protein Protein with Scrambled Labels Scrambled_AA->Scrambled_Protein Incorporation Troubleshooting_Workflow start High Degree of ¹⁵N Scrambling Observed q1 Is the labeled AA prone to scrambling? start->q1 a1_yes Switch to a minimal scrambling AA (e.g., K, R, F) q1->a1_yes Yes q2 Is the concentration of labeled AA high? q1->q2 No end Reduced Scrambling a1_yes->end a2_yes Reduce concentration of labeled AA (e.g., to 25 mg/L) q2->a2_yes Yes q3 Is the cell line highly metabolic? q2->q3 No a2_yes->end a3_yes Optimize culture conditions (e.g., lower temperature) q3->a3_yes Yes q3->end No a3_yes->end

References

Technical Support Center: Ammonium ¹⁵N Chloride Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ammonium ¹⁵N Chloride solutions. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability and integrity of their ¹⁵N-labeled ammonium chloride solutions for successful experimental outcomes.

Frequently Asked questions (FAQs)

Q1: What are the optimal storage conditions for solid Ammonium ¹⁵N Chloride?

A1: Solid Ammonium ¹⁵N Chloride is hygroscopic and should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1][2] Keeping it in a desiccator is recommended to minimize water absorption.

Q2: What is the recommended solvent for preparing Ammonium ¹⁵N Chloride solutions?

A2: High-purity, sterile water (e.g., deionized, Milli-Q, or WFI) is the recommended solvent. For cell culture applications, use the appropriate sterile cell culture-grade water or medium.

Q3: What is the expected pH of an Ammonium ¹⁵N Chloride solution?

A3: Solutions of ammonium chloride in water are mildly acidic, typically with a pH in the range of 4.5 to 6.0.[2]

Q4: Can I autoclave my Ammonium ¹⁵N Chloride solution to sterilize it?

A4: While autoclaving might seem like a straightforward sterilization method, it is generally not recommended. Heating ammonium chloride solutions can lead to the release of ammonia and hydrochloric acid, potentially altering the concentration and pH of your solution. Sterile filtration using a 0.22 µm filter is the preferred method for sterilization.

Q5: For how long can I store my prepared Ammonium ¹⁵N Chloride solution?

A5: The stability of the solution depends on the storage conditions. For long-term storage, it is recommended to store aliquots at -20°C for up to one month or at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles. For short-term use, solutions can be stored at 2-8°C for a few days, but fresh preparation is always optimal.

Q6: I observed precipitation in my stock solution after thawing. What should I do?

A6: Precipitation upon thawing can occur, especially with concentrated solutions. Gentle warming and vortexing can help redissolve the precipitate. If the precipitate persists, it might indicate contamination or degradation, and it is advisable to prepare a fresh solution.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results (e.g., variable isotopic enrichment) 1. Inaccurate initial concentration: Errors in weighing the solid or measuring the solvent volume.2. Degradation of the stock solution: Improper storage (temperature, light exposure).3. Microbial contamination: Introduction of microorganisms that can metabolize ammonium.1. Verify concentration: Prepare fresh solutions, ensuring accurate measurements. Use a calibrated balance and volumetric flasks.2. Follow storage guidelines: Store aliquots at ≤ -20°C and protect from light. Prepare fresh solutions if degradation is suspected.3. Ensure sterility: Use sterile techniques for preparation and handling. Filter-sterilize the solution.
Precipitation in the solution 1. Concentration exceeds solubility at a lower temperature. 2. Interaction with other components in a complex medium (e.g., buffers, salts). 3. Contamination. 1. Gently warm and vortex the solution to redissolve. Consider preparing a more dilute stock solution.2. Test for compatibility: Prepare a small test batch to check for precipitation when mixing with your experimental medium.3. Prepare a fresh, sterile solution.
Unexpected pH shift in the experimental medium 1. Ammonium ¹⁵N Chloride is mildly acidic. 2. Cellular metabolism: Cells can take up ammonium, leading to changes in the medium's pH.1. Buffer your medium: Ensure your experimental medium has sufficient buffering capacity.2. Monitor pH: Regularly monitor the pH of your culture and adjust if necessary.
Low isotopic labeling efficiency 1. Incorrect concentration of ¹⁵N tracer. 2. Presence of unlabeled ammonium in the medium. 3. Insufficient incubation time for isotopic incorporation. 1. Recalculate and verify the required concentration for your experiment.2. Use a defined medium with Ammonium ¹⁵N Chloride as the sole nitrogen source.3. Optimize incubation time to allow for sufficient cellular uptake and incorporation.

Stability Data

Storage Condition Temperature Light Condition Expected Stability (Illustrative) Primary Degradation Concerns
Long-term-80°CDarkHigh (up to 6 months)[3]Minimal degradation
Long-term-20°CDarkGood (up to 1 month)[3]Minimal degradation
Short-term2-8°CDarkModerate (days)Potential for microbial growth in non-sterile solutions
Room Temperature~25°CDarkLow (hours to days)Increased risk of microbial growth and potential for slow hydrolysis
Room Temperature~25°CLightVery LowPhotodegradation is possible over extended periods

Experimental Protocols

Protocol 1: Preparation of a Sterile Stock Solution of Ammonium ¹⁵N Chloride

Objective: To prepare a sterile, accurate stock solution of Ammonium ¹⁵N Chloride for use in biological experiments.

Materials:

  • Ammonium ¹⁵N Chloride solid

  • Sterile, high-purity water or appropriate buffer

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Sterile volumetric flask

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of Ammonium ¹⁵N Chloride solid using a calibrated analytical balance.

  • Transfer the solid to a sterile volumetric flask.

  • Add a portion of the sterile solvent to the flask and dissolve the solid completely by gentle swirling.

  • Bring the solution to the final volume with the sterile solvent.

  • Cap the flask and invert several times to ensure homogeneity.

  • Withdraw the solution using a sterile syringe and pass it through a sterile 0.22 µm syringe filter into a sterile container.

  • Aliquot the sterile solution into smaller, single-use sterile tubes.

  • Label the tubes with the compound name, concentration, date of preparation, and storage conditions.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of Ammonium ¹⁵N Chloride Solution Stability

Objective: To evaluate the stability of a prepared Ammonium ¹⁵N Chloride solution under specific storage conditions.

Materials:

  • Prepared stock solution of Ammonium ¹⁵N Chloride

  • HPLC system with a suitable detector (e.g., conductivity or UV-Vis after derivatization)

  • Mass spectrometer (for isotopic integrity)

  • pH meter

  • Incubators/storage chambers at desired temperatures

  • Light-blocking and transparent containers

Procedure:

  • Initial Analysis (Time 0):

    • Measure the pH of the freshly prepared solution.

    • Analyze the concentration and purity of the solution using a validated HPLC method.

    • Verify the isotopic enrichment of ¹⁵N using mass spectrometry.

  • Sample Storage:

    • Aliquot the solution into multiple vials for each storage condition to be tested (e.g., -20°C dark, 4°C dark, 25°C dark, 25°C light).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1 week, 1 month, 3 months), retrieve a set of vials from each storage condition.

    • Allow the samples to equilibrate to room temperature.

    • Re-measure the pH.

    • Analyze the concentration and purity by HPLC.

    • Re-verify the isotopic enrichment by mass spectrometry.

  • Data Analysis:

    • Compare the results from each time point to the initial (Time 0) analysis.

    • Calculate the percentage degradation or loss of purity over time for each condition.

    • Assess any changes in pH or isotopic enrichment.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_exp Experiment weigh Weigh Solid Ammonium 15N Chloride dissolve Dissolve in Sterile Solvent weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Sterile Tubes filter->aliquot storage Store at -20°C or -80°C aliquot->storage thaw Thaw Aliquot storage->thaw use Use in Experiment (e.g., Cell Culture) thaw->use

Caption: Workflow for preparing and storing Ammonium ¹⁵N Chloride solutions.

degradation_pathway cluster_factors Instability Factors cluster_products Potential Degradation NH4Cl Ammonium 15N Chloride (¹⁵NH₄⁺Cl⁻) temp High Temperature light Light Exposure ph High pH (>7) microbes Microbial Contamination hydrolysis Hydrolysis (¹⁵NH₃ + H₃O⁺ + Cl⁻) temp->hydrolysis photodegradation Photodegradation (unspecified products) light->photodegradation ph->hydrolysis metabolism Metabolic Conversion (by microbes) microbes->metabolism

Caption: Factors influencing the stability of Ammonium ¹⁵N Chloride solutions.

References

Technical Support Center: Overcoming Toxicity of High Ammonium 15N Chloride Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the use of high concentrations of Ammonium 15N chloride (¹⁵NH₄Cl) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of ammonium toxicity in cell culture?

A1: Ammonium toxicity can manifest in several ways, including:

  • Reduced cell viability and growth inhibition: A noticeable decrease in the rate of cell proliferation or an increase in cell death.[1][2]

  • Morphological changes: Cells may appear stressed, rounded, or detached from the culture surface.

  • Induction of apoptosis: Programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.[3][4]

  • Increased oxidative stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to cellular damage.[3][5]

Q2: At what concentration does ¹⁵NH₄Cl become toxic to cells?

A2: The toxic concentration of ammonium chloride varies significantly depending on the cell line. Some cell lines show little to no growth inhibition at 2 mM, while others experience a 50-60% reduction in cell yield, and sensitive lines can have over 75% growth inhibition at the same concentration.[1][6] It is crucial to determine the specific tolerance of your cell line.

Q3: What are the primary cellular mechanisms of ammonium toxicity?

A3: High concentrations of ammonium can disrupt cellular homeostasis through several mechanisms:

  • Alteration of intracellular pH: The influx of ammonia (NH₃) can lead to intracellular alkalization, affecting enzymatic activity.[7]

  • Mitochondrial dysfunction: Ammonia can impair the mitochondrial respiratory chain, leading to decreased ATP production and increased ROS generation.[5]

  • Induction of apoptosis: Ammonia can trigger both intrinsic (mitochondrial) and extrinsic apoptotic pathways, involving the activation of caspases and regulation by proteins like p53, BAX, and BCL-2.[3][8][9]

  • Oxidative stress: Increased ROS levels can damage cellular components, including lipids, proteins, and DNA.[3][10]

Troubleshooting Guides

Issue 1: Decreased Cell Viability and Growth Inhibition After Adding ¹⁵NH₄Cl

Possible Cause: The concentration of ¹⁵NH₄Cl is above the tolerance level for the specific cell line.

Solutions:

  • Determine the Optimal Concentration:

    • Perform a dose-response experiment to identify the highest non-toxic concentration of ¹⁵NH₄Cl for your cell line.

    • Culture cells in a range of ¹⁵NH₄Cl concentrations (e.g., 0.5 mM to 10 mM) and assess cell viability and proliferation after a set period (e.g., 24, 48, and 72 hours).

  • Gradual Adaptation of Cells:

    • Adapt cells to higher concentrations of ¹⁵NH₄Cl gradually to allow for metabolic adjustment.[2] This can improve tolerance.

  • Optimize Culture Medium:

    • Consider using a glutamine-free medium and substituting glutamine with glutamate or other non-ammoniagenic amino acids to reduce the overall ammonia load.[1]

Issue 2: Evidence of Apoptosis or High Levels of Oxidative Stress

Possible Cause: The high concentration of ¹⁵NH₄Cl is inducing programmed cell death and cellular damage through the generation of reactive oxygen species.

Solutions:

  • Co-treatment with Antioxidants:

    • Supplement the culture medium with antioxidants such as N-acetylcysteine (NAC) to mitigate the effects of ROS.

  • Inhibition of Apoptotic Pathways:

    • While not a routine solution for labeling experiments, understanding the pathway can help in interpreting results. For instance, the use of specific caspase inhibitors could confirm the mechanism of cell death.

  • Removal of Ammonia from the Culture Medium:

    • For continuous culture systems, consider implementing an ammonia removal strategy to maintain a non-toxic level of total ammonia.

Quantitative Data

Table 1: Toxicity of Ammonium Chloride in Different Cell Lines

Cell LineNH₄Cl Concentration (mM)Growth Inhibition (%)Reference
293, HDF, Vero, PQXB1/22< 14[1][6]
McCoy, MDCK250 - 60[1][6]
HeLa, BHK2> 75[1][6]
Hybridoma (4C10B6)12Complete cessation (batch)[2]
Hybridoma (4C10B6)21Tolerated with 80% viability (continuous)[2]
Hybridoma (TO-405)9No growth[2]

Table 2: Efficiency of Ammonia Removal Strategies

MethodKey ParametersRemoval Efficiency (%)Reference
Alkalization-StrippingpH 12, 15 min stripping> 82[11][12]
Zeolite Adsorption20 g/L zeolite, 4 daysLess efficient than stripping[11]
Ion Concentration Polarization15 mL/min, 1.5 Aup to 83[13]

Experimental Protocols

Protocol 1: Gradual Adaptation of Cells to High ¹⁵NH₄Cl Concentration

This protocol is designed to gradually adapt cells to a higher concentration of ¹⁵NH₄Cl, potentially increasing their tolerance.

Methodology:

  • Initial Culture: Start by culturing the cells in their standard medium containing a low, non-toxic concentration of ¹⁵NH₄Cl (e.g., 0.5 mM).

  • Stepwise Increase: At each passage, increase the concentration of ¹⁵NH₄Cl in the culture medium by a small increment (e.g., 0.5 mM).

  • Monitor Cell Health: Closely monitor cell viability, growth rate, and morphology at each step.

  • Stabilize Culture: If signs of toxicity appear, maintain the cells at the previous, well-tolerated concentration for an additional passage before attempting to increase the concentration again.

  • Reach Target Concentration: Continue this stepwise increase until the desired final concentration of ¹⁵NH₄Cl is reached and the cells are proliferating stably.

Protocol 2: Ammonia Removal from Cell Culture Medium using Alkalization-Stripping

This protocol is suitable for processing spent media to be recycled in cell culture, reducing ammonia levels.[11][12]

Methodology:

  • Harvest Spent Media: Collect the cell culture supernatant by centrifugation to remove cells and debris.

  • pH Adjustment: Adjust the pH of the spent medium to 12 using a sterile solution of 0.1 N NaOH. This converts ammonium ions (NH₄⁺) to volatile ammonia gas (NH₃).

  • Ammonia Stripping: Subject the alkalized medium to high-speed vortexing (e.g., 1400 rpm) at room temperature for 15 minutes. This facilitates the release of ammonia gas from the liquid.

  • Neutralization: Readjust the pH of the treated medium back to the physiological range (e.g., 7.2-7.4) using a sterile solution of 0.1 N HCl.

  • Sterile Filtration: Filter the treated medium through a 0.22 µm filter to ensure sterility before reusing it to supplement fresh culture medium.

Visualizations

Ammonia_Toxicity_Pathway NH4Cl High Extracellular ¹⁵NH₄Cl NH3_influx NH₃ Influx NH4Cl->NH3_influx Intracellular_Alkalization Intracellular Alkalization NH3_influx->Intracellular_Alkalization Mitochondria Mitochondrial Dysfunction NH3_influx->Mitochondria Enzyme_Activity Altered Enzyme Activity Intracellular_Alkalization->Enzyme_Activity ROS Increased ROS Production Mitochondria->ROS Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress p53 p53 Activation Oxidative_Stress->p53 Cell_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cell_Damage Bax_Bcl2 Increased Bax/Bcl-2 Ratio p53->Bax_Bcl2 Bax_Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Troubleshooting_Workflow Start High ¹⁵NH₄Cl Concentration Observation Observe Decreased Cell Viability/Growth Start->Observation Question1 Is the concentration optimized for this cell line? Observation->Question1 Solution1 Perform Dose-Response Experiment Question1->Solution1 No Question2 Are there signs of apoptosis or oxidative stress? Question1->Question2 Yes End Improved Cell Health Solution1->End Solution2 Gradually Adapt Cells to Higher Concentration Solution2->End Solution3 Optimize Culture Medium (e.g., Glutamine Substitution) Solution3->End Question2->Solution2 No Question2->Solution3 No Solution4 Co-treat with Antioxidants (e.g., NAC) Question2->Solution4 Yes Solution4->End Solution5 Implement Ammonia Removal Strategy Solution5->End

References

Technical Support Center: Strategies to Reduce the Cost of 15N Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing the costs associated with 15N labeling experiments for protein analysis, particularly in the context of Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of high costs in 15N labeling experiments?

A1: The primary cost drivers are the isotopically enriched media components, particularly the 15N nitrogen source (e.g., 15NH4Cl) and, in the case of eukaryotic expression systems, 15N-labeled amino acids. Low protein expression yields also significantly increase the cost per milligram of labeled protein, as more expensive media is consumed for a smaller amount of the final product.

Q2: Is it more cost-effective to use minimal media or rich media for 15N labeling?

A2: For bacterial expression, minimal media (like M9) are generally the most cost-effective for uniform labeling as they utilize a single, relatively inexpensive 15N source (15NH4Cl).[1][2] While rich media can lead to higher cell densities and protein yields, commercially available 15N-labeled rich media are significantly more expensive. However, supplementing minimal media with a small amount of unlabeled rich media can sometimes improve yields without substantially diluting the isotopic label.

Q3: When should I consider using 15N-labeled amino acids versus a single 15N source?

A3: 15N-labeled amino acids are primarily used for selective labeling experiments, where only specific amino acid types are labeled to simplify complex NMR spectra.[3] They are also necessary for uniform labeling in most eukaryotic expression systems (like insect and mammalian cells) that cannot efficiently utilize a single inorganic nitrogen source.[4] Due to their high cost, they are generally not used for routine uniform labeling in bacterial systems.

Q4: What is "metabolic scrambling," and how can it affect my experiment's cost?

A4: Metabolic scrambling is the conversion of one type of labeled amino acid into another by the host cell's metabolic pathways. This can lead to unintended labeling patterns, complicating data analysis and potentially wasting expensive labeled precursors. Careful selection of expression hosts and media composition can help minimize scrambling.

Q5: Can I reuse leftover 15N-labeled media?

A5: While technically possible, reusing labeled media is generally not recommended due to the depletion of essential nutrients, accumulation of metabolic byproducts that can inhibit growth, and the risk of contamination. Optimizing your culture volume and cell density to match your expected yield is a more effective cost-saving strategy.

Troubleshooting Guides

This section provides solutions to common problems encountered during 15N labeling experiments that can lead to increased costs.

Issue 1: Low Protein Yield in Labeled Minimal Media
  • Symptom: After switching from rich media (like LB) to 15N-labeled minimal media (like M9), the protein expression level drops significantly.

  • Possible Causes & Solutions:

    • Suboptimal Media Composition: Minimal media may lack essential nutrients or cofactors found in rich media.

      • Solution: Supplement the minimal medium with a small amount (0.1%) of unlabeled LB broth or use a more enriched minimal medium formulation.[5]

    • Toxicity of Overexpression: The expressed protein may be toxic to the cells, and the slower growth in minimal media exacerbates this issue.

      • Solution: Use a lower induction temperature (e.g., 18-25°C) and a lower concentration of the inducing agent (e.g., IPTG). Consider using an expression strain engineered to handle toxic proteins.

    • Codon Bias: The gene of interest may contain codons that are rare in the expression host.

      • Solution: Use an expression host strain that co-expresses tRNAs for rare codons (e.g., Rosetta™ strains).

Issue 2: Incomplete 15N Incorporation
  • Symptom: Mass spectrometry analysis reveals a lower-than-expected mass for the labeled protein, indicating incomplete incorporation of 15N.

  • Possible Causes & Solutions:

    • Contamination with 14N: The starter culture grown in unlabeled media can carry over a significant amount of 14N.

      • Solution: Minimize the volume of the starter culture used to inoculate the main labeled culture (e.g., 1:1000 dilution). Alternatively, grow the starter culture in 15N-labeled media as well.

    • Insufficient Labeled Source: The amount of 15N source in the media may be depleted before protein expression is complete.

      • Solution: Ensure an adequate concentration of the 15N source in the media. For high-density cultures, a higher concentration may be necessary.

    • Leaky Expression: Protein expression begins before the cells have fully transitioned to using the 15N source.

      • Solution: Use a tightly regulated promoter system to prevent expression during the initial growth phase in unlabeled media.

Issue 3: High Cost of Labeling in Eukaryotic Systems
  • Symptom: The cost of commercially available 15N-labeled media or amino acid mixtures for insect or mammalian cells is prohibitive.

  • Possible Causes & Solutions:

    • Inefficient Media Utilization: Using expensive labeled media for the entire cell growth phase is costly.

      • Solution: Grow cells to a high density in unlabeled media, then switch to labeled media just before inducing protein expression.[6]

    • Expensive Labeled Precursors: Commercially prepared labeled amino acid mixtures are expensive.

      • Solution: Prepare your own labeled media supplements. For insect cells, this can be done by producing 15N-labeled yeast extract.[7][8] For mammalian cells, using labeled algal extracts can be a more affordable option.[9]

Quantitative Data on Cost-Reduction Strategies

The following tables summarize quantitative data on the effectiveness of various cost-reduction strategies.

Table 1: Comparison of 15N Labeling Costs in Different Expression Systems

Expression SystemCommon 15N SourceRelative Cost per mg of Protein (estimated)Key Cost-Saving Strategy
E. coli15NH4ClLowHigh-density fermentation; late-stage media switch.[5][10]
Insect Cells15N-labeled yeast extract/algal extractMediumUsing homemade labeled yeast/algal extracts.[7][9]
Mammalian Cells15N-labeled amino acidsHighUsing labeled yeastolates; selective amino acid labeling.[11][12]

Table 2: Impact of High-Density Fermentation on 15N-Labeled Protein Yield in E. coli

Growth ProtocolInduction OD600Final OD60015NH4Cl required per unit cell mass13C6-glucose required per unit cell mass
Standard Low-Density~0.8-1.0~2-31x1x
High-Density~6.0~10-12Reduced by ~50%Reduced by ~65%
Data adapted from a study on a modified M9 medium protocol.[5]

Experimental Protocols

Protocol 1: Cost-Effective Uniform 15N Labeling in E. coli using High-Density Growth

This protocol focuses on maximizing cell density before inducing protein expression to improve the yield of labeled protein per liter of culture.[5]

Materials:

  • E. coli expression strain transformed with the plasmid of interest.

  • LB medium.

  • Modified M9 medium (M9++) with 0.1% LB.

  • 15NH4Cl.

  • Glucose.

  • Appropriate antibiotics.

  • IPTG (or other appropriate inducer).

Procedure:

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • Pre-culture: The next day, inoculate 100 mL of M9++ medium (containing unlabeled NH4Cl) with 1 mL of the overnight starter culture. Grow at 37°C until the OD600 reaches 2-3.

  • Main Culture: Inoculate 1 L of M9++ medium containing 15NH4Cl as the sole nitrogen source with the entire 100 mL pre-culture.

  • Growth to High Density: Grow the main culture at 30°C with vigorous shaking until the OD600 reaches ~6.0.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours.

  • Harvest: Harvest the cells by centrifugation.

Protocol 2: Preparation of 15N-Labeled Yeast Extract for Insect Cell Media

This protocol provides a cost-effective alternative to commercial 15N-labeled insect cell media.[8]

Materials:

  • Pichia pastoris yeast strain.

  • Yeast minimal medium (YNB).

  • 15NH4Cl.

  • Glucose.

  • Zymolyase.

  • Papain.

Procedure:

  • Yeast Fermentation: Grow Pichia pastoris in a fermenter using a minimal medium with 15NH4Cl as the sole nitrogen source. Grow to a high cell density.

  • Cell Lysis: Harvest the yeast cells and resuspend them in a lysis buffer. Treat with zymolyase to digest the cell wall.

  • Autolysis and Proteolysis: Induce autolysis by incubating the cell suspension at an elevated temperature (e.g., 50°C). Add papain to further digest cellular proteins into smaller peptides and free amino acids.

  • Extraction: Centrifuge the lysate to remove cell debris. The supernatant is the 15N-labeled yeast extract.

  • Lyophilization: Lyophilize the yeast extract to obtain a stable powder that can be stored and used to supplement insect cell media.

Visualizations

cost_effective_e_coli_labeling unlabeled_starter Starter Culture (Rich Media, e.g., LB) unlabeled_main Main Culture Growth (Unlabeled Minimal Media) unlabeled_starter->unlabeled_main Inoculation media_switch Cell Harvest & Resuspend in 15N Minimal Media unlabeled_main->media_switch High Cell Density Achieved (OD600 > 5.0) induction Induce Protein Expression (e.g., IPTG) media_switch->induction expression Protein Expression (Lower Temperature) induction->expression harvest Harvest Labeled Cells expression->harvest

Caption: Workflow for cost-effective 15N labeling in E. coli by separating the growth and expression phases.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Protein Yield in Labeled Media cause1 Media Deficiency start->cause1 cause2 Protein Toxicity start->cause2 cause3 Codon Bias start->cause3 solution1 Supplement Media (e.g., 0.1% LB) cause1->solution1 solution2 Optimize Expression: - Lower Temperature - Lower Inducer Conc. cause2->solution2 solution3 Use Specialized Expression Strain (e.g., Rosetta) cause3->solution3

Caption: Troubleshooting logic for addressing low protein yield in 15N labeling experiments.

References

Validation & Comparative

Determining 15N Labeling Efficiency by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for determining the efficiency of 15N labeling in molecules, a critical parameter in metabolic studies, proteomics, and drug development. We will explore the principles, experimental protocols, and comparative performance of various techniques, supported by quantitative data and detailed workflows.

Introduction to 15N Labeling and its Importance
Mass Spectrometry-Based Methods for Determining 15N Labeling Efficiency

The fundamental principle behind using mass spectrometry to determine 15N labeling efficiency lies in the mass difference between the naturally abundant 14N isotope and the stable 15N isotope. The incorporation of each 15N atom into a molecule increases its mass by approximately 1.003 Da. By analyzing the mass spectrum of a labeled molecule or its fragments, one can determine the extent of 15N incorporation by observing the shift in the mass-to-charge ratio (m/z) and the relative abundances of the isotopologues.

Several mass spectrometry techniques can be employed for this purpose, each with its own advantages and limitations. The most common methods include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS).

Experimental Workflow for 15N Labeling Efficiency Determination

The general workflow for determining 15N labeling efficiency using mass spectrometry involves several key steps, from sample preparation to data analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis start Biological Sample (e.g., cells, tissue) extraction Extraction of Target Molecules (e.g., proteins, metabolites) start->extraction hydrolysis Hydrolysis/Digestion (e.g., protein to peptides/amino acids) extraction->hydrolysis derivatization Derivatization (Optional, for GC-MS) hydrolysis->derivatization ms_intro Sample Introduction (GC or LC) derivatization->ms_intro ionization Ionization (e.g., EI, ESI, MALDI) ms_intro->ionization mass_analyzer Mass Analysis (e.g., Quadrupole, TOF) ionization->mass_analyzer detection Detection mass_analyzer->detection spectrum Acquisition of Mass Spectrum detection->spectrum peak_integration Peak Integration & m/z Determination spectrum->peak_integration calculation Calculation of Labeling Efficiency peak_integration->calculation result Final % Labeling Efficiency calculation->result

Caption: A generalized workflow for determining 15N labeling efficiency.

Comparison of Mass Spectrometry Techniques

The choice of mass spectrometry technique often depends on the nature of the analyte, the required sensitivity, and the available instrumentation.

Technique Principle Typical Analytes Advantages Limitations
GC-MS Volatile and thermally stable compounds are separated by GC and then ionized (commonly by electron ionization) and analyzed by MS.Amino acids, small organic acids, fatty acids (often after derivatization)High chromatographic resolution, robust and reproducible, established libraries for identification.Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes.
LC-MS Compounds are separated by LC and then ionized (commonly by electrospray ionization) and analyzed by MS.Peptides, proteins, nucleotides, non-volatile metabolites.Applicable to a wide range of non-volatile and thermally labile molecules, high sensitivity.Potential for ion suppression effects, more complex instrumentation and method development.
MALDI-TOF MS The analyte is co-crystallized with a matrix and ionized by a laser beam. The time of flight of the ions is measured to determine their m/z.Intact proteins, large peptides, oligonucleotides.High mass range, rapid analysis, tolerant to some buffers and salts.Lower resolution compared to other techniques, potential for matrix interference.

Alternative Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

While mass spectrometry is a dominant technique, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for determining 15N labeling efficiency.

Technique Principle Typical Analytes Advantages Limitations
NMR Spectroscopy The magnetic properties of atomic nuclei are used to determine the chemical and structural environment of atoms. 15N has a nuclear spin of 1/2, making it NMR-active.Intact proteins, nucleic acids, metabolites.Non-destructive, provides site-specific labeling information, can analyze complex mixtures without separation.Lower sensitivity compared to MS, requires higher sample concentrations, longer acquisition times.

Detailed Experimental Protocols

Protocol 1: 15N Labeling Efficiency of Proteins by LC-MS
  • Protein Extraction and Digestion:

    • Lyse cells grown in 15N-labeled media and extract total protein.

    • Quantify the protein concentration (e.g., using a BCA assay).

    • Perform in-solution or in-gel digestion of the protein extract using a protease (e.g., trypsin) to generate peptides.

  • LC-MS Analysis:

    • Inject the peptide digest onto a reverse-phase liquid chromatography column coupled to an electrospray ionization mass spectrometer (ESI-MS).

    • Separate the peptides using a gradient of increasing organic solvent.

    • Acquire full scan mass spectra over a defined m/z range (e.g., 300-2000 m/z).

  • Data Analysis:

    • Identify several abundant peptide ions in the mass spectrum.

    • For each selected peptide, examine the isotopic cluster for the unlabeled (all 14N) and fully labeled (all 15N) forms.

    • Calculate the labeling efficiency using the following formula for each peptide:

      • % Labeling Efficiency = (Intensity of Labeled Peptide) / (Intensity of Unlabeled Peptide + Intensity of Labeled Peptide) * 100

    • Average the labeling efficiency across multiple peptides to obtain a global estimate for the protein.

Protocol 2: 15N Labeling Efficiency of Amino Acids by GC-MS
  • Protein Hydrolysis and Derivatization:

    • Hydrolyze the protein sample in 6 M HCl at 110°C for 24 hours to break it down into its constituent amino acids.

    • Dry the amino acid hydrolysate under vacuum.

    • Derivatize the amino acids to make them volatile (e.g., by esterification followed by acylation).

  • GC-MS Analysis:

    • Inject the derivatized amino acid sample into the GC-MS system.

    • Separate the amino acid derivatives on a suitable GC column.

    • Acquire mass spectra using electron ionization (EI).

  • Data Analysis:

    • Identify the peaks corresponding to each amino acid derivative based on their retention time and mass spectrum.

    • For each amino acid, determine the relative intensities of the molecular ion (or a characteristic fragment ion) containing all 14N and the corresponding ion containing 15N.

    • Calculate the 15N enrichment for each amino acid.

Logical Comparison of Methods

The selection of the most appropriate method for determining 15N labeling efficiency is guided by the specific research question and the nature of the sample.

Method Selection Logic start Start: Determine 15N Labeling Efficiency analyte_type What is the analyte of interest? start->analyte_type protein Intact Protein / Large Peptides analyte_type->protein Protein/Peptide metabolites Small Molecules / Metabolites analyte_type->metabolites Metabolite sample_complexity Is site-specific information needed? sensitivity_req Is high sensitivity critical? sample_complexity->sensitivity_req No nmr Consider NMR sample_complexity->nmr Yes lc_ms Use LC-MS sensitivity_req->lc_ms Yes gc_ms Use GC-MS sensitivity_req->gc_ms Yes protein->lc_ms maldi_tof Use MALDI-TOF MS protein->maldi_tof volatile Volatile / Derivatizable metabolites->volatile Yes non_volatile Non-Volatile / Thermally Labile metabolites->non_volatile No volatile->gc_ms non_volatile->lc_ms lc_ms->sample_complexity gc_ms->sample_complexity maldi_tof->sample_complexity

Caption: A decision-making flowchart for selecting the appropriate analytical method.

Conclusion

The determination of 15N labeling efficiency is a critical step in a wide range of biological and biomedical research. Mass spectrometry offers a suite of powerful tools, including GC-MS, LC-MS, and MALDI-TOF MS, each with its own strengths, for accurately quantifying 15N incorporation. The choice of method should be carefully considered based on the specific analyte, the required sensitivity, and the desired level of detail. For applications requiring non-destructive analysis and site-specific information, NMR spectroscopy presents a valuable alternative. By following detailed experimental protocols and understanding the comparative advantages of each technique, researchers can ensure the high quality and reliability of their stable isotope labeling studies.

A Head-to-Head Comparison of Ammonium Chloride-15N and 13C-Glucose for Metabolic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular metabolism, understanding the dynamic flow of nutrients is paramount to unraveling disease mechanisms and developing novel therapeutics. Stable isotope labeling, a cornerstone of metabolic research, allows for the precise tracing of atoms through complex biochemical networks. Among the most widely used tracers are Ammonium Chloride-15N (¹⁵NH₄Cl) and 13C-Glucose (¹³C-Glucose), each offering a unique window into cellular function. This guide provides an objective comparison of these two powerful tools, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tracer for their scientific inquiries.

Principles of Metabolic Labeling: Tracing Nitrogen and Carbon Fates

Stable isotope labeling involves introducing a non-radioactive, "heavy" isotope-labeled nutrient into a biological system.[1] As cells metabolize this substrate, the heavy isotope is incorporated into a variety of downstream biomolecules.[1] Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then detect and quantify the extent of this incorporation, providing a detailed map of metabolic activity.[1]

This compound serves as a primary tracer for nitrogen metabolism. The ¹⁵N isotope from ammonium chloride is assimilated by cells and incorporated into the building blocks of life that contain nitrogen, most notably amino acids and nucleotides.[2] This allows for the detailed study of amino acid biosynthesis, nucleotide synthesis, and other nitrogen-dependent pathways.

13C-Glucose , on the other hand, is the workhorse for tracing central carbon metabolism. The ¹³C-labeled glucose enters glycolysis and its carbon backbone is distributed throughout a vast network of interconnected pathways, including the tricarboxylic acid (TCA) cycle, the pentose phosphate pathway, and fatty acid synthesis.[3][4] This provides invaluable insights into cellular energy production, biosynthesis of macromolecules, and responses to metabolic stress.[3][4]

Quantitative Performance Comparison

The choice between ¹⁵NH₄Cl and ¹³C-Glucose fundamentally depends on the biological question being addressed. The following table summarizes key quantitative and qualitative performance metrics to guide this decision. It is important to note that direct head-to-head comparisons of labeling efficiency are context-dependent; however, we can infer performance from studies employing both types of tracers, including those that use them in tandem.[2][5][6]

FeatureThis compound13C-GlucoseSupporting Evidence
Primary Metabolic Target Nitrogen MetabolismCarbon Metabolism[1][2]
Key Labeled Biomolecules Amino Acids, Nucleotides, PolyaminesAmino Acids (carbon backbone), Glycolytic Intermediates, TCA Cycle Intermediates, Lipids, Ribose[2][3][4]
Typical Labeling Efficiency High (>95% in amino acids)High (>95% in glycolytic intermediates)[5][6]
Scope of Pathway Coverage Focused on nitrogen assimilation and transfer reactions.Broad coverage of central carbon metabolism.[2][3][4]
Common Applications - Amino acid synthesis and catabolism- Nucleotide biosynthesis- Urea cycle analysis- Protein turnover studies- Glycolysis and gluconeogenesis flux- TCA cycle activity- Pentose phosphate pathway flux- Fatty acid synthesis and oxidation[2][3][4]
Potential for Isotope Scrambling Can occur, for example, through transamination reactions.Can occur at various metabolic branch points.[7]
Complementary Use Can be used in conjunction with ¹³C-tracers for simultaneous carbon and nitrogen flux analysis.Can be used with ¹⁵N-tracers to provide a more complete picture of metabolic rewiring.[2][5][6]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for successful metabolic labeling studies. Below are representative protocols for labeling mammalian cells in culture with either ¹⁵NH₄Cl or ¹³C-Glucose.

Protocol 1: Metabolic Labeling with this compound

This protocol is adapted for tracing nitrogen metabolism in adherent mammalian cells.

  • Cell Culture: Plate cells in standard growth medium and grow to the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare a custom growth medium that is identical to the standard medium but lacks the standard nitrogen source (e.g., glutamine and other amino acids). Supplement this medium with ¹⁵NH₄Cl as the primary nitrogen source. The final concentration of ¹⁵NH₄Cl may need to be optimized for your specific cell line but is often in the range of 1-2 mM. Ensure all other essential nutrients are present.

  • Media Switch: Aspirate the standard growth medium from the cell culture plates. Wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed ¹⁵N-labeling medium to the cells.

  • Incubation: Incubate the cells in the labeling medium for a predetermined period. The optimal labeling time will vary depending on the cell type and the specific metabolic pathway of interest. A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is recommended to determine the kinetics of ¹⁵N incorporation.

  • Metabolite Extraction:

    • Rapidly aspirate the labeling medium.

    • Wash the cells once with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the plate and scrape the cells.

    • Collect the cell lysate and centrifuge at high speed to pellet cellular debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried metabolites can then be derivatized if necessary and analyzed by mass spectrometry to determine the extent of ¹⁵N incorporation into specific metabolites.

Protocol 2: Metabolic Labeling with 13C-Glucose

This protocol is a standard method for tracing central carbon metabolism in cultured mammalian cells.

  • Cell Culture: Grow cells in their standard glucose-containing medium to the desired confluency.

  • Preparation of Labeling Medium: Prepare a custom growth medium that is identical to the standard medium but with the standard unlabeled glucose replaced by [U-¹³C₆]-Glucose. The concentration should be the same as the standard glucose concentration (e.g., 25 mM).

  • Media Switch: Remove the standard growth medium, wash the cells once with pre-warmed PBS, and add the pre-warmed ¹³C-labeling medium.

  • Incubation: Incubate the cells for a specific duration to allow for the incorporation of ¹³C into downstream metabolites. Similar to ¹⁵N labeling, a time-course experiment is advisable to capture the dynamics of carbon flux.

  • Metabolite Extraction: Follow the same procedure as described in Protocol 1 for quenching metabolism and extracting metabolites.

  • Sample Analysis: Analyze the metabolite extracts by mass spectrometry to determine the mass isotopomer distributions of key metabolites in central carbon metabolism.

Visualizing Metabolic Pathways and Workflows

To better illustrate the concepts described, the following diagrams were generated using Graphviz (DOT language).

Metabolic_Pathways cluster_carbon 13C-Glucose Metabolism cluster_nitrogen 15N-Ammonium Chloride Metabolism Glucose_13C 13C-Glucose G6P_13C G6P Glucose_13C->G6P_13C Glycolysis F6P_13C F6P G6P_13C->F6P_13C Ribose5P_13C Ribose-5-Phosphate G6P_13C->Ribose5P_13C PPP Pyruvate_13C Pyruvate F6P_13C->Pyruvate_13C AcetylCoA_13C Acetyl-CoA Pyruvate_13C->AcetylCoA_13C Citrate_13C Citrate AcetylCoA_13C->Citrate_13C TCA Cycle FattyAcids_13C Fatty Acids AcetylCoA_13C->FattyAcids_13C aKG_13C α-Ketoglutarate Citrate_13C->aKG_13C Glutamate_15N Glutamate aKG_13C->Glutamate_15N Carbon backbone NH4Cl_15N 15N-Ammonium Chloride NH4Cl_15N->Glutamate_15N Nitrogen Assimilation Glutamine_15N Glutamine Glutamate_15N->Glutamine_15N Aspartate_15N Aspartate Glutamate_15N->Aspartate_15N Transamination Alanine_15N Alanine Glutamate_15N->Alanine_15N Transamination Nucleotides_15N Nucleotides Glutamine_15N->Nucleotides_15N Aspartate_15N->Nucleotides_15N

A simplified overview of central carbon and nitrogen metabolism showing the entry points for ¹³C-Glucose and ¹⁵N-Ammonium Chloride tracers.

Experimental_Workflow cluster_workflow Typical Stable Isotope Labeling Workflow A 1. Cell Culture (Standard Medium) B 2. Media Switch (Isotope-labeled Medium) A->B C 3. Time-Course Incubation B->C D 4. Quench Metabolism & Metabolite Extraction C->D E 5. Sample Analysis (LC-MS/MS or NMR) D->E F 6. Data Analysis (Isotopomer Distribution & Flux Calculation) E->F

A generalized experimental workflow for a stable isotope labeling metabolic study.

Logical_Comparison cluster_question Primary Research Question cluster_tracer Recommended Tracer(s) Q1 Investigating Carbon Source Utilization & Energy Metabolism T1 13C-Glucose Q1->T1 Q2 Investigating Nitrogen Source Utilization & Biosynthesis of N-compounds T2 15N-Ammonium Chloride Q2->T2 Q3 Comprehensive Metabolic Phenotyping T3 Dual Labeling: 13C-Glucose & 15N-Ammonium Chloride Q3->T3

A logical diagram illustrating the selection of a metabolic tracer based on the research question.

Conclusion: Complementary Tools for a Complete Metabolic Picture

This compound and 13C-Glucose are not competing but rather complementary tools in the arsenal of the metabolic researcher. The choice between them is dictated by the specific metabolic pathways under investigation. ¹³C-Glucose provides a global view of central carbon metabolism, essential for understanding cellular bioenergetics and the synthesis of the carbon backbones of macromolecules.[3][4] In contrast, ¹⁵NH₄Cl offers a focused lens on the intricate network of nitrogen assimilation and its distribution into essential nitrogenous biomolecules.[2] For a truly comprehensive understanding of metabolic reprogramming in complex biological systems, a multi-faceted approach, potentially involving the simultaneous use of both carbon and nitrogen tracers, will yield the most insightful and impactful results.[2][5][6] A thorough understanding of their respective advantages and limitations, coupled with meticulous experimental design, is paramount for generating high-quality, interpretable data that can drive forward research and development.

References

A Researcher's Guide to Validating 15N Incorporation in Proteins: NMR vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with isotopically labeled proteins, accurate determination of 15N incorporation is a critical quality control step. Incomplete or ambiguous labeling can confound experimental results, leading to misinterpretation of structural, dynamic, or binding data. This guide provides an objective comparison of the two primary analytical techniques for validating 15N incorporation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present a summary of their performance, detailed experimental protocols, and supporting data to aid in the selection of the most appropriate method for your research needs.

At a Glance: NMR and Mass Spectrometry for 15N Validation

While both NMR and Mass Spectrometry are powerful techniques for analyzing 15N labeled proteins, they provide different types of information and are suited for different aspects of validation. NMR, particularly the 2D ¹H-¹⁵N HSQC experiment, offers a qualitative assessment of labeling and protein integrity, while mass spectrometry provides a highly accurate and quantitative measure of 15N incorporation.

FeatureNMR Spectroscopy (¹H-¹⁵N HSQC)Mass Spectrometry (e.g., MALDI-TOF, ESI-Orbitrap)
Primary Information Qualitative assessment of labeling, protein folding, and structural integrity.Quantitative determination of 15N incorporation efficiency (%).
Principle Detects through-bond correlations between ¹H and ¹⁵N nuclei. The presence of a signal for each amide bond indicates successful labeling.Measures the mass-to-charge ratio (m/z) of molecules. The mass shift due to ¹⁵N incorporation is used to calculate enrichment.
Sample Requirements Typically requires higher protein concentrations (µM to mM range) and larger sample volumes (hundreds of µL).Highly sensitive, requiring only small amounts of protein (pmol to fmol range).
Throughput Lower throughput, with experiment times ranging from minutes to hours per sample.High throughput, capable of analyzing many samples in a relatively short time.
Detection of Scrambling Can infer metabolic scrambling from the appearance of unexpected peaks, but direct quantification is difficult.Can directly detect and quantify the extent of metabolic scrambling by analyzing peptide fragments.[1]
Data Analysis Visual inspection of the 2D spectrum for the expected number and distribution of peaks.Analysis of isotopic patterns in the mass spectrum, often aided by specialized software to calculate incorporation percentages.

Quantitative Analysis of 15N Incorporation by Mass Spectrometry

Mass spectrometry is the gold standard for quantifying the percentage of 15N incorporation. The method relies on the precise mass difference between the naturally abundant ¹⁴N isotope and the heavier ¹⁵N isotope. By analyzing the mass spectrum of the intact protein or its proteolytic fragments, the degree of enrichment can be calculated.

Several studies have demonstrated the utility of MS in determining 15N incorporation with high accuracy. For instance, in a study assessing selective amino acid ¹⁵N-labeling in human embryonic kidney 293 cells, MALDI-FTICR-MS was used to quantify incorporation levels. The analysis provided estimates of 52 ± 4% and 30 ± 14% for two different labeling strategies, highlighting the quantitative power of the technique.[1] In other cases, where uniform labeling is the goal, MS can confirm high levels of enrichment, often expected to be in the range of 98–99%.[2]

Protein/Labeling StrategyOrganism/Cell LineMass Spectrometry MethodReported 15N Incorporation (%)
Selectively ¹⁵N-KGS labeled CD16aHEK293 cellsMALDI-FTICR-MS52 ± 4
Selectively ¹⁵N-VIL labeled CD16aHEK293 cellsMALDI-FTICR-MS30 ± 14
Uniformly [¹⁵N,¹³C]-labeled ubiquitinE. coliESI-MSExpected to approach 98–99

Experimental Workflows and Protocols

To ensure reproducible and accurate results, detailed and standardized methodologies are crucial. Below are diagrams and protocols for the key experiments in validating 15N incorporation.

Diagram of the NMR-based Validation Workflow

NMR_Workflow cluster_sample_prep Protein Expression & Purification cluster_nmr NMR Analysis cluster_interpretation Interpretation Expression 15N-Labeling in E. coli Purification Protein Purification Expression->Purification Cell Lysis & Chromatography SamplePrep NMR Sample Preparation Purification->SamplePrep Buffer Exchange & Concentration HSQC 1H-15N HSQC Experiment SamplePrep->HSQC Spectrometer Setup Analysis Spectral Analysis HSQC->Analysis Data Processing Result Qualitative Assessment: - Folded Protein? - Labeling Successful? Analysis->Result

NMR-based workflow for qualitative validation of 15N incorporation.
Diagram of the Mass Spectrometry-based Validation Workflow

MS_Workflow cluster_sample_prep Protein Expression & Digestion cluster_ms Mass Spectrometry Analysis cluster_quantification Quantification Expression 15N-Labeled Protein Digestion Proteolytic Digestion Expression->Digestion e.g., Trypsin SampleSpotting Sample Preparation & Spotting Digestion->SampleSpotting Peptide Cleanup MS_Acquisition MALDI-TOF or ESI-MS Acquisition SampleSpotting->MS_Acquisition Instrument Calibration DataAnalysis Data Analysis MS_Acquisition->DataAnalysis Peak Picking QuantResult Quantitative Assessment: - % 15N Incorporation - Scrambling Analysis DataAnalysis->QuantResult Isotopic Pattern Fitting

Mass spectrometry workflow for quantitative validation of 15N incorporation.

Experimental Protocols

Protocol 1: Qualitative Validation of 15N Incorporation using ¹H-¹⁵N HSQC NMR

This protocol describes the setup of a standard 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment, which provides a "fingerprint" of the labeled protein. Each peak in the spectrum corresponds to a specific backbone or sidechain amide group, and a well-dispersed spectrum is indicative of a properly folded protein with successful ¹⁵N incorporation.

1. Sample Preparation:

  • Prepare the ¹⁵N-labeled protein sample to a final concentration of 0.1-1.0 mM in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5).

  • Add 5-10% D₂O to the sample for the spectrometer's lock system.

  • Transfer the sample to a high-quality NMR tube.

2. Spectrometer Setup:

  • Insert the sample into the NMR magnet.

  • Lock onto the D₂O signal and shim the magnetic field to achieve homogeneity.

  • Tune and match the ¹H and ¹⁵N probes.

  • Calibrate the 90° pulses for both ¹H and ¹⁵N.

3. ¹H-¹⁵N HSQC Experiment Acquisition:

  • Load a standard sensitivity-enhanced ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker instruments).

  • Set the spectral widths for the ¹H (typically ~12-16 ppm, centered around the water resonance) and ¹⁵N (typically ~30-35 ppm, centered around 118 ppm) dimensions.

  • Set the number of complex points in the direct (¹H) and indirect (¹⁵N) dimensions (e.g., 2048 and 256, respectively).

  • Set the number of scans per increment (e.g., 8, 16, or 32, depending on sample concentration).

  • Set the receiver gain.

  • Start the acquisition.

4. Data Processing and Analysis:

  • Apply a squared sine-bell window function to both dimensions.

  • Perform a Fourier transform.

  • Phase correct the spectrum in both dimensions.

  • Perform a baseline correction.

  • Analyze the resulting 2D spectrum. A well-folded protein of ~150 residues should show approximately 150 well-resolved peaks.

Protocol 2: Quantitative Validation of 15N Incorporation using MALDI-TOF Mass Spectrometry

This protocol outlines the steps for determining the percentage of ¹⁵N incorporation using MALDI-TOF MS analysis of tryptic peptides.

1. In-solution Trypsin Digestion:

  • Denature the purified ¹⁵N-labeled protein (e.g., by heating at 95°C for 10 minutes in the presence of a reducing agent like DTT).

  • Alkylate the cysteine residues (e.g., with iodoacetamide) to prevent disulfide bond reformation.

  • Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8) to reduce the denaturant concentration.

  • Add trypsin at a 1:50 to 1:100 (trypsin:protein) mass ratio and incubate at 37°C for 4-16 hours.

  • Stop the digestion by adding an acid (e.g., formic acid or trifluoroacetic acid).

2. Sample Cleanup:

  • Desalt and concentrate the peptide mixture using a C18 ZipTip or equivalent.

3. MALDI Plate Spotting:

  • Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid, HCCA) in a solvent mixture (e.g., 50% acetonitrile, 0.1% TFA).

  • Mix the peptide sample with the matrix solution in a 1:1 ratio.

  • Spot 0.5-1.0 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

4. MALDI-TOF MS Acquisition:

  • Load the target plate into the mass spectrometer.

  • Calibrate the instrument using a standard peptide mixture.

  • Acquire mass spectra for the spotted samples in positive ion reflectron mode.

5. Data Analysis:

  • Identify the isotopic envelopes for several peptides.

  • Use software (e.g., mMass, Bruker DataAnalysis, or custom scripts) to compare the experimentally observed isotopic distribution with the theoretical distributions for varying levels of ¹⁵N incorporation.

  • The best fit between the experimental and theoretical distributions provides the percentage of ¹⁵N incorporation.

Conclusion

The validation of ¹⁵N incorporation is a non-negotiable step in protein research utilizing isotopic labeling. NMR and mass spectrometry are complementary techniques that, when used appropriately, provide a comprehensive picture of the quality of a labeled protein sample. While ¹H-¹⁵N HSQC NMR is an invaluable tool for assessing protein folding and confirming the presence of the ¹⁵N label across the protein backbone, mass spectrometry is the definitive method for accurate quantification of incorporation efficiency. For rigorous quality control, a combination of both approaches is often the most effective strategy, ensuring the reliability and reproducibility of downstream experiments.

References

A Head-to-Head Comparison: Ammonium 15N Chloride vs. 15N-Labeled Amino Acids for Protein Expression

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in structural biology, drug development, and proteomics, isotopic labeling of proteins is a cornerstone technique. The choice between using a single nitrogen source like Ammonium 15N Chloride or a suite of 15N-labeled amino acids can significantly impact experimental outcomes, timelines, and budgets. This guide provides an objective comparison to inform your selection process, complete with experimental data and detailed protocols.

The primary goal of isotopic labeling in this context is to enrich a target protein with the 15N isotope for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). NMR spectroscopy of 15N-labeled proteins provides detailed information on protein structure, dynamics, and interactions at an atomic level.[1] Mass spectrometry, on the other hand, can be used to quantify the efficiency of isotope incorporation and to study protein turnover.

The fundamental difference between the two methods lies in the metabolic route of 15N incorporation. With ammonium chloride, the expression host synthesizes its amino acids de novo using the provided 15N source. In contrast, using labeled amino acids provides the host with pre-synthesized building blocks, bypassing the need for endogenous amino acid synthesis from a single nitrogen source. This distinction dictates the suitability of each method for different expression systems.

At a Glance: Key Differences

FeatureAmmonium 15N Chloride15N-Labeled Amino Acids
Labeling Type Uniform LabelingSelective or Uniform Labeling
Typical Expression System Prokaryotic (e.g., E. coli)Eukaryotic (e.g., Insect, Mammalian cells)
Cost-Effectiveness High (more affordable)Low (significantly more expensive)
Labeling Efficiency Generally high in prokaryotic systems (>95%)High, but can be affected by metabolic scrambling
Experimental Complexity Relatively simple, requires minimal mediaMore complex, requires specialized media formulation
Suitability for Complex Proteins Limited to proteins that can be expressed in prokaryotic systemsEssential for proteins requiring post-translational modifications

Performance and Experimental Data

The choice of labeling strategy is intrinsically linked to the chosen protein expression system. Prokaryotic systems like Escherichia coli are robust and have the metabolic machinery to synthesize all amino acids from a single nitrogen source, making uniform labeling with 15N ammonium chloride the most straightforward and economical approach.[2] Eukaryotic systems, such as insect and mammalian cells, have more complex nutritional requirements and often cannot synthesize all necessary amino acids.[3] Therefore, for proteins that require the complex folding and post-translational modifications provided by these systems, direct supplementation with 15N-labeled amino acids is necessary.[3][4]

Labeling Efficiency:

  • Ammonium 15N Chloride in E. coli : This method routinely achieves high levels of 15N incorporation, often exceeding 95%. The efficiency is primarily dependent on the complete replacement of standard ammonium salts with the 15N-labeled counterpart in a minimal media formulation.

  • 15N-Labeled Amino Acids in Eukaryotic Cells : While providing a direct route for incorporation, the efficiency can be influenced by "metabolic scrambling," where the 15N label from one amino acid is metabolically transferred to another.[5] However, for many amino acids, scrambling is minimal, and high incorporation efficiency can be achieved.[5] For instance, in Human Embryonic Kidney (HEK) 293 cells, amino acids like C, F, H, K, M, N, R, T, W, and Y show minimal scrambling.[5]

Cost Considerations:

The cost difference between the two methods is substantial. 15N ammonium chloride is a relatively inexpensive chemical. In contrast, a complete set of 15N-labeled amino acids is significantly more expensive, often by orders of magnitude. This cost differential is a major factor driving the preference for bacterial expression systems when feasible.

Experimental Protocols

Uniform 15N Labeling of Proteins in E. coli using Ammonium Chloride

This protocol is adapted for the expression of a target protein in E. coli grown in M9 minimal medium.

Materials:

  • E. coli strain transformed with the expression plasmid for the target protein

  • 10x M9 salts (60 g Na2HPO4, 30 g KH2PO4, 5 g NaCl per liter)

  • 1 g 15NH4Cl (99% 15N)

  • 20% (w/v) glucose solution, sterile

  • 1 M MgSO4 solution, sterile

  • 1 M CaCl2 solution, sterile

  • Trace metals solution (100x), sterile

  • Appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

Procedure:

  • Starter Culture: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Pre-culture in Minimal Media: The next day, inoculate 1 L of sterile M9 minimal medium (containing 1 g of 15NH4Cl as the sole nitrogen source, 20 mL of 20% glucose, 1 mL of 1M MgSO4, 100 µL of 1M CaCl2, and 10 mL of 100x trace metals) with the overnight starter culture.

  • Growth: Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to shake for another 12-16 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until purification.

Selective 15N Labeling of Proteins in Mammalian Cells using Labeled Amino Acids

This protocol provides a general framework for labeling a protein expressed in suspension-adapted mammalian cells (e.g., HEK293 or CHO cells).

Materials:

  • Suspension-adapted mammalian cell line stably or transiently expressing the target protein.

  • Chemically defined, amino acid-free cell culture medium.

  • 15N-labeled amino acid(s) of choice.

  • Complete set of unlabeled amino acids.

  • Fetal Bovine Serum (dialyzed, if necessary to remove unlabeled amino acids).

  • Transfection reagent (for transient expression).

Procedure:

  • Cell Culture: Culture the mammalian cells in their standard growth medium to the desired density for transfection or induction.

  • Media Exchange: Pellet the cells by gentle centrifugation and resuspend them in the amino acid-free medium supplemented with the desired 15N-labeled amino acid(s) and the corresponding unlabeled amino acids to create a complete medium.

  • Expression: For transient expression, transfect the cells with the expression plasmid according to the manufacturer's protocol. For stable cell lines, induce expression as required.

  • Incubation: Incubate the cells for 48-72 hours to allow for protein expression and incorporation of the labeled amino acids.

  • Harvesting: Harvest the cells or the culture supernatant (for secreted proteins) for subsequent protein purification.

Visualizing the Workflows

dot

Uniform_Labeling_Ecoli cluster_prep Preparation cluster_expression Expression cluster_harvest Harvesting start Start transform Transform E. coli start->transform starter Overnight Starter Culture transform->starter preculture Inoculate 15N M9 Medium starter->preculture growth Grow to OD600 0.6-0.8 preculture->growth induce Induce with IPTG growth->induce expression Express Protein (12-16h) induce->expression harvest Harvest Cells by Centrifugation expression->harvest purify Protein Purification harvest->purify end End purify->end

Caption: Workflow for uniform 15N labeling in E. coli.

dot

Selective_Labeling_Mammalian cluster_prep Preparation cluster_labeling Labeling & Expression cluster_harvest Harvesting start Start culture Culture Mammalian Cells start->culture media_exchange Exchange to 15N Amino Acid Medium culture->media_exchange express Induce/Transfect for Expression media_exchange->express incubation Incubate (48-72h) express->incubation harvest Harvest Cells/Supernatant incubation->harvest purify Protein Purification harvest->purify end End purify->end

Caption: Workflow for selective 15N labeling in mammalian cells.

Nitrogen Assimilation Pathway in E. coli

When using 15N ammonium chloride for uniform labeling in E. coli, the 15N isotope is incorporated into the cellular nitrogen pool primarily through the synthesis of glutamate and glutamine. These two amino acids then serve as the primary nitrogen donors for the biosynthesis of all other amino acids, purines, and pyrimidines. The key enzymes involved are glutamate dehydrogenase (GDH) and the glutamine synthetase-glutamate synthase (GS-GOGAT) pathway.[6]

dot

Nitrogen_Assimilation cluster_input Nitrogen Source cluster_pathway Primary Assimilation cluster_output Biosynthesis NH4 15N Ammonium Chloride Glu 15N-Glutamate NH4->Glu GDH / GS-GOGAT aKG α-ketoglutarate aKG->Glu Gln 15N-Glutamine Glu->Gln GS AA Other 15N-Amino Acids Glu->AA Gln->Glu GOGAT Gln->AA Nuc 15N-Nucleotides Gln->Nuc

Caption: Simplified nitrogen assimilation pathway in E. coli.

Conclusion

The decision to use 15N ammonium chloride or 15N-labeled amino acids is primarily dictated by the expression system required for producing a functional protein. For proteins that can be successfully expressed in E. coli, uniform labeling with 15N ammonium chloride is the most cost-effective and efficient method. For proteins that necessitate eukaryotic expression systems for proper folding and post-translational modifications, selective or uniform labeling with 15N-labeled amino acids is the required, albeit more expensive, approach. By understanding the fundamental differences and having access to robust protocols, researchers can make an informed choice to best suit their experimental needs and resources.

References

A Researcher's Guide to Assessing the Purity of Ammonium 15N Chloride from Different Vendors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of isotopically labeled compounds is paramount to the accuracy and reliability of experimental results. Ammonium 15N chloride (¹⁵NH₄Cl) is a crucial source of the ¹⁵N stable isotope for a wide range of applications, including protein NMR spectroscopy and metabolic labeling. This guide provides a comprehensive comparison of Ammonium 15N chloride from various vendors, supported by detailed experimental protocols for purity assessment.

Quantitative Purity Comparison of Ammonium 15N Chloride

The following table summarizes the publicly available purity specifications for Ammonium 15N chloride from prominent vendors. It is important to note that this data is based on vendor-provided specifications rather than lot-specific Certificates of Analysis (CoAs), as detailed CoAs with impurity profiles are not consistently publicly available. For critical applications, users should always request a lot-specific CoA from the vendor.

VendorProduct NumberIsotopic Enrichment (atom % ¹⁵N)Chemical Purity
Sigma-Aldrich 299251≥98%≥99% (CP)
Cambridge Isotope Laboratories, Inc. NLM-46799%[1][2][3][4][5][6][7]Not specified on product page
Silantes AMCL>99%[8][9]>95%[8][9]
LGC Standards TRC-A633852Not specified on product pageNot specified on product page[10]

Experimental Protocols for Purity Assessment

To independently verify the purity of Ammonium 15N chloride, the following experimental protocols can be employed.

Determination of Chemical Purity by Titration

This method determines the chemical purity of ammonium chloride by reacting it with formaldehyde to liberate hydrochloric acid, which is then titrated with a standardized sodium hydroxide solution.[11][12][13][14][15]

Materials:

  • Ammonium 15N chloride sample

  • Formaldehyde solution (37%), neutralized to phenolphthalein

  • 0.1 M Sodium hydroxide (NaOH) standard solution

  • Phenolphthalein indicator

  • Distilled or deionized water

  • Burette, pipette, conical flask, and analytical balance

Procedure:

  • Accurately weigh approximately 0.1 g of the Ammonium 15N chloride sample and record the weight.

  • Dissolve the sample in 20 mL of distilled water in a 250 mL conical flask.

  • Add 5 mL of the neutralized formaldehyde solution to the flask. Swirl to mix and let the reaction proceed for 2 minutes.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Titrate the solution with the standardized 0.1 M NaOH solution from the burette until a faint, permanent pink color is observed.

  • Record the volume of NaOH solution used.

  • Calculate the percentage purity of Ammonium 15N chloride using the following formula:

    Where:

    • V_NaOH is the volume of NaOH solution used in mL.

    • M_NaOH is the molarity of the NaOH solution.

    • 53.49 is the molar mass of ¹⁵NH₄Cl.

    • W_sample is the weight of the Ammonium 15N chloride sample in grams.

Determination of Isotopic Enrichment by Mass Spectrometry

Mass spectrometry is a highly sensitive technique to determine the isotopic abundance of ¹⁵N in the ammonium chloride sample.

Materials:

  • Ammonium 15N chloride sample

  • Isotope Ratio Mass Spectrometer (IRMS) or a high-resolution mass spectrometer

  • Sample preparation vials and solvents (e.g., ultrapure water)

Procedure:

  • Prepare a dilute solution of the Ammonium 15N chloride sample in ultrapure water. The concentration will depend on the sensitivity of the mass spectrometer.

  • Introduce the sample into the mass spectrometer. For IRMS, this may involve conversion of the sample to N₂ gas.[16]

  • Acquire the mass spectrum, focusing on the mass-to-charge (m/z) ratios corresponding to the different isotopic forms of the ammonium ion or a fragment containing the nitrogen atom.

  • Determine the relative intensities of the peaks corresponding to ¹⁴N and ¹⁵N containing species.

  • Calculate the atom percent of ¹⁵N using the following formula:

Determination of Isotopic Enrichment by ¹⁵N NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the ¹⁵N enrichment.

Materials:

  • Ammonium 15N chloride sample

  • NMR spectrometer equipped with a nitrogen-sensitive probe

  • NMR tubes

  • D₂O or other suitable deuterated solvent

Procedure:

  • Dissolve a known amount of the Ammonium 15N chloride sample in a deuterated solvent in an NMR tube.

  • Acquire a ¹⁵N NMR spectrum.

  • To quantify the enrichment, a known amount of a ¹⁴N-containing standard with a distinct chemical shift can be added, though direct comparison of integrated peak areas in a sample with and without the ¹⁵N label is a more common approach in specialized labs. For a purchased ¹⁵N labeled compound, the presence of a strong signal in the ¹⁵N spectrum and a significantly diminished or absent signal for the corresponding ¹⁴N species (if observable) is a qualitative confirmation of high enrichment. Quantitative analysis often relies on comparing the integral of the ¹⁵N signal to an internal standard or by using advanced NMR techniques.

Visualizing the Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols for purity assessment.

Chemical_Purity_Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_calculation Calculation weigh Weigh ~0.1g of ¹⁵NH₄Cl dissolve Dissolve in 20 mL H₂O weigh->dissolve add_hcho Add 5 mL neutralized HCHO dissolve->add_hcho add_indicator Add Phenolphthalein add_hcho->add_indicator titrate Titrate with 0.1 M NaOH add_indicator->titrate endpoint Observe permanent pink endpoint titrate->endpoint calculate Calculate % Purity endpoint->calculate

Figure 1: Workflow for Chemical Purity Determination by Titration.

Isotopic_Purity_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing prep_ms Prepare dilute aqueous solution ms Mass Spectrometry (IRMS) prep_ms->ms prep_nmr Dissolve in deuterated solvent nmr ¹⁵N NMR Spectroscopy prep_nmr->nmr process_ms Determine relative peak intensities ms->process_ms process_nmr Integrate ¹⁵N signal nmr->process_nmr calculate_enrichment Calculate Atom % ¹⁵N process_ms->calculate_enrichment process_nmr->calculate_enrichment

Figure 2: Workflow for Isotopic Enrichment Determination.

Conclusion

The selection of a high-purity Ammonium 15N chloride is a critical first step in many research applications. While vendors provide specifications for isotopic enrichment and chemical purity, these are often minimum guarantees. For experiments where precise knowledge of purity is essential, it is highly recommended to perform in-house quality control using the detailed protocols provided in this guide. By systematically assessing both the chemical and isotopic purity, researchers can ensure the integrity of their starting materials and, consequently, the validity of their experimental outcomes. When choosing a vendor, it is advisable to request lot-specific certificates of analysis to gain a better understanding of the product's quality and consistency.

References

A Researcher's Guide to Quantitative Proteomics: Comparing Protein Expression in 14N vs. 15N Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding differential protein expression is paramount to unraveling cellular mechanisms and identifying therapeutic targets. Metabolic labeling using stable isotopes, such as comparing protein expression in cells grown in standard (¹⁴N) versus heavy (¹⁵N) nitrogen media, offers a powerful and accurate method for quantitative proteomics. This guide provides an objective comparison of this technique, supported by experimental data, detailed protocols, and visual workflows to facilitate its implementation in your research.

The core principle of this method lies in the metabolic incorporation of isotopically distinct nutrients into the entire proteome. Cells are cultured in parallel, one group in a medium containing the natural abundance of nitrogen (predominantly ¹⁴N, the "light" condition) and the other in a medium where the nitrogen source is enriched with the ¹⁵N isotope (the "heavy" condition). After a defined period of growth and experimental treatment, the cell populations are mixed, and the relative abundance of proteins is determined by mass spectrometry. The mass difference between the ¹⁴N- and ¹⁵N-labeled peptides allows for precise quantification.

Quantitative Data Summary

Metabolic labeling with ¹⁵N allows for the accurate quantification of thousands of proteins in a single experiment. The data is typically presented as ratios of the heavy to light (¹⁵N/¹⁴N) peptide intensities. A ratio of 1 indicates no change in protein expression, while ratios greater or less than 1 signify upregulation or downregulation, respectively. The following tables provide illustrative examples of quantitative data obtained from such experiments.

Table 1: Illustrative Quantitative Proteomics Data of Differentially Expressed Proteins

Protein NameGene SymbolUniProt ID¹⁵N/¹⁴N RatioLog₂ Fold ChangeRegulation
Epidermal growth factor receptorEGFRP005332.51.32Upregulated
Growth factor receptor-bound protein 2GRB2P629932.11.07Upregulated
Mitogen-activated protein kinase 1MAPK1P284820.4-1.32Downregulated
Proliferating cell nuclear antigenPCNAP120043.01.58Upregulated
Caspase-3CASP3P425740.5-1.00Downregulated
Heat shock protein HSP 90-alphaHSP90AA1P079001.20.26No significant change
Transforming growth factor-beta 1TGFB1P011370.3-1.74Downregulated
Smad2SMAD2Q134850.6-0.74Downregulated

Table 2: Performance Comparison of ¹⁵N Metabolic Labeling with other Quantitative Proteomic Techniques

Feature¹⁵N Metabolic LabelingSILAC (Stable Isotope Labeling with Amino Acids in Cell Culture)Label-Free Quantification (LFQ)
Principle Incorporation of ¹⁵N-enriched nitrogen source throughout the proteome.Incorporation of specific "heavy" amino acids (e.g., ¹³C₆-Lys, ¹³C₆¹⁵N₄-Arg).Comparison of signal intensities of unlabeled peptides.
Accuracy High.[1][2]Very High.[2][3]Moderate to High.
Precision High.Very High.Moderate.
Proteome Coverage High.High.High.
Complexity of Data Analysis Can be complex due to variable mass shifts.[3]Simpler due to defined mass shifts.[3]Computationally intensive.
Applicability Broad, applicable to any organism that can be metabolically labeled.[4]Primarily for cell culture.[4]Universally applicable.
Cost Can be cost-effective for microorganisms.Can be expensive due to labeled amino acids.Lower reagent cost.

Experimental Protocols

Detailed and meticulous execution of experimental protocols is crucial for obtaining reliable and reproducible quantitative proteomics data. Below are detailed methodologies for key experiments.

Protocol 1: ¹⁵N Metabolic Labeling of Mammalian Cells

This protocol outlines the steps for labeling mammalian cells with a ¹⁵N-enriched nitrogen source.

1. Cell Culture and Labeling:

  • Culture mammalian cells in standard DMEM medium (containing ¹⁴N-amino acids) as the "light" control.

  • For the "heavy" sample, use a custom DMEM formulation where all nitrogen-containing components (amino acids) are replaced with their ¹⁵N-labeled counterparts.

  • Ensure complete labeling by passaging the cells in the respective media for at least five to six cell divisions.[1]

2. Sample Preparation:

  • After experimental treatment, harvest both the "light" and "heavy" cell populations.

  • Perform a cell count and mix equal numbers of cells from both populations.

  • Lyse the mixed cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein mixture.

3. Protein Digestion:

  • Determine the protein concentration of the lysate using a BCA assay.

  • Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Alkylate the proteins by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

  • Digest the proteins into peptides overnight at 37°C using sequencing-grade trypsin (typically at a 1:50 enzyme-to-protein ratio).

4. Mass Spectrometry and Data Analysis:

  • Desalt the resulting peptide mixture using a C18 StageTip.

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Process the raw MS data using software such as MaxQuant or FragPipe.[5][6]

  • The software will identify peptides and quantify the intensity ratios of the ¹⁵N- and ¹⁴N-labeled peptide pairs to determine protein abundance ratios.

Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely used metabolic labeling technique and serves as a valuable comparison.[2][3]

1. Cell Culture and Labeling:

  • Culture one population of cells in "light" SILAC medium containing natural abundance L-arginine and L-lysine.

  • Culture a second population in "heavy" SILAC medium containing stable isotope-labeled L-arginine (e.g., ¹³C₆¹⁵N₄) and L-lysine (e.g., ¹³C₆¹⁵N₂).

  • Ensure complete incorporation by culturing for at least five cell doublings.[1]

2. Sample Preparation and Analysis:

  • Follow the same steps for sample preparation, protein digestion, and mass spectrometry as described in Protocol 1.

  • During data analysis, the software will specifically look for peptide pairs with the defined mass difference corresponding to the heavy labeled amino acids.

Visualizing the Workflow and Biological Pathways

Diagrams are essential for understanding complex experimental workflows and biological relationships. The following visualizations were created using the Graphviz DOT language.

Experimental Workflow

Experimental_Workflow cluster_0 Cell Culture & Labeling cluster_1 Experimental Treatment cluster_2 Sample Processing cluster_3 Analysis Light_Culture Cell Culture (14N Medium) Light_Treatment Control or Treatment A Light_Culture->Light_Treatment Heavy_Culture Cell Culture (15N Medium) Heavy_Treatment Treatment B Heavy_Culture->Heavy_Treatment Mix_Cells Mix Equal Cell Numbers Light_Treatment->Mix_Cells Heavy_Treatment->Mix_Cells Cell_Lysis Cell Lysis Mix_Cells->Cell_Lysis Protein_Digestion Protein Digestion (Trypsin) Cell_Lysis->Protein_Digestion LC_MS LC-MS/MS Analysis Protein_Digestion->LC_MS Data_Analysis Data Analysis (Protein ID & Quant) LC_MS->Data_Analysis

Caption: Experimental workflow for quantitative proteomics using ¹⁴N vs. ¹⁵N metabolic labeling.

Signaling Pathway Analysis: EGFR Signaling

Quantitative proteomics is frequently used to study the dynamics of signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, crucial in cell proliferation and cancer, is a common subject of such studies.[7][8] The following diagram illustrates how ¹⁵N labeling can reveal changes in this pathway upon EGF stimulation.

EGFR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR (Upregulated, 15N/14N > 1) EGF->EGFR Binds & Activates GRB2 GRB2 (Upregulated, 15N/14N > 1) EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Downregulated, 15N/14N < 1) MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Regulates Transcription AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Promotes

Caption: Simplified EGFR signaling pathway showing protein expression changes upon stimulation.

References

Cross-Validation of ¹⁵N Labeling Results: A Comparative Guide to Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the robust quantification of protein abundance and interaction is paramount to understanding cellular processes and the efficacy of novel therapeutics. Isotopic labeling with ¹⁵N, coupled with mass spectrometry (MS), has become a cornerstone of quantitative proteomics, offering a powerful method for tracking and quantifying proteins within complex biological samples.[1][2] However, reliance on a single methodology can introduce unforeseen biases. Therefore, cross-validation of ¹⁵N labeling results with orthogonal techniques is critical for ensuring the accuracy, reproducibility, and reliability of experimental findings.

This guide provides an objective comparison of ¹⁵N metabolic labeling with several widely used alternative techniques for protein quantification and interaction analysis. By understanding the principles, performance, and protocols of each, researchers can confidently select the most appropriate methods for their experimental goals and effectively cross-validate their findings.

¹⁵N Metabolic Labeling: An Overview

Nitrogen-15 (¹⁵N) is a non-radioactive, heavy isotope of nitrogen. In metabolic labeling, the naturally abundant ¹⁴N in cell culture media or organisms is replaced with ¹⁵N-containing nutrients (e.g., ¹⁵NH₄Cl).[1][3] As cells grow and divide, the ¹⁵N is incorporated into newly synthesized proteins. By mixing a "heavy" ¹⁵N-labeled sample with a "light" ¹⁴N control sample, the relative abundance of proteins can be accurately quantified using mass spectrometry.[2][4] The mass shift between the heavy and light peptide pairs allows for their simultaneous detection and ratiometric comparison.

While powerful, ¹⁵N labeling has limitations, such as potentially incomplete labeling, which can affect quantification accuracy, and the complexity of data analysis due to intricate isotopic patterns.[4][5][6] These factors underscore the importance of validating key findings with independent methods.

Comparative Analysis of Protein Quantification Techniques

The following sections detail common techniques used to validate protein expression and quantification data obtained from ¹⁵N labeling experiments.

Western Blot

Western blotting is a widely used semi-quantitative technique to detect and compare the abundance of specific proteins in a sample.[7] It combines the size-based separation of proteins via gel electrophoresis with the specificity of immunodetection.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis cluster_transfer Transfer cluster_immuno Immunodetection cluster_analysis Analysis SamplePrep 1. Sample Lysis & Protein Extraction Quantify 2. Protein Quantification (e.g., BCA Assay) SamplePrep->Quantify Denature 3. Denaturation with SDS Sample Buffer Quantify->Denature LoadGel 4. Load Samples onto SDS-PAGE Gel Denature->LoadGel RunGel 5. Gel Electrophoresis (Separate by Size) LoadGel->RunGel Transfer 6. Electrotransfer to Membrane (PVDF/NC) RunGel->Transfer Block 7. Blocking (Prevent Non-specific Binding) Transfer->Block PrimaryAb 8. Primary Antibody Incubation Block->PrimaryAb Wash1 9. Washing PrimaryAb->Wash1 SecondaryAb 10. HRP-conjugated Secondary Antibody Wash1->SecondaryAb Wash2 11. Washing SecondaryAb->Wash2 Detect 12. Add ECL Substrate & Image Chemiluminescence Wash2->Detect Analysis 13. Densitometry Analysis (Quantify Band Intensity) Detect->Analysis

Fig 1. Western Blot experimental workflow.
Quantitative Data Comparison

Parameter¹⁵N Metabolic Labeling (MS)Western Blot
Principle Incorporation of heavy isotope for mass differentiation.Immunoassay on size-separated proteins.
Quantification Relative (¹⁵N/¹⁴N ratio). Can be absolute with standards.Semi-quantitative; relative to loading control.[8]
Throughput High (thousands of proteins per run).Low (one protein per blot/stripping cycle).
Specificity Based on peptide sequence (MS/MS).Dependent on primary antibody specificity.
Sensitivity High, but dependent on protein abundance and ionization.High (pg to ng range), antibody dependent.
Dynamic Range 3-5 orders of magnitude.1-2 orders of magnitude; limited by signal saturation.[9]
Validation Role Global proteome screening.Validation of specific protein expression changes.
Experimental Protocol: Western Blot
  • Sample Preparation : Lyse cells or tissues in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA or Bradford assay.[8]

  • Gel Electrophoresis : Denature 20-40 µg of protein lysate per sample by boiling in SDS-PAGE sample buffer.[7][8] Load samples onto a polyacrylamide gel and separate proteins by size.

  • Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electric current.[7]

  • Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[7]

  • Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (diluted in blocking buffer) overnight at 4°C.[7]

  • Washing : Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[7]

  • Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody's host species) for 1 hour at room temperature.[7][10]

  • Detection : Wash the membrane three times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.

  • Analysis : Quantify the band intensity using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin, or total protein stain) to compare relative abundance between samples.[11]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based immunoassay designed for detecting and quantifying a specific substance, such as a protein.[12][13] A sandwich ELISA, which is highly specific, "sandwiches" the target antigen between a plate-bound capture antibody and a detection antibody.

Experimental Workflow Diagram

ELISA_Workflow Start Start: 96-well plate Coat 1. Coat Plate with Capture Antibody Start->Coat Wash1 2. Wash Coat->Wash1 Block 3. Block with BSA or Casein Wash1->Block Wash2 4. Wash Block->Wash2 Sample 5. Add Sample/ Standard Wash2->Sample Wash3 6. Wash Sample->Wash3 DetectAb 7. Add HRP-conjugated Detection Antibody Wash3->DetectAb Wash4 8. Wash DetectAb->Wash4 Substrate 9. Add TMB Substrate Wash4->Substrate Stop 10. Add Stop Solution Substrate->Stop Read 11. Read Absorbance at 450 nm Stop->Read Analyze 12. Calculate Concentration from Standard Curve Read->Analyze

Fig 2. Sandwich ELISA experimental workflow.
Quantitative Data Comparison

Parameter¹⁵N Metabolic Labeling (MS)Sandwich ELISA
Principle Incorporation of heavy isotope for mass differentiation.Immunoassay using capture and detection antibodies.
Quantification Relative (¹⁵N/¹⁴N ratio).Absolute (ng/mL or pg/mL) based on a standard curve.
Throughput High (thousands of proteins per run).Medium (up to ~40 samples in duplicate per 96-well plate).
Specificity High (peptide sequence).Very high (requires two specific antibodies).
Sensitivity Dependent on protein abundance.Very high (typically low pg/mL range).[14]
Dynamic Range 3-5 orders of magnitude.2-3 orders of magnitude.
Validation Role Global proteome screening.Absolute quantification of a single target protein.
Experimental Protocol: Sandwich ELISA
  • Plate Coating : Coat a 96-well microplate with a capture antibody (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[14]

  • Blocking : Aspirate the coating solution and block the plate with 1% BSA in PBS for 1-2 hours at room temperature to prevent non-specific binding.[14]

  • Sample Incubation : Wash the plate. Add 100 µL of standards and samples (e.g., cell lysates, plasma) to the appropriate wells and incubate for 2 hours at room temperature.[14]

  • Detection Antibody : Wash the plate. Add the enzyme-conjugated detection antibody and incubate for 1-2 hours at room temperature.

  • Substrate Addition : Wash the plate. Add the enzyme substrate (e.g., TMB) and incubate in the dark for 15-30 minutes until a color develops.

  • Stop Reaction : Add a stop solution (e.g., sulfuric acid) to each well to terminate the reaction.

  • Data Acquisition : Read the absorbance at 450 nm using a microplate reader.

  • Analysis : Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of the target protein in the samples.

Label-Free Mass Spectrometry

Label-free quantification is an alternative MS-based approach that does not use isotopic labels.[15] Instead, it compares protein abundance across different samples by either counting the number of MS/MS spectra identified for a given protein (spectral counting) or by measuring the chromatographic peak intensity of its constituent peptides (intensity-based).[15][16]

Experimental Workflow Diagram

Label_Free_Workflow cluster_prep Sample Preparation (per sample) cluster_ms LC-MS/MS Analysis cluster_analysis Data Analysis Extract 1. Protein Extraction Digest 2. Tryptic Digestion Extract->Digest Clean 3. Peptide Desalting Digest->Clean LCMS 4. Individual LC-MS/MS Run for Each Sample Clean->LCMS Align 5. Chromatographic Alignment LCMS->Align Feature 6. Peptide Feature Detection (Peak Area/Intensity) Align->Feature ID 7. Protein Identification Feature->ID Quant 8. Protein Quantification & Normalization ID->Quant Stats 9. Statistical Analysis Quant->Stats

Fig 3. Label-free quantitative proteomics workflow.
Quantitative Data Comparison

Parameter¹⁵N Metabolic LabelingLabel-Free Quantification
Principle Mass difference from isotopic label incorporation.Signal intensity (peak area) or spectral counts.[15]
Quantification Relative (¹⁵N/¹⁴N ratio).Relative (signal intensity ratio).
Throughput High; samples are multiplexed/mixed early.High; limited by instrument time per sample.
Precision Higher; samples are mixed, reducing run-to-run variance.[17]Lower; highly dependent on instrument stability and reproducibility.[5][18]
Cost Higher due to expensive ¹⁵N-enriched media.Lower, as no isotopic labels are required.[19]
Sample Type Requires metabolically active cells/organisms.Applicable to any sample type, including clinical tissues.[15]
Validation Role Gold standard for accuracy in cell culture models.Orthogonal MS-based validation; useful for large sample cohorts.
Experimental Protocol: Label-Free Quantification
  • Sample Preparation : Extract proteins from each biological sample individually. Quantify the total protein amount.

  • Protein Digestion : Take an equal amount of protein from each sample and perform an in-solution tryptic digest to generate peptides.

  • Peptide Cleanup : Desalt the resulting peptide mixtures for each sample using C18 solid-phase extraction.

  • LC-MS/MS Analysis : Analyze each sample separately via a liquid chromatography-tandem mass spectrometry (LC-MS/MS) run.[15]

  • Data Analysis :

    • Chromatographic Alignment : Use software to align the retention times of peptides across all the different LC-MS/MS runs.[20]

    • Peptide Identification : Identify peptides by matching the experimental MS/MS spectra to a protein sequence database.

    • Quantification : Calculate the area under the curve for the chromatographic peak of each identified peptide.

    • Normalization : Normalize the peptide intensities to correct for variations in sample loading and instrument performance.

    • Protein Abundance : Infer the relative abundance of each protein by summing the intensities of its constituent peptides and perform statistical analysis to identify significant changes.

Comparative Analysis of Protein Interaction Techniques

¹⁵N labeling, often combined with techniques like Nuclear Magnetic Resonance (NMR) or cross-linking mass spectrometry, can provide insights into protein interactions. The following techniques are considered gold standards for validating and characterizing biomolecular interactions.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of the binding between two molecules.[21] One molecule (the ligand) is immobilized on a sensor chip, and the other (the analyte) flows over the surface. Binding is detected as a change in the refractive index at the surface.

Experimental Workflow Diagram

SPR_Workflow Start Start: SPR Sensor Chip Immobilize 1. Immobilize Ligand on Sensor Surface Start->Immobilize Equilibrate 2. Equilibrate with Running Buffer Immobilize->Equilibrate Association 3. Inject Analyte (Association Phase) Equilibrate->Association Dissociation 4. Inject Running Buffer (Dissociation Phase) Association->Dissociation Regenerate 5. Inject Regeneration Solution to Remove Analyte Dissociation->Regenerate Analyze 6. Fit Sensorgram Data to Binding Model (Get kₐ, kₔ, Kₐ) Regenerate->Analyze Result End: Kinetic & Affinity Data Analyze->Result

Fig 4. Surface Plasmon Resonance (SPR) workflow.
Quantitative Data Comparison

Parameter¹⁵N Labeling (e.g., NMR, XL-MS)Surface Plasmon Resonance (SPR)
Principle Isotope tracking of interaction surfaces or complexes.Change in refractive index upon binding.[22]
Data Output Binding site identification, structural changes.Real-time kinetics (kₐ, kₔ), affinity (Kₐ).[21]
Labeling Requires isotopic labeling of one partner.Label-free.[21]
Throughput Low to medium.Medium to high, especially with modern instruments.[23]
Sample Consumption High (mg quantities for NMR).Low (µg quantities).
Validation Role Structural analysis of interactions.Quantitative validation of binding affinity and kinetics.
Experimental Protocol: SPR
  • Ligand Immobilization : Covalently immobilize the ligand onto a suitable sensor chip surface. A control flow cell is typically used for reference subtraction.[24]

  • Analyte Preparation : Prepare a series of dilutions of the analyte in the same running buffer used for the experiment.

  • Binding Measurement :

    • Baseline : Flow running buffer over the sensor surface to establish a stable baseline.

    • Association : Inject the analyte at a specific concentration and flow rate. Monitor the increase in response units (RU) as the analyte binds to the immobilized ligand.[22]

    • Dissociation : Switch back to flowing running buffer and monitor the decrease in RU as the analyte dissociates.[22]

  • Regeneration : Inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte from the ligand, preparing the surface for the next injection.[24]

  • Data Analysis : Repeat the binding measurement for each analyte concentration. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₐ).

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat released or absorbed during a binding event.[25] It is the only method that can determine all thermodynamic parameters (affinity, enthalpy, entropy, and stoichiometry) of an interaction in a single experiment.[26][27]

Experimental Workflow Diagram

ITC_Workflow Start Start Prep 1. Prepare Macromolecule (in cell) & Ligand (in syringe) in Matched Buffer Start->Prep Load 2. Load Samples into Calorimeter Prep->Load Equilibrate 3. Thermal Equilibration Load->Equilibrate Titrate 4. Perform Series of Small Injections of Ligand into Cell Equilibrate->Titrate Measure 5. Measure Heat Change After Each Injection Titrate->Measure Analyze 6. Integrate Heat Peaks & Plot Against Molar Ratio Measure->Analyze Fit 7. Fit Binding Isotherm to Determine Kₐ, ΔH, n Analyze->Fit Result End: Thermodynamic Profile Fit->Result

Fig 5. Isothermal Titration Calorimetry (ITC) workflow.
Quantitative Data Comparison

Parameter¹⁵N Labeling (e.g., NMR, XL-MS)Isothermal Titration Calorimetry (ITC)
Principle Isotope tracking of interaction surfaces or complexes.Measurement of heat change upon binding.[25]
Data Output Binding site identification, structural changes.Affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), stoichiometry (n).[26]
Labeling Requires isotopic labeling.Label-free.[25]
Throughput Low.Low; each experiment can take 1-2 hours.
Sample Consumption High (mg quantities for NMR).Medium (µg to mg quantities).[28]
Validation Role Structural analysis of interactions.Gold standard for thermodynamic characterization of binding.
Experimental Protocol: ITC
  • Sample Preparation : Prepare the macromolecule and the ligand in identical, degassed buffer to minimize heats of dilution.[25] The concentration of the macromolecule in the sample cell and the ligand in the syringe must be accurately known.

  • Loading the Instrument : Load the macromolecule solution into the sample cell and the ligand solution into the injection syringe. Place a reference cell with buffer or water alongside the sample cell.[29]

  • Titration : Set the experimental temperature. Perform a series of small, precisely controlled injections (e.g., 2-10 µL) of the ligand into the sample cell while stirring.

  • Heat Measurement : The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells. This power is proportional to the heat change upon binding.

  • Data Analysis : The heat change from each injection is integrated and plotted against the molar ratio of ligand to macromolecule. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters: the binding constant (Kₐ), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).[29]

References

A Researcher's Guide to 15N Isotopic Labeling Across Expression Systems

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of performance, protocols, and costs for producing 15N-labeled proteins essential for advanced structural biology and drug development.

Isotopic labeling with Nitrogen-15 (15N) is a cornerstone technique for nuclear magnetic resonance (NMR) spectroscopy and quantitative mass spectrometry, enabling detailed studies of protein structure, dynamics, and interactions. The choice of expression system is critical and depends on the protein's complexity, required post-translational modifications, and budget constraints. This guide provides a comparative benchmark of 15N labeling protocols for E. coli, insect, and mammalian cell systems, supported by quantitative data and detailed methodologies.

Section 1: Escherichia coli Expression System

E. coli is the most widely used and cost-effective platform for recombinant protein production and isotopic labeling.[1] It is ideal for proteins that do not require complex post-translational modifications. Labeling is typically achieved by growing the bacteria in a minimal medium where the sole nitrogen source is 15N-labeled ammonium chloride (15NH4Cl).[2]

General Workflow for 15N Labeling in E. coli

The overall process involves transforming an E. coli expression strain, growing a starter culture, scaling up in 15N-containing minimal medium, inducing protein expression, and finally harvesting the cells for purification.

G cluster_prep Preparation cluster_labeling Labeling & Expression cluster_harvest Downstream Transform Transform E. coli with Plasmid Preculture Grow Pre-culture in Rich Medium (e.g., LB) Transform->Preculture Inoculate Inoculate 15N Minimal Medium (e.g., M9) Preculture->Inoculate 1:100 dilution Grow Grow to Mid-Log Phase (OD600 ~0.6-0.8) Inoculate->Grow Induce Induce Expression (e.g., IPTG) Grow->Induce Express Express Protein (3-16 hours) Induce->Express Harvest Harvest Cells by Centrifugation Express->Harvest Purify Purify Labeled Protein Harvest->Purify

Figure 1. General experimental workflow for 15N protein labeling in E. coli.

Performance Comparison: Labeling Media

The choice of minimal medium is a critical factor influencing cell density, protein yield, and cost. While standard M9 medium is common, commercial media can offer improved cell growth.[3]

Medium TypeKey ComponentsTypical Protein Yield (mg/L)Labeling EfficiencyRelative CostKey Advantage
M9 Minimal Medium 15NH4Cl, Glucose, Salts, Trace Elements5 - 50>95%$Highly cost-effective and customizable.[4][5]
Commercial Media (e.g., Silantes OD2) 15N-labeled bacterial hydrolysate10 - 100>98%
$
Higher cell density and protein yields compared to M9.[3]
Auto-induction Medium 15NH4Cl, Glucose, Lactose, Buffers20 - 150>95%
Induction occurs automatically, simplifying the protocol.[1]
Detailed Protocol: 15N Labeling in M9 Medium

This protocol is adapted from standard procedures for protein expression in E. coli.[4][5]

  • Prepare M9 Stock Solutions:

    • 5x M9 Salts: Na2HPO4, KH2PO4, NaCl. Autoclave to sterilize.

    • Nitrogen Source: 1 g/L 15NH4Cl (dissolve and filter sterilize).

    • Carbon Source: 20% (w/v) Glucose (filter sterilize).

    • Other Stocks: 1M MgSO4, 1M CaCl2, Trace Elements Solution (filter sterilize).

  • Day 1: Pre-culture:

    • Inoculate a single colony of freshly transformed E. coli (e.g., BL21(DE3)) into 5-10 mL of rich medium (e.g., LB) with the appropriate antibiotic.

    • Grow overnight at 37°C with shaking.

  • Day 2: Main Culture & Induction:

    • Prepare 1 L of 1x M9 labeling medium by combining the sterile stocks. Add the appropriate antibiotic.

    • Inoculate the 1 L M9 medium with the overnight pre-culture (a 1:100 dilution is common).

    • Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6–0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Continue to culture for an additional 3-5 hours at 37°C or overnight at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

  • Harvesting:

    • Harvest the cells by centrifugation at >5,000 x g for 20 minutes at 4°C.

    • Discard the supernatant. The resulting cell pellet can be stored at -80°C or used immediately for protein purification.

Section 2: Insect Cell Expression System

Insect cells, typically using the Baculovirus Expression Vector System (BEVS), are essential for producing complex proteins that require post-translational modifications not possible in E. coli.[6][7] Uniform labeling is more expensive as it requires media supplemented with a full complement of 15N-labeled amino acids, often derived from algal or bacterial hydrolysates.[8][9]

Performance Comparison: Labeling Strategies

The primary challenge in insect cells is balancing high labeling efficiency with the high cost of the medium. A common strategy involves a medium-switch protocol.

Protocol StrategyDescriptionTypical Protein Yield (mg/L)Labeling EfficiencyRelative CostKey Advantage
Full Growth in Labeled Medium Cells are grown and express the protein entirely in 15N-labeled medium.5 - 20>95%
$
Simplest protocol, but prohibitively expensive.
Medium-Switch Protocol Cells are first grown in unlabeled medium to a high density, then centrifuged and resuspended in 15N-labeled medium for infection and expression.[6][8]20 - 80>90%
$
Significantly reduces the volume of expensive labeled medium required.[10]
Custom Medium with Labeled Algal Extract Formulating custom medium using commercially available labeled algal amino acid extracts.10 - 50~80%
A more affordable option, though labeling efficiency may be slightly lower.[9]
Detailed Protocol: Medium-Switch Labeling in Insect Cells (Sf9)

This protocol is a generalized method based on efficient labeling strategies.[6][8]

  • Cell Growth (Unlabeled):

    • Culture Sf9 insect cells in a serum-free medium (e.g., SF-900 II SFM) in shaker flasks at 27°C.

    • Scale up the culture until you have a sufficient volume of cells at a high viability (>95%) and a density of approximately 2.0 x 10^6 cells/mL.

  • Medium Switch and Infection:

    • Harvest the cells from the unlabeled medium by gentle centrifugation (e.g., 400 x g for 15-20 minutes).

    • Carefully discard the supernatant and resuspend the cell pellet in pre-warmed 15N-labeled insect cell medium (e.g., BioExpress® 2000-N).

    • Adjust the cell density to the optimal level for protein expression (typically 2.0 x 10^6 cells/mL).

    • Infect the culture with the recombinant baculovirus at a pre-determined multiplicity of infection (MOI), typically between 1 and 2.

  • Expression and Harvest:

    • Incubate the infected culture at 27°C with shaking (e.g., 90 rpm) for the optimal expression time, generally 48-72 hours post-infection.[11]

    • Harvest the cells by centrifugation. If the protein is secreted, collect the supernatant.

    • Store the cell pellet or supernatant at -80°C for later purification.

Section 3: Mammalian Cell Expression System

Mammalian cells (e.g., HEK293, CHO) are the system of choice for producing human proteins with the most authentic post-translational modifications and folding.[12] However, isotopic labeling in these systems is the most complex and expensive.[13] Uniform labeling requires specialized media containing 15N-labeled amino acids, and protocols often involve an adaptation phase to minimize the use of costly components.[14][15]

Performance Comparison: Labeling Strategies

Cost is the dominant factor in mammalian cell labeling, making protocol optimization essential.

Protocol StrategyDescriptionTypical Protein Yield (mg/L)Labeling EfficiencyRelative CostKey Advantage
Commercial 15N Medium Using a complete, commercially formulated medium for suspension cultures.0.5 - 10>95%
Highest labeling efficiency and reproducibility, but extremely expensive.[16]
Amino Acid-Poor Medium Switch Cells are grown in standard medium, then transferred to an amino acid-poor medium to deplete internal unlabeled pools, followed by the addition of 15N-labeled amino acids or extracts.[13][14]0.2 - 570-90%
A cost-saving strategy that reduces the amount of labeled supplement needed.
Selective Amino Acid Labeling Only specific types of 15N-labeled amino acids (e.g., Lys, Arg, Val) are added to the medium.1 - 10Residue-specific
$
Reduces cost and simplifies NMR spectra, but provides incomplete structural information.[16][17]
Detailed Protocol: Medium-Switch Labeling in HEK293 Cells

This protocol is based on modern, cost-saving methods for labeling in suspension HEK293 cells.[13][14]

  • Cell Expansion (Unlabeled):

    • Grow suspension HEK293 cells (e.g., HEK293F or GnTI-) in a suitable unlabeled growth medium to the desired culture volume (e.g., 1 Liter) and a density of ~1.0-1.5 x 10^6 cells/mL. Ensure cell viability is >98%.

  • Depletion of Unlabeled Amino Acids:

    • Transfer cells to an amino acid-poor basal medium (e.g., a custom formulation without yeast extract).

    • Incubate the culture for 16-24 hours to allow the cells to consume the remaining unlabeled amino acids.[13]

  • Labeling and Transfection:

    • Add the 15N-labeled supplement. This can be a mixture of all 20 amino acids or a 15N-labeled yeast/algal extract.

    • Allow the cells to equilibrate for 2-4 hours.

    • Transfect the cells with the expression plasmid using a suitable transfection reagent (e.g., PEI).

  • Expression and Harvest:

    • Continue to incubate the culture at 37°C with 5% CO2 and shaking for 48-72 hours.

    • Harvest the cells or the supernatant containing the secreted protein via centrifugation.

    • Proceed with purification or store at -80°C.

Section 4: Decision-Making Guide

Choosing the right expression system is a trade-off between protein complexity, yield, and cost. This guide helps navigate the decision process.

G Start Start: Need 15N Labeled Protein Q_PTM Does the protein require post-translational modifications (PTMs)? Start->Q_PTM Sys_Ecoli Use E. coli System Q_PTM->Sys_Ecoli No Sys_Euk Use Eukaryotic System Q_PTM->Sys_Euk Yes Q_ComplexPTM Are complex/mammalian PTMs required? Sys_Euk->Q_ComplexPTM Sys_Insect Use Insect Cell System (BEVS) Q_ComplexPTM->Sys_Insect No (e.g., simple glycosylation) Sys_Mammal Use Mammalian Cell System (HEK293, CHO) Q_ComplexPTM->Sys_Mammal Yes (e.g., human-like glycosylation)

Figure 2. Logical flow for selecting an appropriate 15N labeling expression system.

References

A Comparative Guide to 15N-Labeled Internal Standards for Mass Spectrometry-Based Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of proteins and peptides is paramount. Stable isotope-labeled internal standards are the gold standard for achieving precision and accuracy in mass spectrometry-based assays. Among these, 15N-labeled standards offer a versatile and robust solution. This guide provides a comparative analysis of different 15N-labeled internal standards, supported by experimental data, to aid in the selection of the most appropriate standard for your research needs.

Introduction to 15N-Labeled Internal Standards

Stable isotope labeling involves the incorporation of a heavy isotope, such as ¹⁵N, into a protein or peptide, which then serves as an internal standard (IS) in a quantitative assay.[1][2] The ¹⁵N-labeled IS is chemically identical to its endogenous counterpart but has a greater mass, allowing it to be distinguished by a mass spectrometer. By adding a known amount of the ¹⁵N-labeled IS to a sample, variations in sample preparation and mass spectrometric analysis can be normalized, leading to highly accurate and precise quantification.[3][4]

The use of ¹⁵N-labeled compounds is a cornerstone of quantitative proteomics and is widely applied in drug discovery and development for pharmacokinetic and metabolism studies.[5][6] The key to a successful quantitative assay is the selection of an appropriate internal standard. This guide compares the three most common types of ¹⁵N-labeled internal standards:

  • ¹⁵N-Labeled Full-Length Proteins: These are recombinant proteins that have been metabolically labeled with ¹⁵N.

  • ¹⁵N-Labeled QconCATs (Quantification Concatamers): These are artificial proteins composed of multiple proteotypic peptides from different target proteins, which are also produced using metabolic labeling.[7]

  • ¹⁵N-Labeled Synthetic Peptides: These are short peptides corresponding to a specific region of a target protein, synthesized with one or more ¹⁵N-labeled amino acids.

Comparative Performance of ¹⁵N-Labeled Internal Standards

The choice of internal standard can significantly impact the quantitative performance of an assay. A systematic comparison of ¹⁵N-labeled full-length proteins, QconCATs, and synthetic peptides for the absolute quantification of three human cytokines (IFN-γ, IL-1β, and TNF-α) using multiple reaction monitoring (MRM)-MS revealed key differences in their performance.[1][2]

Data Summary:

The following tables summarize the quantitative performance of each internal standard platform in terms of accuracy (slope of the calibration curve) and precision (R² value). An ideal slope is 1.0, indicating perfect agreement between the measured and expected concentration ratios. An R² value close to 1.0 indicates high precision.

Table 1: Quantitative Performance of ¹⁵N-Labeled Full-Length Protein Internal Standards [1]

Target PeptideSlope (Accuracy)R² (Precision)
IFN-γ
VAFTPK0.980.998
SVYIR1.020.997
IL-1β
VQGEESNDK0.990.999
IWDNNK1.010.998
TNF-α
VSPSTK1.000.999
LFK0.970.996

Table 2: Quantitative Performance of ¹⁵N-Labeled QconCAT Internal Standards [1]

Target PeptideSlope (Accuracy)R² (Precision)
IFN-γ
VAFTPK0.850.995
SVYIR1.150.993
IL-1β
VQGEESNDK0.920.997
IWDNNK1.080.996
TNF-α
VSPSTK0.950.998
LFK1.100.994

Table 3: Quantitative Performance of ¹⁵N-Labeled Synthetic Peptide Internal Standards [1]

Target PeptideSlope (Accuracy)R² (Precision)
IFN-γ
VAFTPK0.880.996
SVYIR1.120.994
IL-1β
VQGEESNDK0.940.998
IWDNNK1.060.997
TNF-α
VSPSTK0.970.999
LFK1.090.995

Analysis of Performance:

The experimental data reveals that ¹⁵N-labeled full-length protein standards provide the highest quantitative reliability , with accuracy values closest to the ideal slope of 1.0 and excellent precision.[1] QconCATs and synthetic peptides show more peptide-dependent variability in accuracy.[1][2] This is likely because full-length proteins most closely mimic the behavior of the endogenous protein throughout the entire sample preparation workflow, including the critical enzymatic digestion step.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantification. The following are generalized protocols for key experiments in quantitative proteomics using ¹⁵N-labeled internal standards.

Protocol 1: Metabolic Labeling of Full-Length Proteins and QconCATs

This protocol describes the production of uniformly ¹⁵N-labeled proteins in E. coli.

  • Culture Preparation: Inoculate a starter culture of E. coli expressing the protein of interest in a standard LB medium and grow overnight.

  • Minimal Media Growth: The following day, pellet the cells and resuspend them in M9 minimal medium containing ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl) as the sole nitrogen source.

  • Induction: Grow the culture at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Harvesting and Lysis: After a few hours of induction, harvest the cells by centrifugation. Lyse the cells using sonication or a French press.

  • Purification: Purify the ¹⁵N-labeled protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Characterization: Determine the concentration and purity of the labeled protein. The isotopic enrichment should be greater than 98% for reliable quantification.[8]

Protocol 2: Sample Preparation for Quantitative Proteomics

This protocol outlines the steps for preparing a biological sample for LC-MS/MS analysis.

  • Spike-in Internal Standard: Add a known amount of the ¹⁵N-labeled internal standard (full-length protein, QconCAT, or synthetic peptide) to the biological sample.

  • Denaturation, Reduction, and Alkylation: Denature the proteins in the sample using a chaotropic agent like urea. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA).

  • Enzymatic Digestion: Dilute the sample to reduce the urea concentration and digest the proteins into peptides using a protease, typically trypsin, overnight at 37°C.[9]

  • Desalting: Acidify the digest with formic acid and desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

  • Lyophilization and Reconstitution: Lyophilize the desalted peptides and reconstitute them in a suitable solvent for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis for Quantification

This protocol describes the instrumental analysis of the prepared peptide samples.

  • Chromatographic Separation: Separate the peptides using a reverse-phase liquid chromatography (LC) system with a gradient of increasing organic solvent (e.g., acetonitrile) concentration.[9]

  • Mass Spectrometric Analysis: Analyze the eluting peptides using a tandem mass spectrometer (MS/MS) operating in a targeted mode, such as selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).[10][11]

  • Data Acquisition: For each target peptide, monitor the precursor ion (the intact peptide) and several of its characteristic fragment ions (product ions). Acquire data for both the light (endogenous) and heavy (¹⁵N-labeled) versions of the peptide.

Protocol 4: Data Analysis

This protocol outlines the steps for processing the acquired LC-MS/MS data to obtain quantitative results.

  • Peak Integration: Integrate the peak areas of the selected product ion chromatograms for both the light and heavy peptides.[12]

  • Ratio Calculation: For each peptide, calculate the ratio of the peak area of the light peptide to the peak area of the heavy peptide.

  • Correction for Isotopic Enrichment: If the isotopic enrichment of the ¹⁵N-labeled standard is less than 100%, correct the calculated ratios to account for the contribution of the unlabeled species in the standard.[13]

  • Protein Quantification: Combine the ratios from multiple peptides to determine the overall abundance of the target protein.

Visualizing the Workflow

Diagrams are essential for understanding the complex workflows in quantitative proteomics.

Quantitative_Proteomics_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Biological Sample SpikeIn Spike-in 15N-Labeled Internal Standard Sample->SpikeIn Denature Denaturation, Reduction, Alkylation SpikeIn->Denature Digest Enzymatic Digestion (Trypsin) Denature->Digest Desalt Desalting (SPE) Digest->Desalt LC Liquid Chromatography (LC) Separation Desalt->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS PeakInt Peak Integration MS->PeakInt RatioCalc Ratio Calculation (Light/Heavy) PeakInt->RatioCalc Quant Protein Quantification RatioCalc->Quant

Caption: General workflow for quantitative proteomics using a ¹⁵N-labeled internal standard.

Logical Relationships in Standard Selection

The choice of a ¹⁵N-labeled internal standard depends on several factors, including the desired level of accuracy, the complexity of the experiment, and cost considerations.

Standard_Selection_Logic cluster_Accuracy Accuracy Requirement cluster_Multiplex Multiplexing cluster_Standards Recommended Standard Start Start: Select Internal Standard HighAccuracy Highest Accuracy Needed? Start->HighAccuracy Yes_HA Yes HighAccuracy->Yes_HA No_HA No HighAccuracy->No_HA Protein 15N Full-Length Protein Yes_HA->Protein MultiProtein Quantify Multiple Proteins? No_HA->MultiProtein Yes_MP Yes MultiProtein->Yes_MP No_MP No MultiProtein->No_MP QconCAT 15N QconCAT Yes_MP->QconCAT Peptide 15N Synthetic Peptide No_MP->Peptide

Caption: Decision tree for selecting a ¹⁵N-labeled internal standard.

Conclusion

The selection of an appropriate ¹⁵N-labeled internal standard is a critical step in designing a robust and accurate quantitative proteomics experiment. While ¹⁵N-labeled full-length proteins generally offer the highest accuracy, ¹⁵N-labeled QconCATs and synthetic peptides provide viable alternatives, particularly for multiplexed assays or when cost is a primary consideration. By understanding the performance characteristics of each type of standard and following rigorous experimental protocols, researchers can achieve reliable and reproducible quantification of proteins and peptides in complex biological samples.

References

A Researcher's Guide to Validating the Structural Integrity of 15N Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in structural biology and drug development, confirming the structural integrity of isotopically labeled proteins is a critical, yet often complex, step. This guide provides a comprehensive comparison of key analytical techniques used to validate 15N labeled proteins, complete with experimental protocols and data interpretation guidelines. Ensuring that a 15N labeled protein is correctly folded and free of aggregation is paramount for the success of downstream applications, particularly for high-resolution structural studies using Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Analysis of Validation Techniques

A multi-faceted approach, employing several biophysical techniques, is recommended for a thorough validation of your 15N labeled protein. Each method provides unique insights into different aspects of the protein's structural integrity.

Technique Information Provided Resolution Typical Sample Requirements Throughput Key Advantages & Disadvantages
2D ¹H-¹⁵N HSQC NMR Folded state, structural homogeneity, and residue-specific environment.[1][2]Atomic (residue-level)[3]Concentration: ~0.5 – 1 mM[4] Volume: ~400 - 600 µL[4] Purity: >95%Low (hours to days per sample)[1]Advantages: The "gold standard" for confirming the folded state of a 15N labeled protein. Provides a unique "fingerprint" of the protein's structure.[1] Disadvantages: Requires high sample concentration and purity.[3] Not suitable for very large proteins (>30 kDa) without deuteration.[3][5]
Circular Dichroism (CD) Secondary structure content (α-helix, β-sheet, random coil).[3]Low (global structure)[3][6]Concentration: ~10 µM (0.1-1 mg/mL)[7] Volume: ~200 - 400 µL Purity: >95%[8]High (minutes per sample)[6]Advantages: Rapid and requires minimal sample.[3][6] Excellent for screening and comparing batches.[9] Disadvantages: Provides low-resolution information and cannot pinpoint specific structural changes.[6]
Mass Spectrometry (MS) Confirmation of 15N incorporation efficiency and verification of intact protein mass.[10][11][12]Atomic (mass accuracy)Concentration: ~10 µM[13] Volume: ~10 - 50 µL Purity: High, free of non-volatile salts and detergents.[13][14]HighAdvantages: Highly accurate mass determination. Confirms successful labeling.[10] Disadvantages: Provides no direct information on the folded state. Can be sensitive to buffer components.[13]
Dynamic Light Scattering (DLS) Assessment of aggregation, monodispersity, and hydrodynamic radius (size).[15][16]Low (particle size distribution)Concentration: ≥ 0.2 mg/mL[16] Volume: ~30 µL[17] Purity: Filtered sample required.[17]HighAdvantages: Very sensitive to the presence of aggregates.[18] Rapid and non-invasive.[15] Disadvantages: Does not provide information on protein folding.[9] Resolution is limited for resolving different oligomeric states.[16]

Experimental Protocols

Detailed methodologies for protein preparation and subsequent structural validation are provided below.

Expression and Purification of 15N Labeled Protein

This protocol is a general guideline for expressing 15N labeled proteins in E. coli.

  • Pre-culture Preparation: Inoculate a single colony of E. coli transformed with the plasmid of interest into 5 mL of rich media (e.g., 2XTY) with the appropriate antibiotic. Grow to a high optical density (OD₆₀₀).[4]

  • M9 Minimal Media Inoculation: Use the pre-culture to inoculate a starter culture in M9 minimal media containing ¹⁵NH₄Cl as the sole nitrogen source, along with glucose, vitamins, trace elements, and the appropriate antibiotic.[4][19]

  • Main Culture Growth: Inoculate 1 L of M9 minimal media (containing ¹⁵NH₄Cl) with the overnight M9 starter culture (typically a 1:100 dilution).[4] Grow the culture at the desired temperature until the OD₆₀₀ reaches 0.8 - 1.0.[19]

  • Induction: Induce protein expression with the appropriate inducer (e.g., IPTG, arabinose) and continue culturing for the desired time and temperature.[4][19]

  • Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -20°C or used immediately for purification.[19]

  • Purification: Purify the protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion). The final buffer should be compatible with the intended analytical techniques. For NMR, a low salt buffer (e.g., 25 mM phosphate, pH 6.5 or lower) is recommended.[4]

2D ¹H-¹⁵N HSQC NMR Spectroscopy

The ¹H-¹⁵N HSQC spectrum is a fingerprint of a folded protein.

  • Sample Preparation: Prepare the protein sample to a final concentration of 0.5 - 1 mM in a suitable NMR buffer (e.g., 25 mM sodium phosphate, 25 mM NaCl, pH 6.0).[4] Add 5-10% D₂O for the spectrometer lock.[4] Transfer ~400-600 µL of the final sample into an NMR tube.[4]

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock, tune, and shim the instrument.[5] Calibrate the 90° proton pulse width and the carrier frequency (O1).[5]

  • Acquisition: Load a standard 2D ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcetfpf3gpsi2).[5] Set the spectral widths for both ¹H and ¹⁵N dimensions and the number of scans.

  • Processing and Analysis: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). A well-folded protein will exhibit a spectrum with well-dispersed peaks, each corresponding to a specific backbone amide or sidechain N-H group.[1][2]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid method to assess the secondary structure of the protein.

  • Sample Preparation: Prepare a protein solution of approximately 10 µM in a CD-compatible buffer (low absorbance in the far-UV region).[7]

  • Blank Measurement: Record a baseline spectrum of the buffer alone in a clean quartz cuvette (typically 1 mm path length) from 260 nm to 190 nm, averaging at least three scans.[7]

  • Sample Measurement: Thoroughly clean and dry the cuvette, then fill it with the protein solution. Record the far-UV spectrum under the same conditions as the blank.[7][20]

  • Data Analysis: Subtract the averaged buffer spectrum from the averaged protein spectrum.[7] The resulting spectrum can be analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures.

Intact Protein Mass Spectrometry

This protocol verifies the correct mass and the incorporation of the ¹⁵N label.

  • Sample Preparation: The protein sample should be at a concentration of around 10 µM and free of detergents and non-volatile salts.[13] Buffer exchange into a volatile buffer (e.g., 0.1% formic acid in water/acetonitrile) may be necessary.[14][21]

  • MS Setup: The specific setup will depend on the instrument (e.g., ESI-Q-TOF, MALDI-TOF). For ESI, the sample is infused into the mass spectrometer. For MALDI, the sample is co-crystallized with a matrix on a target plate.[22]

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range for the expected protein mass.

  • Data Analysis: The resulting spectrum will show a mass shift corresponding to the number of incorporated ¹⁵N atoms. The isotopic purity can be determined by comparing the measured mass with the calculated mass for the fully labeled protein.[10]

Dynamic Light Scattering (DLS)

DLS is used to assess the homogeneity and aggregation state of the protein sample.

  • Sample Preparation: Filter the protein sample through a 0.2 µm or smaller filter to remove large particles.[17] A sample volume of around 30 µL is typically required.[17]

  • Cuvette Preparation: Ensure the cuvette is scrupulously clean to avoid interference from dust or other contaminants.[17]

  • Measurement: Place the cuvette in the DLS instrument and allow the temperature to equilibrate. The instrument measures the fluctuations in scattered light intensity to determine the diffusion coefficient of the particles in solution.[15][17]

  • Data Analysis: The software calculates the hydrodynamic radius (Rh) and provides information on the polydispersity of the sample. A monodisperse sample will show a single, narrow peak, while an aggregated sample will show multiple peaks or a very broad peak.[17]

Visualizations

The following diagrams illustrate the workflow for validating 15N labeled proteins and a decision-making process for selecting the appropriate techniques.

Workflow cluster_prep Protein Preparation cluster_validation Structural Validation cluster_analysis Analysis & Decision Expression 15N Labeled Protein Expression Purification Protein Purification Expression->Purification NMR 2D 1H-15N HSQC NMR (Fold Assessment) Purification->NMR CD Circular Dichroism (Secondary Structure) Purification->CD MS Mass Spectrometry (Label Incorporation) Purification->MS DLS Dynamic Light Scattering (Aggregation Check) Purification->DLS Analysis Data Integration & Analysis NMR->Analysis CD->Analysis MS->Analysis DLS->Analysis Decision Decision: Proceed or Optimize? Analysis->Decision Decision->Purification Optimize Proceed Proceed Decision->Proceed Proceed

Caption: Workflow for the production and structural validation of 15N labeled proteins.

DecisionTree Start What is the primary question? q1 Is the protein folded correctly? Start->q1 Foldedness q2 Is the secondary structure intact? Start->q2 Secondary Structure q3 Is the 15N label incorporated? Start->q3 Labeling q4 Is the sample aggregated? Start->q4 Aggregation ans1 Use 2D 1H-15N HSQC NMR q1->ans1 ans2 Use Circular Dichroism q2->ans2 ans3 Use Mass Spectrometry q3->ans3 ans4 Use Dynamic Light Scattering q4->ans4

Caption: Decision tree for selecting a validation method based on the research question.

Interpreting the Data: A Comparative Example

The following table summarizes hypothetical data for a "well-behaved" versus a "poorly-behaved" 15N labeled protein, illustrating how to interpret the results from each technique.

Technique Well-Behaved Protein Poorly-Behaved Protein Interpretation
2D ¹H-¹⁵N HSQC NMR Well-dispersed peaks, number of peaks matches non-proline residues.Clustered peaks in the center of the spectrum, fewer peaks than expected, broad signals.The well-behaved protein is folded. The poorly-behaved protein is likely unfolded or aggregated.
Circular Dichroism Spectrum consistent with known structures of similar proteins (e.g., strong negative bands at 208 and 222 nm for α-helical proteins).Spectrum shows a strong minimum around 200 nm, characteristic of a random coil.The well-behaved protein has a defined secondary structure, while the other is largely unstructured.
Mass Spectrometry A single major peak with a mass corresponding to the fully ¹⁵N-labeled protein.Multiple peaks, or a mass that does not match the expected labeled mass.Successful and complete labeling for the well-behaved protein. The poorly-behaved sample may have incomplete labeling, degradation, or unexpected modifications.
Dynamic Light Scattering A single, narrow peak with low polydispersity (<20%). Hydrodynamic radius is consistent with a monomer.Multiple peaks or a single very broad peak with high polydispersity (>25%). A significantly larger hydrodynamic radius.The well-behaved protein is monodisperse and not aggregated. The poorly-behaved protein is aggregated.

References

Safety Operating Guide

Proper Disposal of Ammonium 15N Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper handling and disposal of Ammonium 15N Chloride, ensuring the safety of laboratory personnel and environmental protection.

Ammonium 15N chloride (¹⁵NH₄Cl), while a valuable tool in research, requires careful management when it becomes waste. This guide provides step-by-step procedures for its proper disposal, adhering to safety protocols and regulatory requirements. Due to its classification as a substance harmful if swallowed, causing serious eye irritation, and being toxic to aquatic life with long-lasting effects, proper disposal is crucial.[1]

Immediate Safety and Handling Precautions

Before handling Ammonium 15N Chloride for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield with safety glasses.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[3]

  • Skin and Body Protection: A lab coat or other suitable protective clothing. In case of a significant spill, complete protective clothing may be necessary.[1][2]

  • Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved respirator should be worn.[4][5]

Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][5]

Disposal Procedures

The primary and recommended method for the disposal of Ammonium 15N Chloride is through a licensed professional waste disposal service.[1][2][3] This ensures compliance with all federal, state, and local environmental regulations.

Step-by-Step Disposal Plan:

  • Containment: Carefully collect the solid Ammonium 15N Chloride waste. If it is a spill, sweep up the material, avoiding dust generation.[1][2][4]

  • Labeling and Storage: Place the waste in a clearly labeled, sealed, and compatible container.[4][5] The label should identify the contents as "Hazardous Waste: Ammonium 15N Chloride." Store the container in a designated, cool, and dry hazardous waste accumulation area, away from incompatible materials such as strong acids and bases.[4][5]

  • Waste Collection: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[5]

Important Considerations:

  • Do Not Dispose Down the Drain: Ammonium 15N Chloride is toxic to aquatic life. Do not discharge it into sewers or waterways.[1][2] While some guidelines suggest that very dilute aqueous solutions (<20%) of ammonium chloride may be drain-disposable in small quantities (less than one gallon) if not mixed with other hazardous materials, this is highly dependent on local regulations and is generally discouraged.[6] Always consult your local regulations and EHS office before considering this option.

  • Avoid Mixing Wastes: Do not mix Ammonium 15N Chloride waste with other chemical wastes unless explicitly instructed to do so by a qualified chemist or your EHS department.[4]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.[1][2]

  • Contain the Spill: Prevent the spill from spreading and from entering drains or watercourses.[1][2]

  • Clean-up: For small spills, carefully sweep up the solid material and place it in a sealed container for disposal as hazardous waste.[4] For liquid spills, contain the spill with sand or another inert absorbent material and then collect it into a sealed container for disposal.[2]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[5]

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department as required by your institution's policies.[5]

Quantitative Disposal Parameters

The following table summarizes key quantitative data related to the disposal and safety of Ammonium Chloride. Note: These values are for guidance only and may vary based on specific regulations. Always confirm with your local and institutional authorities.

ParameterValue/GuidelineSource(s)
Oral LD50 (Rat) 1650 mg/kg[4]
Aquatic Toxicity (LC50, Fish) 209 mg/l (Cyprinus carpio, 96h)[2]
Aquatic Toxicity (EC50, Daphnia) 161 mg/l (Daphnia magna, 48h)[2]
Permissible Exposure Limit (ACGIH TLV-TWA as fume) 10 mg/m³[4]
Permissible Exposure Limit (ACGIH STEL as fume) 20 mg/m³[4]
Suggested Drain Disposal Limit (Aqueous, Non-hazardous mix) <20% concentration, <1 gallon[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Ammonium 15N Chloride waste in a laboratory setting.

DisposalWorkflow Ammonium 15N Chloride Disposal Workflow cluster_assessment Waste Assessment cluster_solid Solid Waste Disposal cluster_liquid Aqueous Solution Disposal start Ammonium 15N Chloride Waste Generated waste_form Is the waste solid or an aqueous solution? start->waste_form collect_solid Sweep up solid material, avoiding dust. waste_form->collect_solid Solid check_concentration Is concentration < 20% and volume < 1 gallon? waste_form->check_concentration Aqueous Solution containerize_solid Place in a sealed, labeled hazardous waste container. collect_solid->containerize_solid store_solid Store in designated hazardous waste area. containerize_solid->store_solid dispose_solid Arrange for pickup by licensed waste disposal service. store_solid->dispose_solid check_local_regs Consult local regulations and EHS for drain disposal permissibility. check_concentration->check_local_regs Yes treat_as_hazardous Treat as hazardous waste. check_concentration->treat_as_hazardous No drain_disposal If permitted, flush with copious amounts of water. check_local_regs->drain_disposal Yes check_local_regs->treat_as_hazardous No containerize_liquid Place in a sealed, labeled hazardous waste container. treat_as_hazardous->containerize_liquid store_liquid Store in designated hazardous waste area. containerize_liquid->store_liquid dispose_liquid Arrange for pickup by licensed waste disposal service. store_liquid->dispose_liquid

Caption: Logical workflow for the disposal of Ammonium 15N Chloride.

References

Safe Handling and Disposal of Ammonium 15N Chloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ammonium 15N chloride. It outlines immediate safety protocols, operational procedures, and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.

Immediate Safety Information: Hazard Identification

Ammonium 15N chloride shares the same chemical and toxicological properties as its unlabeled counterpart, as the 15N isotope is stable and does not emit radiation.[1] The primary hazards are associated with the chemical nature of ammonium chloride.[1]

Hazard Summary Table

Hazard ClassificationGHS Hazard StatementSignal WordKey Precautionary Statements
Acute Toxicity (Oral), Category 4H302: Harmful if swallowed.[2][3][4]WarningP264: Wash skin thoroughly after handling.[3][4]P270: Do not eat, drink or smoke when using this product.[3][4]P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3]
Eye Irritation, Category 2AH319: Causes serious eye irritation.[2][3][4]WarningP280: Wear eye protection/face protection.[3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]P337+P313: If eye irritation persists: Get medical advice/attention.[3]
Chronic Aquatic Hazard, Category 2H411: Toxic to aquatic life with long lasting effects.[2][3][4]-P273: Avoid release to the environment.[3][4][5]P391: Collect spillage.[3][4]

First Aid Measures

  • If Swallowed: Immediately rinse the mouth with water and make the victim drink water (two glasses at most).[6] Call a physician or poison control center if you feel unwell.[3][5]

  • In Case of Eye Contact: Immediately wash out with plenty of water for at least 15 minutes.[2][6] Remove contact lenses if it is safe to do so and continue rinsing.[3] Seek immediate medical attention from an ophthalmologist.

  • In Case of Skin Contact: Take off all contaminated clothing immediately. Flush the skin and hair with running water.[2] If irritation occurs, seek medical attention.[2]

  • If Inhaled: Move the person into fresh air.[2][6] If breathing is difficult or discomfort persists, seek medical attention.[2]

Operational Plan: Step-by-Step Handling Protocol

1. Personal Protective Equipment (PPE) Before handling Ammonium 15N chloride, ensure the following PPE is worn:

  • Eye Protection: ANSI-approved, properly fitting safety glasses or chemical splash goggles are required.[7] A face shield should be used in addition to goggles when there is a greater risk of splashing.[8][9]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[7] It is recommended to wear two pairs of nitrile gloves.[7] Always inspect gloves before use and use proper removal techniques.[4]

  • Body Protection: A properly sized laboratory coat, fully buttoned, is mandatory.[7] For larger quantities or when splashing is likely, a chemical-resistant apron should be worn.[8][9] Full-length pants and closed-toe shoes are required at all times.[7]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the generation and inhalation of dust.[3][5] If dust is generated and ventilation is inadequate, a NIOSH-approved respirator is necessary.[3][5]

2. Storage and Handling

  • Receiving: Upon receipt, inspect the container for damage. Store in the original, tightly sealed container.[2]

  • Storage: Keep the container in a cool, dry, and well-ventilated area.[2][7] Ammonium chloride is hygroscopic; protect it from moisture.[3][7] Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[3][7]

  • Preparation & Weighing: Conduct any weighing or solution preparation in a chemical fume hood to prevent dust inhalation. Avoid the formation of dust and aerosols during handling.[4][6]

  • During Experimentation: Use the smallest necessary amount of the chemical. Do not eat, drink, or smoke in the laboratory.[3][10] Wash hands thoroughly after handling the substance and before leaving the lab.[4][7]

3. Spill Response

  • Minor Spills (Solid): For small spills, sweep up the material using dry clean-up procedures to avoid generating dust.[2][7] Place the spilled material into a suitable, closed, and labeled container for disposal.[6]

  • Containment: Prevent the spillage from entering drains, sewers, or water courses.[2][5]

  • Decontamination: Clean the affected area with soap and water after the spill has been collected.[7]

  • Major Spills: In the event of a large spill, evacuate the area, move upwind, and alert the appropriate emergency response team.[2]

Disposal Plan

The disposal method for Ammonium 15N chloride is determined by its chemical properties, not the isotopic label.[1] As 15N is a stable isotope, no special precautions for radioactivity are needed.[11][]

  • Waste Collection: Dispose of Ammonium 15N chloride and any contaminated materials (e.g., gloves, weighing paper) as chemical waste.[1] Collect waste in a clearly labeled, closed container.[6][7]

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal environmental regulations.[1][2][6] Contact a licensed professional waste disposal service to arrange for pickup and disposal.[6]

  • Contaminated Packaging: Dispose of the original container as unused product in accordance with regulations.[6]

Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of Ammonium 15N chloride from receipt to disposal.

G Receipt 1. Receipt & Inspection Storage 2. Secure Storage Receipt->Storage PPE 3. Don PPE Storage->PPE Handling 4. Weighing & Handling (in Fume Hood) PPE->Handling Use 5. Experimental Use Handling->Use Spill Spill Response Handling->Spill If Spill Occurs Use->Spill If Spill Occurs Decon 6. Decontamination & Doff PPE Use->Decon Waste 7. Waste Collection Spill->Waste Decon->Waste Disposal 8. Final Disposal (Licensed Vendor) Waste->Disposal

Caption: Workflow for Safe Handling of Ammonium 15N Chloride.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.